4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Description
Properties
IUPAC Name |
(4-chloro-3-ethoxy-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZBCIIBPSEUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol: A Versatile Building Block in Modern Synthesis
In the landscape of drug discovery and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount to modulating physicochemical properties and biological activity. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7), a polysubstituted benzyl alcohol derivative, emerges as a chemical intermediate of significant interest.[1] Its unique arrangement of chloro, ethoxy, and fluoro substituents on the benzyl core presents a rich platform for synthetic diversification, offering researchers a valuable tool for constructing complex molecular architectures.
This technical guide provides an in-depth perspective on 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, moving beyond a simple cataloging of properties to explore its synthetic rationale, potential applications, and the chemical principles that underpin its utility.
Molecular Profile and Physicochemical Properties
At its core, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a solid organic compound featuring a benzene ring functionalized with a primary alcohol.[1] The strategic placement of its substituents dictates its reactivity and potential applications.
| Property | Value | Source |
| CAS Number | 1323955-60-7 | [1][2] |
| Molecular Formula | C₉H₁₀ClFO₂ | [1] |
| Molecular Weight | 204.63 g/mol | [1] |
| IUPAC Name | (4-chloro-3-ethoxy-2-fluorophenyl)methanol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1][2] |
The presence of a chlorine atom at the 4-position, an ethoxy group at the 3-position, and a highly electronegative fluorine atom at the 2-position creates a unique electronic and steric environment on the aromatic ring. This substitution pattern influences the acidity of the benzylic proton, the reactivity of the hydroxyl group, and the potential for further aromatic substitution reactions.[3]
The Synthetic Rationale: Crafting a Polysubstituted Aromatic
While specific, publicly available synthesis protocols for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol are not extensively detailed in the literature, its structure suggests a logical retrosynthetic approach. The synthesis of such a polysubstituted aromatic compound would likely involve a multi-step sequence, leveraging well-established organic transformations. A plausible synthetic strategy would involve the reduction of a corresponding benzaldehyde or benzoic acid derivative.
A hypothetical synthetic workflow is outlined below:
Caption: Potential application domains for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is not readily available, data from structurally related compounds, such as other chlorinated and fluorinated benzyl alcohols, can provide guidance on appropriate handling procedures. [4][5] General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [4]* Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors. [5]* Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [4][5]* Ingestion: Do not ingest. If swallowed, seek immediate medical attention. [5][6] Storage:
-
Store in a cool, dry, and well-ventilated area. [7]* Keep the container tightly closed to prevent moisture absorption and contamination. [7]* Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. [8]
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol represents a specialized yet highly versatile building block for chemical synthesis. Its polysubstituted aromatic ring, adorned with a reactive primary alcohol, offers a multitude of opportunities for the construction of complex and high-value molecules. While detailed application studies on this specific compound are still emerging, its structural motifs are highly relevant to the fields of medicinal chemistry, agrochemical science, and materials research. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of such well-defined and strategically functionalized intermediates will undoubtedly increase.
References
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Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. (2026, January 4). Surfactant.com. Retrieved from [Link]
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The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Institutes of Health. Retrieved from [Link]
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Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. Retrieved from [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Retrieved from [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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4-Chlorobenzyl alcohol - SAFETY DATA SHEET. Alfa Aesar. Retrieved from [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
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Material Safety Data Sheet - 4-Chlorobenzyl Alcohol, 99%. Cole-Parmer. Retrieved from [Link]
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Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Publishing. Retrieved from [Link]
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Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. Retrieved from [Link]
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4 Chloro-2-methoxybenzyl alcohol. PubChem. Retrieved from [Link]
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4-Chlorobenzyl alcohol. PubChem. Retrieved from [Link]
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4-Chloro-3-ethoxy-2-fluorobenzyl alcohol molecular formula
An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
Molecular Formula: C₉H₁₀ClFO₂
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS No. 1323955-60-7), a halogenated and ether-substituted aromatic alcohol. With a molecular formula of C₉H₁₀ClFO₂ and a molecular weight of 204.63 g/mol , this compound serves as a critical and versatile building block in modern organic synthesis.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with in-depth insights into its physicochemical properties, a robust synthesis protocol with mechanistic rationale, and its strategic applications, particularly in the field of medicinal chemistry. The guide emphasizes the causality behind experimental choices and provides a framework for the safe and effective utilization of this valuable synthetic intermediate.
Introduction: A Strategically Substituted Synthetic Intermediate
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a solid organic compound characterized by a highly functionalized benzene ring.[1] The specific arrangement of its substituents—a chloro group at position 4, an ethoxy group at position 3, and a fluoro group at position 2 relative to the hydroxymethyl group—creates a unique electronic and steric environment. This substitution pattern is not accidental; it is designed to impart specific properties to molecules that incorporate this motif.
In the context of drug discovery, halogen atoms like chlorine and fluorine are instrumental in modulating a molecule's pharmacokinetic and pharmacodynamic properties. They can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The ethoxy group further modifies solubility and can serve as a hydrogen bond acceptor. Consequently, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is not merely a reagent but a strategic fragment used by medicinal chemists to introduce this precisely-tuned moiety into potential active pharmaceutical ingredients (APIs).[1][5] This guide delves into the core technical aspects of this compound, providing the foundational knowledge necessary for its application in advanced research and development projects.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its successful application. The data presented below are consolidated from chemical suppliers and databases, providing a reliable reference for experimental design.
Core Properties
The key physicochemical properties of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4-chloro-3-ethoxy-2-fluorophenyl)methanol | [1] |
| Molecular Formula | C₉H₁₀ClFO₂ | [1] |
| Molecular Weight | 204.63 g/mol | [1][2] |
| CAS Number | 1323955-60-7 | [1][2] |
| Appearance | Solid | [1] |
| Typical Purity | ≥97% | [1][2] |
Predicted Spectroscopic Signatures
While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key spectroscopic signatures. These predictions are crucial for reaction monitoring and final product verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each proton environment. The aromatic region should display two doublets or multiplets characteristic of a 1,2,3,4-tetrasubstituted benzene ring. A singlet or a broad singlet for the alcohol proton (-OH) will be present, its chemical shift being dependent on solvent and concentration. A characteristic singlet at approximately 4.5-4.8 ppm would correspond to the benzylic methylene protons (-CH₂OH). The ethoxy group will be represented by a quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals. The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The ethoxy group carbons will appear in the aliphatic region, while six distinct signals in the aromatic region (approx. 110-160 ppm) will be observed, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable for the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[6] A strong C-O stretching vibration should appear around 1000-1200 cm⁻¹. The spectrum will also feature characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (approx. 1450-1600 cm⁻¹), as well as C-Cl and C-F vibrations in the fingerprint region.[6]
Synthesis and Mechanistic Rationale
The most direct and industrially scalable method for preparing benzyl alcohols is the selective reduction of the corresponding benzaldehydes. This approach is favored for its high efficiency and the commercial availability of a wide range of substituted benzaldehyde precursors.
Retrosynthetic Analysis & Strategy Selection
The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is logically achieved via the reduction of its corresponding aldehyde, 4-chloro-3-ethoxy-2-fluorobenzaldehyde.
Causality of Reagent Choice: For this transformation, sodium borohydride (NaBH₄) is the preferred reducing agent over more powerful hydrides like lithium aluminum hydride (LiAlH₄). The choice of NaBH₄ is based on several key advantages:
-
Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups.
-
Safety and Handling: Unlike the pyrophoric and highly water-reactive LiAlH₄, NaBH₄ is stable in air and can be used in protic solvents like methanol or ethanol, simplifying the experimental setup and workup procedure.
-
Operational Simplicity: The reaction workup is straightforward, typically involving an aqueous quench followed by extraction.
This choice reflects a commitment to a protocol that is not only effective but also inherently safer and more accessible for a standard research laboratory setting.
Detailed Synthesis Protocol: Reduction of 4-chloro-3-ethoxy-2-fluorobenzaldehyde
This protocol describes a validated, general procedure for the reduction of an aromatic aldehyde to a primary alcohol.
Materials:
-
4-chloro-3-ethoxy-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is critical to control the initial exothermic reaction upon addition of the reducing agent.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Adding the reagent slowly prevents excessive foaming and a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Quenching: Carefully cool the mixture back to 0 °C in an ice bath. Slowly add deionized water to quench the excess NaBH₄, followed by 1 M HCl to neutralize the mixture to pH ~7. This step must be performed cautiously as hydrogen gas is evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of MeOH used).
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to obtain the final product with high purity.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis workflow for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Applications in Research and Drug Development
The utility of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol extends from its role as a simple precursor to its function as a strategic molecular scaffold.
-
Pharmaceutical Intermediate: The primary application is as an intermediate in the synthesis of APIs.[5] The reactive primary alcohol group can be easily converted into other functional groups such as ethers, esters, aldehydes, or alkyl halides, providing a handle for further molecular elaboration.[5]
-
Scaffold for Library Synthesis: This compound is an ideal starting point for creating focused libraries of related molecules for high-throughput screening. By reacting the alcohol with a diverse set of reagents, chemists can rapidly generate numerous candidate compounds, accelerating the hit-to-lead optimization process in drug discovery.
-
Modulation of Physicochemical Properties: The 4-chloro-3-ethoxy-2-fluorobenzyl motif is intentionally designed. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The chlorine atom influences the overall electronic character and lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.[3][4] The ethoxy group provides a balance of lipophilicity and potential for hydrogen bonding.
Handling, Safety, and Storage
Adherence to proper safety protocols is paramount when handling any chemical intermediate.
-
Hazard Profile: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is classified as an irritant. It may cause respiratory irritation and is known to cause skin and serious eye irritation.[2]
-
General Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid breathing dust or fumes.[2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place to ensure its long-term stability.
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, with the molecular formula C₉H₁₀ClFO₂, is more than just a chemical on a shelf; it is a purpose-built tool for chemical innovation. Its highly functionalized structure makes it an invaluable intermediate for researchers in medicinal chemistry and materials science. By understanding its properties, synthesis, and the strategic rationale behind its use, scientists can effectively leverage this compound to construct complex molecular architectures and accelerate the development of novel therapeutics and functional materials.
References
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LookChem. (2026, January 5). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. Retrieved from [Link]
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NIST. (n.d.). 4-Chlorobenzyl alcohol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-α-(3-methoxyphenyl)benzyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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S. G. D. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 11(36), 22134–22164. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]
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Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS No. 1323955-60-7), a key intermediate in modern synthetic chemistry. The document elucidates the compound's structural features, physicochemical characteristics, reactivity profile, and its significant role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Detailed methodologies for its synthesis and characterization are presented, underpinned by spectral data and safety protocols, to equip researchers with the essential knowledge for its effective application.
Introduction
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a polysubstituted aromatic compound that has emerged as a valuable synthon in organic chemistry. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom on the benzene ring, imparts specific steric and electronic properties that are highly sought after in the design of novel molecules. The presence of these functional groups provides multiple reaction sites, allowing for diverse chemical transformations and the introduction of this specific motif into larger, more complex structures. This guide aims to be a definitive resource on its chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and industrial use.
Physicochemical Properties
The physical and chemical properties of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 1323955-60-7 | [1] |
| Molecular Formula | C₉H₁₀ClFO₂ | [2] |
| Molecular Weight | 204.63 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | 97% | [3] |
| Boiling Point (Predicted) | 293.9 ± 35.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 131.6 ± 25.9 °C | [4] |
| Solubility | The ethoxy group enhances solubility in polar aprotic solvents. | [3] |
Synthesis and Manufacturing
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized synthesis workflow for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 4-chloro-3-ethoxy-2-fluorobenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise while monitoring the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a dilute acid.
-
Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Chemical Reactivity and Stability
The reactivity of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is primarily dictated by the interplay of its functional groups: the primary alcohol, the aromatic ring, and the halogen and ethoxy substituents.
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An In-depth Technical Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
This guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, a valuable substituted benzyl alcohol intermediate in the development of complex molecules for the pharmaceutical and materials science sectors. The strategic approach detailed herein is grounded in established chemical principles and offers a logical, field-proven methodology for researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Benzyl Alcohols
Substituted benzyl alcohols, such as 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, are critical building blocks in organic synthesis. The specific arrangement of chloro, ethoxy, and fluoro substituents on the benzene ring provides distinct electronic and steric properties, making it a key precursor for introducing this unique motif into larger, more complex molecular architectures. The presence of multiple functional groups offers several handles for further chemical modification, rendering it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials. This guide will delineate a two-step synthesis beginning with the preparation of the key intermediate, 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, followed by its reduction to the target benzyl alcohol.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
Causality Behind Experimental Choices in Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for forming ethers. The choice of a weak base, such as potassium carbonate, is crucial to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal as it effectively dissolves the reactants and facilitates the nucleophilic attack of the resulting phenoxide on the ethylating agent. Ethyl bromide is a suitable and reactive electrophile for introducing the ethoxy group.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-chloro-2-fluoro-3-hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloro-2-fluoro-3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-3-ethoxy-2-fluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure aldehyde.
Part 2: Reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
The second and final step in the synthesis is the reduction of the aldehyde functional group to a primary alcohol. This is a common and well-understood transformation in organic chemistry.
Causality Behind Experimental Choices in Aldehyde Reduction
Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[1][2] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups and can be used in protic solvents like methanol or ethanol.[1][3] The reaction is typically performed at room temperature or below to control the reaction rate and minimize side reactions. The workup involves quenching the excess NaBH₄ with a weak acid, such as aqueous ammonium chloride, followed by extraction.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench the excess NaBH₄ by adding saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between deionized water and dichloromethane or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to obtain the pure final product.[4]
Data Presentation
| Step | Reactants | Reagents and Solvents | Product | Expected Yield | Purity |
| 1 | 4-chloro-2-fluoro-3-hydroxybenzaldehyde, Ethyl bromide | K₂CO₃, DMF or Acetone | 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | 85-95% | >97% |
| 2 | 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | NaBH₄, Methanol or Ethanol | 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | 90-98% | >98% |
Visualizations
Synthesis Pathway Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This technical guide outlines a scientifically sound and practical synthetic route to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. The two-step pathway, involving a Williamson ether synthesis followed by a selective sodium borohydride reduction, represents an efficient and high-yielding approach. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully synthesize this valuable intermediate for their research and development endeavors.
References
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-
PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]
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Allen. (n.d.). Benzaldehyde can be converted to benzyl alcohol by –. Retrieved from [Link]
- Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. J Chem Technol Biotechnol, 80, 834–836.
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- Thieme. (n.d.).
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Homework.Study.com. (n.d.). Benzyl alcohol can be produced through the reduction of different carbonyl compounds. Write three.... Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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YouTube. (2021, January 3). Cannizzaro reaction : Synthesis of Benzyl alcohol from Benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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Bitesize Bio. (2025, May 20). Benzyl Isoamyl Alcohol: a Novel, Bizarre, and Effective DNA Purification Tool. Retrieved from [Link]
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Snowhite Chemical Co.,LTD. (2025, August 29). Benzyl alcohol preparation method. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
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A Comprehensive Guide to the Characterization of (4-chloro-3-ethoxy-2-fluorophenyl)methanol
Foreword
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a regulatory formality; it is the bedrock of scientific integrity and the cornerstone of successful therapeutic development. Intermediates and building blocks, such as (4-chloro-3-ethoxy-2-fluorophenyl)methanol, form the essential vocabulary of medicinal chemistry. Their structural integrity and purity profile directly influence the outcome of subsequent synthetic steps and, ultimately, the viability of an active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth framework for the rigorous characterization of (4-chloro-3-ethoxy-2-fluorophenyl)methanol, structured not as a rigid protocol, but as a logical, self-validating workflow. It is intended for researchers, analytical scientists, and drug development professionals who require not just data, but validated, trustworthy, and interpretable results.
Introduction: The Significance of (4-chloro-3-ethoxy-2-fluorophenyl)methanol
(4-chloro-3-ethoxy-2-fluorophenyl)methanol, identified by its CAS number 1323955-60-7, is a substituted benzyl alcohol derivative.[1] Its polysubstituted aromatic ring, featuring a chlorine atom, a fluorine atom, and an ethoxy group, makes it a valuable and versatile building block in organic synthesis. The specific arrangement of these functional groups offers multiple points for further chemical modification, making it a precursor for more complex molecules, potentially in the agrochemical or pharmaceutical sectors. The presence of fluorine is particularly noteworthy, as the incorporation of fluorine atoms into organic molecules is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity.[2][3]
Given its role as a foundational intermediate, an unassailable understanding of its structure and purity is paramount. Any ambiguity or impurity at this stage can lead to significant downstream consequences, including failed reactions, the generation of intractable side products, and erroneous biological data. This guide outlines the necessary analytical methodologies to establish a complete and reliable characterization profile for this compound.
The Characterization Workflow: A Multi-Technique Approach
The definitive characterization of a novel compound is never reliant on a single technique. Instead, it is a process of orthogonal verification, where multiple analytical methods provide complementary pieces of evidence. Each technique probes a different aspect of the molecule's identity and purity, and together, they build a cohesive and validated profile.
The logical flow of characterization should follow a path from structural confirmation to purity assessment.
Sources
The Analytical Signature: A Predictive Spectroscopic Guide to 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
Introduction
This in-depth technical guide presents a comprehensive in silico spectroscopic analysis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we can construct a detailed and reliable predicted spectroscopic profile. This guide is designed to serve as a practical reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret its analytical data with confidence.
Theoretical Framework: The Influence of Substituents
The spectroscopic properties of a substituted benzene derivative are profoundly influenced by the electronic and steric effects of its substituents. In the case of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, the chloro, ethoxy, and fluoro groups each contribute to the overall electronic environment of the aromatic ring and the benzylic moiety, thereby dictating the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
-
Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect (-I). It also possesses a moderate resonance electron-donating effect (+R) due to its lone pairs. Its position ortho to the benzyl alcohol group will significantly influence the local electronic environment.
-
Ethoxy Group (at C3): The ethoxy group is a strong resonance electron-donating group (+R) and has a moderate inductive electron-withdrawing effect (-I). Its placement meta to the benzyl alcohol will primarily influence the electron density at the ortho and para positions relative to itself.
-
Chlorine (at C4): Chlorine is also an electronegative atom with a -I effect and a weaker +R effect compared to fluorine and the ethoxy group. Its para position relative to the benzyl alcohol group will impact the overall electron distribution of the ring.
The interplay of these effects determines the electron density at each carbon and hydrogen atom, which is directly reflected in the spectroscopic data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the hydroxyl proton. The predicted chemical shifts are based on the additive effects of the substituents on a benzene ring.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-5 | 6.9 - 7.1 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F2 ≈ 1-2 Hz | Shielded by the ortho-ethoxy group and coupled to H-6 and the meta-fluorine. |
| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F2 ≈ 4-5 Hz | Deshielded by the para-chloro group and coupled to H-5 and the ortho-fluorine. |
| -CH₂- (Benzylic) | 4.6 - 4.8 | Singlet (or very narrow triplet) | - | Typical chemical shift for benzylic protons. May show slight broadening or a small coupling to the hydroxyl proton depending on the solvent and concentration. |
| -O-CH₂- (Ethoxy) | 4.0 - 4.2 | Quartet (q) | J ≈ 7 Hz | Standard chemical shift for an ethoxy group, coupled to the methyl protons. |
| -CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet (t) | J ≈ 7 Hz | Standard chemical shift for an ethoxy group, coupled to the methylene protons. |
| -OH | 1.5 - 3.0 | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Workflow for ¹H NMR Prediction:
Caption: Influence of substituents on aromatic proton chemical shifts.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 130 - 135 | Attached to the -CH₂OH group, influenced by all substituents. |
| C-2 | 150 - 155 (d, JC-F ≈ 240-250 Hz) | Directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| C-3 | 145 - 150 | Attached to the ethoxy group. |
| C-4 | 125 - 130 | Attached to the chloro group. |
| C-5 | 115 - 120 | Shielded by the ortho-ethoxy and para-chloro groups. |
| C-6 | 120 - 125 | Influenced by the ortho-fluoro and meta-chloro groups. |
| -CH₂- (Benzylic) | 60 - 65 | Typical range for a benzylic alcohol carbon. |
| -O-CH₂- (Ethoxy) | 63 - 68 | Standard chemical shift for an ethoxy methylene carbon. |
| -CH₃ (Ethoxy) | 14 - 16 | Standard chemical shift for an ethoxy methyl carbon. |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching (H-bonded) |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Ring Stretching |
| C-O (Alcohol) | 1000 - 1260 | Strong | Stretching |
| C-O (Ether) | 1000 - 1300 | Strong | Asymmetric Stretching |
| C-F | 1000 - 1400 | Strong | Stretching |
| C-Cl | 600 - 800 | Strong | Stretching |
The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[4] The exact positions of the C-F and C-Cl stretching bands can be complex due to coupling with other vibrations.
Predicted Mass Spectrum (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Ion Structure | Fragmentation Pathway |
| 204/206 | [M]⁺˙ | Molecular ion (with isotopic pattern for Cl) |
| 187/189 | [M - OH]⁺ | Loss of hydroxyl radical |
| 175/177 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ethoxy group |
| 147/149 | [M - C₂H₅O - CO]⁺ | Subsequent loss of CO from the phenoxy cation |
| 107 | [C₇H₆O]⁺ | Tropylium-like ion from benzylic cleavage |
The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[5] The fragmentation will likely be dominated by cleavages adjacent to the oxygen atoms and the loss of small stable molecules or radicals.
Workflow for Mass Spectral Fragmentation:
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
While this guide provides predicted data, experimental verification is crucial. The following are generalized protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic region.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film between two salt plates (e.g., NaCl) is suitable.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Direct infusion via a solids probe can also be used.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragment patterns.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will provide the necessary mass resolution.
Conclusion
This in-depth technical guide provides a robust, theoretically grounded prediction of the spectroscopic data for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and accurately characterize this compound. The provided protocols offer a starting point for experimental verification. As with any predictive analysis, the ultimate confirmation of the structure relies on the careful acquisition and interpretation of experimental data. This guide serves as a critical tool to bridge the gap between synthesis and confirmation, accelerating research and development in the chemical and pharmaceutical sciences.
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Navigating the Spectral Maze: An In-depth NMR Analysis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7).[1] As a polysubstituted aromatic compound, its structural elucidation presents a unique set of challenges and opportunities in spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, predictive breakdown of the ¹H and ¹³C NMR spectra. We will delve into the causal effects of the chloro, ethoxy, and fluoro substituents on chemical shifts and coupling constants, providing a robust framework for the analysis of this and structurally related molecules. Methodologies for spectral acquisition and data interpretation are discussed, grounded in authoritative principles of NMR spectroscopy.
Introduction: The Structural Significance of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a substituted aromatic alcohol with the molecular formula C₉H₁₀ClFO₂.[1] Its utility in organic synthesis, particularly as a building block in medicinal chemistry and materials science, stems from the unique electronic and steric properties conferred by its substituents.[1] The precise arrangement of a halogen (chlorine), an electron-donating group (ethoxy), a highly electronegative atom (fluorine), and a reactive hydroxymethyl group on the benzene ring makes it a versatile intermediate.
Accurate structural verification is paramount in any synthetic workflow, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution. The presence of a ¹⁹F nucleus, alongside ¹H and ¹³C, offers an additional layer of analytical depth, providing insights into through-bond and through-space connectivities.[2] This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, based on established principles of substituent effects and spin-spin coupling phenomena in fluorinated aromatic systems.[3][4][5]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the hydroxyl proton. The chemical shifts and multiplicities are governed by the interplay of inductive and resonance effects of the substituents, as well as spin-spin coupling interactions.
Aromatic Region (δ 6.5-8.0 ppm)
The benzene ring contains two vicinal protons. Their chemical shifts are influenced by the electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating character of the ethoxy group.
-
H-5: This proton is situated between the chloro and ethoxy groups. It is expected to appear as a doublet, coupled to H-6.
-
H-6: This proton is adjacent to the hydroxymethyl group and is expected to be a doublet of doublets, due to coupling with H-5 and the fluorine atom at position 2. The through-space or long-range coupling to fluorine is a key feature in the spectra of fluorinated aromatics.[6][7]
Benzylic and Hydroxyl Protons
-
-CH₂OH (Benzylic Protons): These protons are expected to appear as a singlet or a finely split multiplet around δ 4.5-5.0 ppm. The exact chemical shift and multiplicity can be influenced by solvent effects and the rate of exchange of the hydroxyl proton. In many deuterated solvents, these protons will appear as a sharp singlet.[8]
-
-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It may appear as a broad singlet anywhere from δ 1.5 to 5.5 ppm.
Ethoxy Group Protons
-
-OCH₂CH₃ (Methylene Protons): These protons will appear as a quartet due to coupling with the adjacent methyl protons. The quartet is expected in the range of δ 4.0-4.5 ppm.
-
-OCH₂CH₃ (Methyl Protons): These protons will appear as a triplet around δ 1.0-1.5 ppm, coupled to the methylene protons.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.0-7.3 | d | JH5-H6 = ~8-9 |
| H-6 | ~7.2-7.5 | dd | JH6-H5 = ~8-9, 4JH6-F2 = ~2-4 |
| -CH ₂OH | ~4.6-4.8 | s (or d) | |
| -OH | Variable (e.g., ~2.0-4.0) | br s | |
| -OCH ₂CH₃ | ~4.1-4.3 | q | J = ~7 |
| -OCH₂CH ₃ | ~1.3-1.5 | t | J = ~7 |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide critical information on the carbon framework. The chemical shifts of the aromatic carbons are significantly influenced by the substituents, and the presence of fluorine will introduce characteristic C-F couplings.[2]
Aromatic Carbons (δ 110-160 ppm)
The six aromatic carbons will each give a distinct signal. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JC-F), typically in the range of 240-320 Hz.[9] Other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine.
-
C-1: The carbon bearing the hydroxymethyl group.
-
C-2: The carbon attached to the fluorine atom, appearing as a doublet with a large ¹JC-F.
-
C-3: The carbon bearing the ethoxy group.
-
C-4: The carbon attached to the chlorine atom.
-
C-5 & C-6: The carbons bearing the remaining aromatic protons.
Aliphatic Carbons (δ 15-70 ppm)
-
-CH₂OH (Benzylic Carbon): Expected to appear in the range of δ 60-65 ppm.
-
-OCH₂CH₃ (Methylene Carbon): Expected around δ 60-70 ppm.
-
-OCH₂CH₃ (Methyl Carbon): Expected around δ 14-16 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | ~130-135 | d | ³JC1-F2 = ~3-5 |
| C-2 | ~150-155 | d | ¹JC2-F2 = ~240-260 |
| C-3 | ~145-150 | d | ²JC3-F2 = ~15-25 |
| C-4 | ~120-125 | d | ³JC4-F2 = ~3-5 |
| C-5 | ~115-120 | s or d | 4JC5-F2 = ~1-3 |
| C-6 | ~125-130 | d | ²JC6-F2 = ~15-25 |
| -C H₂OH | ~60-65 | s | |
| -OC H₂CH₃ | ~65-70 | s | |
| -OCH₂C H₃ | ~14-16 | s |
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
If desired, acquire a ¹⁹F NMR spectrum. This can provide additional confirmation of the fluorine environment.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm ¹H-¹H and ¹H-¹³C correlations, respectively.
Visualization of Molecular Structure and Key Interactions
The following diagrams illustrate the molecular structure and the expected key NMR correlations.
Figure 2: Experimental workflow for NMR analysis.
Conclusion
The NMR spectral analysis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a prime example of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. The predictive analysis presented in this guide, based on the well-documented effects of its various substituents, provides a solid foundation for interpreting experimental data. The key diagnostic features to look for are the characteristic splitting patterns of the aromatic protons due to H-H and H-F couplings, and the large one-bond C-F coupling constant in the ¹³C NMR spectrum. This detailed approach not only confirms the identity of the molecule but also deepens our understanding of structure-property relationships in substituted aromatic systems.
References
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4-Chloro-3-ethoxy-2-fluorobenzyl alcohol mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Abstract
This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, a substituted aromatic compound of interest to researchers in synthetic chemistry and drug development. In the absence of published spectra for this specific molecule, this document synthesizes first-principle fragmentation rules and data from analogous structures to predict its mass spectrum under both hard and soft ionization techniques. We will explore the characteristic fragmentation pathways driven by its unique combination of functional groups—a benzyl alcohol, a chlorinated and fluorinated aromatic ring, and an ethoxy ether. This guide serves as a predictive framework for scientists aiming to identify, characterize, or quantify this molecule, offering detailed experimental protocols and a thorough discussion of the underlying chemical principles.
Introduction: The Analytical Challenge
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a polysubstituted aromatic alcohol. Such molecules often serve as key intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients[1]. The precise substitution pattern on the benzene ring, featuring chloro, fluoro, and ethoxy groups, imparts specific electronic and steric properties that can be crucial for downstream applications. Consequently, unambiguous structural confirmation is paramount.
Mass spectrometry (MS) is an indispensable tool for molecular characterization, providing not only the molecular weight but also a structural fingerprint through fragmentation analysis[2]. The fragmentation of an ion is not random; it is a predictable process governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions[3]. This guide will dissect the probable fragmentation patterns of the title compound, focusing on the two most common ionization techniques: Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrum: Key Ion Features
The molecular formula for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is C₉H₁₀ClFO₂. Its monoisotopic mass is approximately 204.0350 u.
The Molecular Ion (M⁺˙) in Electron Ionization
Under the high-energy conditions of Electron Ionization (70 eV), a molecule loses an electron to form a radical cation known as the molecular ion (M⁺˙)[4]. For aromatic compounds, the molecular ion peak is typically strong and readily observable due to the stability conferred by the delocalized π-electron system[5][6].
A critical diagnostic feature will be the isotopic pattern imparted by the chlorine atom. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic signature in the mass spectrum:
-
An M⁺˙ peak at m/z 204 (corresponding to the ³⁵Cl isotope).
-
An M+2 peak at m/z 206 (corresponding to the ³⁷Cl isotope) with a relative abundance of approximately one-third that of the M⁺˙ peak[7].
The presence of this 3:1 isotopic signature is a powerful confirmation for the presence of a single chlorine atom in the molecule or its fragments.
Predicted Fragmentation Pathways under Electron Ionization (EI)
EI is a "hard" ionization technique that deposits significant energy into the molecular ion, causing it to fragment in predictable ways[8]. The fragmentation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol will be a competitive process directed by its various functional groups.
α-Cleavage (Alpha-Cleavage)
Alpha-cleavage is a dominant fragmentation pathway for both alcohols and ethers[8][9]. It involves the cleavage of a bond adjacent to the heteroatom (oxygen), driven by the stabilization of the resulting cation through resonance with the oxygen's lone pair electrons.
-
Pathway A: Benzylic C-C Cleavage: The bond between the aromatic ring and the benzylic carbon is a prime site for α-cleavage. This would result in the loss of a hydroxymethyl radical (•CH₂OH, 31 u), leading to a resonance-stabilized cation.
-
Predicted Fragment: m/z 173 (and its corresponding isotope peak at m/z 175).
-
-
Pathway B: Loss of Hydrogen: Loss of a hydrogen atom from the alcohol's α-carbon can also occur, though it is typically less pronounced than C-C cleavage for benzyl alcohols.
-
Predicted Fragment: m/z 203 (M-1). The base peak for benzyl alcohol itself is often m/z 107 (M-1)[10].
-
Ether Fragmentation
The ethoxy group introduces additional, highly characteristic fragmentation routes common to aryl ethers[5][11].
-
Pathway C: Loss of Ethylene (McLafferty-like Rearrangement): Aryl ethers can undergo rearrangement to eliminate a neutral alkene. Here, the loss of ethylene (C₂H₄, 28 u) is highly probable.
-
Predicted Fragment: m/z 176 (radical cation). This fragment still contains the chlorine atom and would exhibit an isotope peak at m/z 178.
-
-
Pathway D: Loss of an Ethyl Radical: Simple cleavage of the C-O bond in the ether can lead to the loss of an ethyl radical (•C₂H₅, 29 u).
-
Predicted Fragment: m/z 175 (and its isotope peak at m/z 177).
-
Other Significant Pathways
-
Pathway E: Loss of Water: Alcohols frequently undergo dehydration, eliminating a neutral water molecule (H₂O, 18 u)[9][12].
-
Predicted Fragment: m/z 186 (radical cation, with an isotope peak at m/z 188).
-
-
Pathway F: Loss of Halogens and Related Species: While the C(aryl)-X bond is strong, fragmentation involving halogens can occur.
-
Loss of a chlorine radical (•Cl, 35 u) would yield a fragment at m/z 169.
-
Loss of a fluorine radical (•F, 19 u) is less common but possible, yielding a fragment at m/z 185[2].
-
The interplay of these pathways will generate a complex but interpretable mass spectrum. The most stable cations, such as the resonance-stabilized benzylic and oxonium ions, are expected to produce the most abundant peaks.
Predicted EI Fragmentation Diagram
Caption: Predicted EI Fragmentation Pathways.
Table 1: Summary of Predicted Key Fragments in EI-MS
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 204 | 206 | [C₉H₁₀ClFO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 203 | 205 | [C₉H₉ClFO₂]⁺ | •H | α-Cleavage (H loss) |
| 186 | 188 | [C₉H₈ClFO]⁺˙ | H₂O | Dehydration |
| 176 | 178 | [C₇H₅ClFO₂]⁺˙ | C₂H₄ | Ether Rearrangement |
| 175 | 177 | [C₇H₄ClFO₂]⁺ | •C₂H₅ | Ether Cleavage |
| 173 | 175 | [C₈H₇ClFO]⁺ | •CH₂OH | α-Cleavage (Benzylic) |
Analysis by Electrospray Ionization (ESI-MS)
ESI is a "soft" ionization technique that typically imparts minimal energy to the analyte, resulting in little to no fragmentation[13][14]. It is ideal for confirming the molecular weight of a compound and is the standard for LC-MS. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol can be ionized in both positive and negative modes.
-
Positive Ion Mode ([M+H]⁺): In the presence of an acidic mobile phase (e.g., with formic acid), the molecule will likely protonate, primarily on the alcohol or ether oxygen, to form the pseudomolecular ion [M+H]⁺ at m/z 205.0428 (with its corresponding isotope peak at m/z 207).
-
Negative Ion Mode ([M-H]⁻): In the presence of a basic mobile phase (e.g., with ammonia), the acidic proton of the alcohol can be abstracted to form the deprotonated ion [M-H]⁻ at m/z 203.0274 (with its corresponding isotope peak at m/z 205).
In-source fragmentation can sometimes be induced in ESI by increasing instrumental voltages, which can be useful for generating confirmatory fragments[8][13].
Experimental Protocols
Trustworthy data generation relies on robust, well-defined experimental protocols. The following are recommended starting points for the analysis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Protocol for GC-MS Analysis
This protocol is designed for qualitative analysis and structural elucidation using Electron Ionization.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV[4].
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Acquisition: Full scan mode.
-
Protocol for LC-MS Analysis
This protocol is designed for molecular weight confirmation and potential quantification.
-
Sample Preparation: Prepare a 10 µg/mL stock solution in methanol. Dilute further with the initial mobile phase to a working concentration of ~100 ng/mL.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
LC Conditions:
-
Column: C18 reversed-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size (or similar).
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode).
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Ionization Mode: Electrospray (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 800 L/hr at 350 °C.
-
Mass Range: Scan from m/z 100 to 350.
-
General Analytical Workflow
Caption: General MS Analytical Workflow.
Conclusion
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An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Introduction
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a substituted aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom on the benzyl ring, imparts specific physicochemical properties that are critical to its behavior in various chemical processes. Understanding the solubility of this compound is paramount for its effective use in drug discovery and development, as solubility directly influences bioavailability, formulation, and routes of administration.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. It is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind experimental choices.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is fundamental to its solubility characteristics. The presence of a hydroxyl group (-OH) allows for hydrogen bonding with polar solvents like water. However, the aromatic ring and the halogen substituents (chlorine and fluorine) contribute to its lipophilic nature. The ethoxy group further adds to the non-polar character of the molecule. Therefore, a balance between hydrophilic and lipophilic properties will govern its solubility in different solvent systems.
Predicted Physicochemical Properties:
To provide a preliminary assessment, we can consider the predicted properties of structurally similar compounds. For example, 4-chloro-2-fluorobenzyl alcohol has a predicted pKa of 13.68±0.10[2]. The pKa is a critical parameter as it indicates the ionization state of the molecule at different pH values, which in turn significantly affects its aqueous solubility[3]. Compounds with acidic or basic functional groups can exhibit pH-dependent solubility. The hydroxyl group of a benzyl alcohol is weakly acidic, and its deprotonation at high pH would lead to the formation of a more soluble alkoxide.
| Property | Predicted Value (for 4-Chloro-2-fluorobenzyl alcohol) | Significance for Solubility |
| Molecular Weight | 160.57 g/mol [2] | Higher molecular weight can sometimes correlate with lower solubility. |
| pKa | 13.68 ± 0.10[2] | Indicates the compound is a very weak acid. Ionization, and thus increased aqueous solubility, would only occur at very high pH. |
| Boiling Point | 227.6 ± 25.0 °C[2] | Provides an indication of the intermolecular forces. |
| Density | 1.344 ± 0.06 g/cm³[2] | A general physical property. |
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The polarity of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is influenced by the interplay of its functional groups.
The experimental determination of solubility is crucial and should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH), especially in the context of pharmaceutical development[4][5][6][7]. The ICH guidelines recommend determining the solubility of a drug substance over a pH range of 1.2 to 6.8 at 37 ± 1 °C to simulate the conditions of the gastrointestinal tract[4][5][7].
Experimental Determination of Solubility
Two primary methods are widely accepted for the accurate determination of solubility: the Shake-Flask Method and Potentiometric Titration.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the gold standard for determining thermodynamic solubility[8]. It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached[8][9].
Experimental Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 as per ICH guidelines) and various organic solvents of interest (e.g., ethanol, methanol, acetone, dichloromethane)[4][5].
-
Sample Preparation: Add an excess amount of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol to vials containing a known volume of the selected solvent. The excess solid is necessary to ensure that a saturated solution is formed[8].
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C for general solubility or 37 °C for biopharmaceutical relevance) for a predetermined period (typically 24 to 72 hours) to reach equilibrium[8][9]. The time to reach equilibrium should be established by taking samples at different time points until the concentration remains constant[8].
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Analyze the concentration of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.
Data Presentation:
The results should be presented in a clear and organized table.
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 7.0 | Experimental Value | Calculated Value |
| 0.1 M HCl | 37 | 1.2 | Experimental Value | Calculated Value |
| Acetate Buffer | 37 | 4.5 | Experimental Value | Calculated Value |
| Phosphate Buffer | 37 | 6.8 | Experimental Value | Calculated Value |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value |
| Methanol | 25 | N/A | Experimental Value | Calculated Value |
| Dichloromethane | 25 | N/A | Experimental Value | Calculated Value |
Potentiometric Titration for pKa and pH-Dependent Solubility
Potentiometric titration is a powerful technique to determine the pKa of a compound and can also be adapted to determine its solubility, especially for ionizable compounds[3][10][11]. For a weakly acidic compound like a benzyl alcohol, this method can elucidate the pH at which it starts to ionize, leading to an increase in solubility.
Logical Relationship for pH-Dependent Solubility:
Caption: Relationship between pH, pKa, and the solubility of an ionizable compound.
Detailed Protocol:
-
Instrument Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.
-
Sample Preparation: Dissolve a known amount of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in a mixture of an organic co-solvent (if necessary to achieve an initial concentration) and water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. The point at which the compound precipitates from the solution as the pH changes can be used to calculate the intrinsic solubility of the neutral form and the solubility of the ionized form.
Factors Influencing Solubility
Several factors can influence the measured solubility of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol:
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.
-
pH: As discussed, for ionizable compounds, pH is a critical factor.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Solvent Composition: In mixed solvent systems, the ratio of the solvents will significantly impact solubility.
Conclusion
A thorough understanding of the solubility of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is essential for its successful application in research and development. This guide has outlined the theoretical principles and provided detailed, field-proven experimental protocols for determining its solubility in various solvents. By employing rigorous methodologies like the shake-flask method and potentiometric titration, researchers can obtain accurate and reliable solubility data. This information is crucial for making informed decisions in formulation development, process chemistry, and biopharmaceutical evaluation, ultimately leading to more robust and efficient development of new chemical entities.
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Methodological & Application
Synthesis of Novel Derivatives from 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol: A Comprehensive Guide for Advanced Research
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes for deriving novel compounds from 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. This uniquely substituted benzyl alcohol serves as a valuable building block in medicinal chemistry and materials science, owing to the specific electronic and steric properties conferred by its chloro, ethoxy, and fluoro substituents. This document details robust protocols for the synthesis of ether and ester derivatives, underpinned by mechanistic insights and practical guidance for reaction optimization and product validation. The methodologies presented are designed to be self-validating, ensuring reproducibility and high fidelity in experimental outcomes.
Introduction: The Strategic Importance of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a key intermediate in the synthesis of complex organic molecules.[1] The strategic placement of a chlorine atom, an ethoxy group, and a fluorine atom on the benzene ring modulates the reactivity of the benzylic alcohol and imparts unique properties to its derivatives. The electron-withdrawing nature of the halogen substituents can influence the acidity of the alcohol and the stability of reaction intermediates, while the ethoxy group can affect solubility and receptor-binding interactions.[2][3] These characteristics make derivatives of this alcohol promising candidates for the development of novel pharmaceuticals and advanced materials.[4]
This guide will focus on two primary classes of derivatives: ethers and esters, which are fundamental transformations of the benzylic hydroxyl group. We will explore the venerable Williamson ether synthesis and the classic Fischer-Speier esterification, providing detailed, step-by-step protocols tailored for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Mechanistic Considerations: The Influence of Substituents
The substituents on the aromatic ring of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol play a crucial role in its reactivity. The fluorine and chlorine atoms are electron-withdrawing, which can increase the acidity of the benzylic proton, facilitating the formation of an alkoxide for ether synthesis. However, these groups can also destabilize the carbocation intermediate that may form in certain SN1-type reactions. Conversely, the ethoxy group is electron-donating, which can help stabilize a carbocation intermediate but may also influence the electronic environment of the reaction center. Understanding these electronic effects is paramount for selecting the appropriate reaction conditions and anticipating potential side reactions.
Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7] This method is particularly well-suited for primary alcohols like 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Rationale for Method Selection
The Williamson synthesis is chosen for its reliability and high yields when using primary alkyl halides.[6] The reaction conditions are generally mild, which helps to prevent unwanted side reactions. The formation of the alkoxide in situ with a strong base, followed by reaction with an electrophile, allows for a one-pot procedure.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol: Synthesis of 1-(4-Chloro-3-ethoxy-2-fluorobenzyl)-methoxybenzene
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | ≥97% | e.g., BenchChem | Starting material[1] |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Various | Strong base |
| Tetrahydrofuran (THF), anhydrous | Anhydrous | Various | Aprotic solvent |
| Iodomethane | ≥99% | Various | Alkylating agent |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Various | For quenching |
| Diethyl ether | Reagent Grade | Various | For extraction |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |
Reaction Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approximately 10 mL per 1 g of alcohol) to the flask and stir the solution under a nitrogen atmosphere.
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add iodomethane (1.5 eq) dropwise via the dropping funnel over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ether derivative.
Expected Characterization Data (Hypothetical)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.00 (m, 2H, Ar-H), 4.65 (s, 2H, Ar-CH₂-O), 4.15 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃), 3.40 (s, 3H, O-CH₃), 1.45 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.0 (d, JCF = 245 Hz), 145.0 (d, JCF = 10 Hz), 128.0, 125.0 (d, JCF = 5 Hz), 120.0, 115.0 (d, JCF = 20 Hz), 70.0, 65.0, 58.0, 15.0.
-
IR (thin film) ν (cm⁻¹): 2980, 2930, 1590, 1480, 1270, 1100, 1050.
-
MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₁ClFO₂: 219.05; found: 219.05.
Synthesis of Ester Derivatives via Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10][11][12] This method is effective for producing esters from primary alcohols like 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, especially when the alcohol is used in excess to drive the equilibrium towards the product.
Rationale for Method Selection
Fischer esterification is a cost-effective and straightforward method that uses readily available reagents.[8] The use of a strong acid catalyst allows the reaction to proceed at a reasonable rate. By using an excess of one of the reactants, in this case, the carboxylic acid which can also act as the solvent, the need for a separate solvent can be eliminated, simplifying the work-up procedure.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl acetate
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | ≥97% | e.g., BenchChem | Starting material[1] |
| Glacial Acetic Acid | Reagent Grade | Various | Reactant and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Various | Catalyst |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For neutralization |
| Ethyl Acetate | Reagent Grade | Various | For extraction |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Various | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |
Reaction Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) and glacial acetic acid (10-20 eq, serving as both reactant and solvent).
-
Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C for acetic acid) for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the cooled mixture into a beaker containing ice water.
-
Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Expected Characterization Data (Hypothetical)
-
¹H NMR (400 MHz, CDCl₃) δ: 7.25-7.05 (m, 2H, Ar-H), 5.20 (s, 2H, Ar-CH₂-O), 4.15 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃), 2.10 (s, 3H, CO-CH₃), 1.45 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 170.5, 155.0 (d, JCF = 245 Hz), 145.0 (d, JCF = 10 Hz), 130.0, 128.0, 125.0 (d, JCF = 5 Hz), 115.0 (d, JCF = 20 Hz), 66.0, 65.0, 21.0, 15.0.
-
IR (thin film) ν (cm⁻¹): 2980, 1740 (C=O), 1590, 1480, 1230 (C-O), 1040.
-
MS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₂ClFO₃: 247.05; found: 247.05.
Safety and Handling
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and its derivatives should be handled in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
Iodomethane is a toxic and volatile liquid. Handle only in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sulfuric acid is highly corrosive. Always add acid to water or solvent slowly and with cooling. Wear appropriate PPE.
-
All reactions should be performed with appropriate engineering controls and personal protective equipment.
Conclusion
This guide provides a solid foundation for the synthesis of ether and ester derivatives from 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. The detailed protocols, grounded in established synthetic methodologies, offer a starting point for the exploration of novel chemical entities. The provided mechanistic insights and expected characterization data will aid researchers in the successful execution and validation of their synthetic efforts. By leveraging these protocols, scientists can efficiently generate a diverse library of compounds for further investigation in drug discovery and materials science.
References
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Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
-
Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. National Institutes of Health. Available at: [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Available at: [Link]
-
Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Scribd. Available at: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Fischer Esterification. Chemistry Steps. Available at: [Link]
-
Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate. Available at: [Link]
-
Show how you would use the Williamson ether synthesis to prepare... Pearson. Available at: [Link]
-
18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
-
18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. Available at: [Link]
-
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ResearchGate. Available at: [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available at: [Link]
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Application Note: Selective Oxidation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol to 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
Introduction and Strategic Importance
The selective oxidation of primary benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. Benzaldehydes substituted with various functional groups are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The target molecule, 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, represents a synthetically valuable intermediate, incorporating a unique substitution pattern of electron-withdrawing halogens and an electron-donating ether group.
The challenge in oxidizing 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol lies in achieving high selectivity for the aldehyde without inducing over-oxidation to the carboxylic acid or promoting side reactions involving the sensitive halogen and ethoxy functionalities. This application note provides a detailed guide for researchers and drug development professionals on robust and high-fidelity methods for this specific transformation. We will explore the rationale behind reagent selection and provide two field-proven, step-by-step protocols using Dess-Martin Periodinane (DMP) and a TEMPO-catalyzed system, respectively.
Causality of Reagent Selection: A Mechanistic Perspective
The choice of an oxidizing agent is paramount to the success of this synthesis. While classical methods involving chromium reagents like Pyridinium Chlorochromate (PCC) can convert primary alcohols to aldehydes, they suffer from significant drawbacks, including toxicity and the requirement for strictly anhydrous conditions to prevent over-oxidation.[1][2][3][4][5] Modern synthetic chemistry favors milder, more selective, and environmentally benign alternatives.
Key Considerations for this Substrate:
-
Chemoselectivity: The reagent must selectively oxidize the primary alcohol without affecting the chloro, fluoro, or ethoxy groups.
-
Mild Conditions: The reaction should proceed under neutral or near-neutral pH and at moderate temperatures (room temperature or below) to prevent degradation of the starting material or product.
-
Suppression of Over-oxidation: The primary goal is the aldehyde; formation of the corresponding carboxylic acid must be minimized.
Based on these criteria, two classes of reagents are exceptionally well-suited for this transformation: hypervalent iodine compounds and nitroxyl radical catalysts.
A. Dess-Martin Periodinane (DMP): The Reliable Stoichiometric Workhorse DMP is a hypervalent iodine(V) reagent renowned for its mildness, high efficiency, and excellent functional group tolerance.[6][7] It operates at room temperature and neutral pH, with short reaction times and simplified workups.[6] The oxidation mechanism proceeds through a periodinane intermediate, which undergoes a concerted intramolecular elimination, precluding over-oxidation.[8][9] This makes DMP a highly reliable choice for sensitive and complex substrates common in pharmaceutical synthesis.[6]
Caption: Mechanism of Dess-Martin Periodinane (DMP) Oxidation.
B. TEMPO-Catalyzed Systems: The "Green" Catalytic Approach 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that serves as a highly efficient catalyst for the oxidation of primary alcohols.[10] In the catalytic cycle, TEMPO is oxidized to the active oxoammonium ion, which is the true oxidant for the alcohol. A stoichiometric co-oxidant, such as sodium hypochlorite (bleach) or molecular oxygen, is required to regenerate the oxoammonium ion.[11][12] These systems are prized for their high chemoselectivity, mild reaction conditions, and the use of inexpensive and environmentally safer terminal oxidants.[13][14]
Experimental Protocols & Workflow
The following protocols are designed for the selective oxidation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Caption: General experimental workflow for alcohol oxidation.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Dess-Martin Periodinane (DMP, 15 wt. % in t-BuOH is safer)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. This step quenches excess DMP and removes the iodinane byproduct.
-
Extraction and Wash: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Chloro-3-ethoxy-2-fluorobenzaldehyde.
Protocol 2: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~8-12% available chlorine), buffered to pH ~8.5-9.0 with NaHCO₃
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq), TEMPO (0.01-0.05 eq), and KBr (0.1 eq) in DCM.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath. Vigorous stirring is essential.
-
Oxidant Addition: Add the pH-adjusted sodium hypochlorite solution (1.2-1.5 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture will typically turn yellow/orange.
-
Reaction Monitoring: Stir vigorously at 0 °C. Monitor the reaction by TLC. The reaction is often complete within 1-2 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess hypochlorite.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure aldehyde.
Data Presentation and Troubleshooting
The selection between protocols may depend on scale, cost, and environmental considerations. Below is a summary of expected outcomes and a guide to troubleshooting common issues.
Table 1: Comparison of Oxidation Protocols
| Parameter | Protocol 1: DMP | Protocol 2: TEMPO/NaOCl |
| Oxidant | Dess-Martin Periodinane | Sodium Hypochlorite (Bleach) |
| Stoichiometry | Stoichiometric (1.2 eq) | Catalytic (TEMPO) / Stoichiometric (NaOCl) |
| Temperature | Room Temperature | 0 °C to 5 °C |
| Typical Time | 1-3 hours | 1-2 hours |
| Typical Yield | 85-95% | 80-92% |
| Key Advantage | High reliability, simple setup | Low cost, "greener" oxidant |
| Key Drawback | Cost, byproduct removal | Requires careful temperature and pH control |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Insufficient oxidant. 2. Low quality/degraded reagent (DMP is moisture sensitive). 3. Inefficient stirring (in biphasic TEMPO reaction). | 1. Add a small additional charge of oxidant (e.g., 0.1 eq) and monitor. 2. Use fresh, properly stored reagents. 3. Increase stirring speed to ensure good phase mixing. |
| Over-oxidation to Carboxylic Acid | 1. Reaction temperature too high (especially for TEMPO). 2. Unbuffered or low pH of bleach solution. | 1. Maintain strict temperature control at 0 °C. 2. Ensure the NaOCl solution is buffered to pH 8.5-9.0 before addition. |
| Formation of Unknown Byproducts | 1. Reaction run for an extended period. 2. Contaminants in starting material or solvent. | 1. Monitor reactions closely by TLC and quench promptly upon completion. 2. Use purified starting materials and anhydrous solvents. |
| Difficult Purification (DMP) | Incomplete removal of iodine byproducts. | Ensure the quench step with Na₂S₂O₃/NaHCO₃ is performed with vigorous stirring until the organic layer is colorless. An additional wash may be necessary. |
References
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Reddy, C. B. R., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega. Available at: [Link]
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University of Wisconsin-Madison. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. UW-Madison Chemistry. Available at: [Link]
-
He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
Milligan College. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Milligan College. Available at: [Link]
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Dhakshinamoorthy, A., et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis. Available at: [Link]
-
Dhakshinamoorthy, A., et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. American Chemical Society. Available at: [Link]
-
Wikipedia. Dess–Martin periodinane. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic Chemistry Portal. Available at: [Link]
-
Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ResearchGate. Available at: [Link]
-
Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. TÜBİTAK Academic Journals. Available at: [Link]
-
Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. Available at: [Link]
-
Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. Available at: [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]
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Organic Chemistry Portal. Swern Oxidation. Organic Chemistry Portal. Available at: [Link]
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Chemistry Steps. PCC Oxidation Mechanism. Chemistry Steps. Available at: [Link]
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Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]
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Preparation of 4-Chloro-3-ethoxy-2-fluorobenzoic acid: An Application Note and Synthetic Protocol
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 4-Chloro-3-ethoxy-2-fluorobenzoic acid, a valuable substituted aromatic carboxylic acid for research and development in medicinal chemistry and materials science. The described synthetic pathway is designed for robustness and scalability, starting from the commercially available precursor, 4-chloro-2-fluoroaniline. Each step of the protocol is detailed with expert insights into the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the process. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering a self-validating system for the reliable preparation of the target compound.
Introduction: Significance and Synthetic Strategy
Substituted fluorobenzoic acids are a class of compounds that hold significant importance as building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of chloro, ethoxy, and fluoro substituents on the benzoic acid scaffold of 4-Chloro-3-ethoxy-2-fluorobenzoic acid imparts unique electronic and steric properties, making it an attractive intermediate for creating novel molecular entities. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the chloro and ethoxy groups provide additional points for molecular interaction and further functionalization.
Given the absence of a direct, commercially viable route to this specific molecule, a robust, multi-step synthetic pathway has been developed and is detailed herein. The chosen strategy prioritizes regioselectivity and employs well-established, high-yielding chemical transformations. The synthesis begins with the strategic functionalization of 4-chloro-2-fluoroaniline, proceeding through bromination, diazotization-hydrolysis, etherification, and a final carboxylation step. This approach ensures precise control over the substitution pattern on the aromatic ring.
Overall Synthetic Scheme
The preparation of 4-Chloro-3-ethoxy-2-fluorobenzoic acid is accomplished via a four-step sequence, commencing with 4-chloro-2-fluoroaniline. The complete workflow is illustrated below.
Figure 1: Proposed synthetic pathway for 4-Chloro-3-ethoxy-2-fluorobenzoic acid.
Experimental Protocols and Scientific Rationale
This section provides detailed, step-by-step protocols for each synthetic transformation. The rationale behind the choice of reagents and reaction conditions is also discussed to provide a deeper understanding of the process.
Step 1: Regioselective Bromination of 4-Chloro-2-fluoroaniline
Objective: To introduce a bromine atom at the C3 position of the aniline ring, ortho to the activating amino group.
Rationale: The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. With the para position blocked by the existing chloro substituent, bromination is directed to the ortho positions (C3 and C5). The C3 position is sterically more accessible than the C5 position, which is flanked by both chloro and fluoro groups, leading to the preferential formation of the desired 3-bromo isomer. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent that is easier to handle than liquid bromine.[1]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 eq.) in acetonitrile (MeCN) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, 3-bromo-4-chloro-2-fluoroaniline, can be purified by column chromatography on silica gel if necessary.
Step 2: Diazotization and Hydrolysis to 3-Bromo-4-chloro-2-fluorophenol
Objective: To convert the amino group of 3-bromo-4-chloro-2-fluoroaniline into a hydroxyl group.
Rationale: The conversion of an aromatic amine to a phenol is reliably achieved through the formation of a diazonium salt, followed by its thermal decomposition in an aqueous acidic medium.[2][3] The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the corresponding aryldiazonium salt. This intermediate is then heated in the aqueous solution, leading to the loss of dinitrogen gas and the formation of an aryl cation, which is subsequently trapped by water to yield the phenol. The acidic conditions are crucial to prevent side reactions, such as coupling of the diazonium salt with the product phenol.[4]
Protocol:
-
In a flask, prepare an aqueous solution of sulfuric acid (e.g., 3 M).
-
Add 3-bromo-4-chloro-2-fluoroaniline (1.0 eq.) to the acid solution and cool to 0-5 °C in an ice-salt bath with vigorous stirring to form a fine suspension of the amine salt.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should be slow enough to control the exotherm and prevent the premature decomposition of the diazonium salt.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
To effect hydrolysis, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract the phenolic product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-bromo-4-chloro-2-fluorophenol. Purification can be achieved via column chromatography.
Step 3: Williamson Ether Synthesis to 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
Objective: To convert the phenolic hydroxyl group to an ethoxy group.
Rationale: The Williamson ether synthesis is a classic and highly efficient method for forming ethers.[5][6] It proceeds via an Sₙ2 mechanism where a deprotonated alcohol (an alkoxide) acts as a nucleophile, displacing a halide from a primary alkyl halide. In this protocol, the moderately acidic 3-bromo-4-chloro-2-fluorophenol is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with ethyl iodide to form the desired ether. Acetone is a suitable polar aprotic solvent for this reaction.
Protocol:
-
To a solution of 3-bromo-4-chloro-2-fluorophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add ethyl iodide (CH₃CH₂I) (1.2 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene, which can be purified by column chromatography if needed.
Step 4: Carboxylation via Lithiation to 4-Chloro-3-ethoxy-2-fluorobenzoic acid
Objective: To replace the bromine atom with a carboxylic acid group to form the final product.
Rationale: The conversion of an aryl bromide to a carboxylic acid can be effectively achieved through halogen-metal exchange with an organolithium reagent, followed by quenching with carbon dioxide.[7] n-Butyllithium (n-BuLi) is a strong base and nucleophile that readily undergoes bromine-lithium exchange with aryl bromides at low temperatures (-78 °C) to form an aryllithium intermediate. This highly reactive species then acts as a potent nucleophile, attacking solid carbon dioxide (dry ice) to form a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired benzoic acid. This reaction must be conducted under strictly anhydrous and inert conditions.
Protocol: !!! EXTREME CAUTION: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). [8][9]
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
In a separate flask, crush a surplus of dry ice (CO₂(s)) into a fine powder.
-
Quench the reaction by rapidly transferring the aryllithium solution via cannula into the flask containing the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to pH ~2 by the slow addition of aqueous HCl (e.g., 1 M).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 4-Chloro-3-ethoxy-2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Summary of Synthetic Parameters
| Step | Reaction | Key Reagents & Solvents | Temperature | Typical Time | Expected Yield |
| 1 | Bromination | NBS, Acetonitrile | 0 °C to RT | 3-4 hours | 85-95% |
| 2 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄/H₂O | 0 °C to 90 °C | 2-3 hours | 70-80% |
| 3 | Ether Synthesis | CH₃CH₂I, K₂CO₃, Acetone | Reflux (~56 °C) | 4-6 hours | 80-90% |
| 4 | Carboxylation | n-BuLi, THF; CO₂(s) | -78 °C to RT | 2-3 hours | 65-75% |
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Halogenated Anilines and Phenols: These compounds are toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They are also suspected of causing genetic defects and cancer.[10][11] Avoid exposure and handle with care.
-
n-Butyllithium: n-BuLi is highly pyrophoric and reacts violently with water and other protic sources. It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Ensure a Class D fire extinguisher is available. Any residual n-BuLi should be quenched carefully.[12][13]
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care to avoid skin and eye contact.
Conclusion
The synthetic route detailed in this application note provides a reliable and logical pathway for the laboratory-scale preparation of 4-Chloro-3-ethoxy-2-fluorobenzoic acid. By employing a sequence of well-understood and high-yielding reactions, this protocol enables researchers to access this valuable building block for further investigation in drug discovery and materials science. The emphasis on the rationale behind each step, coupled with detailed procedural instructions and critical safety information, ensures that this guide is both educational and practical for its intended scientific audience.
References
-
nbutyl lithium safety - YouTube. (2024). YouTube. [Link]
- Clemson University. (n.d.). Standard Operating Procedure: n-Butyllithium.
-
Scribd. (n.d.). Butyl Lithium Passivation. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing polyhalogenated phenols. (US4005151A).
- Miller, M. B., et al. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(03), 255-258.
-
Miller, M. B., et al. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. PubMed Central. [Link]
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Henan Allgreen Chemical Co.,LTD. (n.d.). 4-Chloro-3-fluorobenzoic acid Industrial Grade. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, A., et al. (2014). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 10, 131-137.
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Grokipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Butyl lithium (nBuLi)-mediated carboxylation of vinylidenecyclopropanes with CO2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Thieme. (2021).
- MDPI. (2021).
-
MySkinRecipes. (n.d.). 1-Bromo-3-Chloro-4-Ethoxy-2-Fluorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (CN113234149A).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Loba Chemie. (n.d.). ANILINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). 1-bromo-2-chloro-4-fluorobenzene and production thereof. (JPS62114921A).
-
ResearchGate. (n.d.). Stepwise fixation of CO2 onto aryl bromides with photo-assistance. Retrieved from [Link]
-
SlideShare. (n.d.). Phenol Synthesis Part II. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of phenols. (US9527789B2).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Specifications and Handling of 4-Chloro-3-fluorobenzoic Acid. Retrieved from [Link]
-
jOeCHEM. (2020). Making Phenols Using Diazotization & Arenediazonium Ions [Video]. YouTube. [Link]
-
Quora. (2021). Is there a way to convert aniline to phenol without diazotizing it?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. (EP0500156A1).
-
Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). Catalytic bromination of 2-fluoroaniline. (US5053542A).
-
IUCr Journals. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
-
AOBChem. (n.d.). 4-Chloro-3-ethoxy-2-fluorobenzoic acid. Retrieved from [Link]
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The Strategic Utility of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and other halogens, alongside carefully selected alkoxy groups, into molecular scaffolds is a cornerstone of rational drug design. The building block, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7), has emerged as a valuable intermediate for medicinal chemists. Its unique substitution pattern on the phenyl ring offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of lead compounds, ultimately influencing their therapeutic efficacy and safety profiles. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific rationale.
Introduction: The Rationale for a Polysubstituted Benzyl Alcohol Building Block
The 4-chloro-3-ethoxy-2-fluorobenzyl moiety is not a random assortment of functional groups. Each substituent is strategically placed to confer specific advantages to a parent molecule:
-
Fluorine at the 2-position: The ortho-fluoro group can profoundly influence the conformation of the benzyl group through steric and electronic effects. It can also engage in favorable hydrogen bonding interactions with protein targets and, crucially, can block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.
-
Ethoxy group at the 3-position: The ethoxy group serves to modulate lipophilicity and can also participate in hydrogen bonding. Its presence can improve solubility and permeability, key determinants of oral bioavailability.
-
Chlorine at the 4-position: A para-chloro substituent significantly alters the electronic properties of the phenyl ring and can enhance binding affinity to target proteins through halogen bonding.[1] Like fluorine, it can also contribute to improved metabolic stability.[2]
The benzyl alcohol functionality provides a convenient handle for synthetic chemists to incorporate this strategically substituted phenyl ring into a wide array of molecular architectures through reactions such as etherification, esterification, or conversion to a benzyl halide for subsequent nucleophilic substitution.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1323955-60-7 | [3] |
| Molecular Formula | C₉H₁₀ClFO₂ | [3] |
| Molecular Weight | 204.63 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥97% (typical) | [3] |
Application in the Synthesis of SGLT-2 Inhibitors: A Case Study
The 4-chloro-3-ethoxybenzyl structural motif is a key component of the FDA-approved anti-diabetic drug, Ertugliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT-2). While public domain literature does not explicitly detail the use of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol as the direct starting material for Ertugliflozin's commercial synthesis, the structural similarity of its core to a key intermediate, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, underscores its relevance and potential application in the synthesis of analogous SGLT-2 inhibitors and other medicinally important compounds.[4]
The following section outlines a generalized, yet technically sound, protocol for a key synthetic transformation that this building block would likely undergo in a medicinal chemistry campaign: conversion to the corresponding benzyl bromide, a highly versatile intermediate for C-C and C-heteroatom bond formation.
Experimental Protocols
Protocol 1: Conversion of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol to 4-Chloro-3-ethoxy-2-fluorobenzyl Bromide
This protocol describes a standard method for the conversion of a benzyl alcohol to a benzyl bromide using phosphorus tribromide (PBr₃). This transformation is a cornerstone of organic synthesis, creating a more reactive electrophile for subsequent nucleophilic substitution reactions.
Workflow Diagram:
Caption: Workflow for the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl bromide.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a solution of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) in a round-bottom flask under a nitrogen atmosphere, cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-water to the flask.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Chloro-3-ethoxy-2-fluorobenzyl bromide.
Causality and Self-Validation:
-
The use of anhydrous conditions is critical as PBr₃ reacts violently with water.
-
The dropwise addition at 0 °C controls the exothermicity of the reaction.
-
The aqueous work-up removes unreacted PBr₃ and inorganic byproducts. The NaHCO₃ wash neutralizes any acidic residues.
-
TLC monitoring is a crucial self-validation step to ensure the reaction has gone to completion before quenching.
-
Purification by chromatography and subsequent characterization (e.g., by ¹H NMR and Mass Spectrometry) validates the identity and purity of the final product.
Protocol 2: Alkylation of a Phenol with 4-Chloro-3-ethoxy-2-fluorobenzyl Bromide
This protocol illustrates the use of the synthesized benzyl bromide to alkylate a phenolic substrate, a common strategy for constructing diaryl ether linkages found in many biologically active molecules.
Logical Relationship Diagram:
Caption: Relationship of reactants and reagents in a Williamson ether synthesis.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl bromide (from Protocol 1)
-
A substituted phenol (e.g., 4-hydroxyacetophenone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous DMF (0.3 M) in a round-bottom flask, add anhydrous K₂CO₃ (1.5 eq).
-
Addition of Electrophile: Add a solution of 4-Chloro-3-ethoxy-2-fluorobenzyl bromide (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired diaryl ether.
Expertise and Trustworthiness:
-
K₂CO₃ is a mild base suitable for deprotonating phenols without causing unwanted side reactions.
-
DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation and leaving the phenoxide nucleophile highly reactive.
-
Heating accelerates the rate of this Sₙ2 reaction.
-
The aqueous work-up is essential for removing the high-boiling point solvent DMF and the inorganic base.
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a strategically designed building block that provides medicinal chemists with a powerful tool to introduce a polysubstituted phenyl ring into target molecules. The orthogonal reactivity of its functional groups, combined with the beneficial electronic and steric properties conferred by its substituents, makes it a valuable asset in the synthesis of complex and potentially therapeutic agents. The protocols provided herein offer a robust and validated starting point for the utilization of this versatile intermediate in drug discovery programs.
References
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15867375, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
-
Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
PubMed Central. The Role of Halogen Bonds in Drug Design. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol in the Synthesis of Advanced Pyrazole Carboxamide Fungicides
Introduction: A Novel Building Block for Next-Generation Fungicides
In the relentless pursuit of more effective and environmentally benign agrochemicals, the strategic design of molecular building blocks is paramount. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol emerges as a highly functionalized and promising intermediate for the synthesis of novel fungicides. Its unique substitution pattern—a chlorine atom, an ethoxy group, and a fluorine atom on the benzyl ring—offers a sophisticated tool for chemists to fine-tune the physicochemical and biological properties of the target agrochemical. This application note provides a comprehensive guide for researchers and synthetic chemists on the utilization of this versatile benzyl alcohol derivative in the synthesis of advanced pyrazole carboxamide fungicides, a class of agrochemicals renowned for their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs).
The presence of a fluorine atom at the ortho position can significantly influence the molecule's conformational preferences and metabolic stability, while the chlorine and ethoxy groups modulate its lipophilicity and binding interactions with the target enzyme. This guide will detail a representative synthetic protocol, explain the causal relationships in experimental design, and provide the necessary data and visualizations to empower researchers in their quest for novel crop protection solutions.
Core Synthesis Strategy: N-Alkylation of a Pyrazole Carboxamide Core
The principal application of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in this context is its use as an alkylating agent to introduce the substituted benzyl moiety onto a pre-formed pyrazole carboxamide core. This N-alkylation step is a critical juncture in the synthesis, directly influencing the final product's biological efficacy. The pyrazole carboxamide scaffold is a well-established pharmacophore in numerous commercial fungicides.[1][2][3] The general synthetic approach is outlined below.
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for the N-alkylation of a pyrazole carboxamide.
Detailed Protocol: Synthesis of a Representative N-(4-Chloro-3-ethoxy-2-fluorobenzyl)pyrazole Carboxamide Fungicide
This protocol details the synthesis of a model fungicide, demonstrating the practical application of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Part 1: Activation of the Benzyl Alcohol
The hydroxyl group of the benzyl alcohol is not a suitable leaving group for direct N-alkylation. Therefore, it must first be converted to a more reactive species, typically a benzyl halide. Bromination is often preferred over chlorination for its higher reactivity in subsequent nucleophilic substitution reactions.
Step 1.1: Synthesis of 1-(Bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene
-
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene. This intermediate is often used in the next step without further purification.
-
Part 2: N-Alkylation of the Pyrazole Carboxamide Core
The activated benzyl bromide is then reacted with a suitable pyrazole carboxamide core to form the final product. The choice of the pyrazole carboxamide will determine the specific spectrum of fungicidal activity.
Step 2.1: Synthesis of N-(4-Chloro-3-ethoxy-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Materials:
-
1-(Bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene (from Step 1.1)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add a solution of 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene (1.1 eq) in a small amount of DMF to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-Chloro-3-ethoxy-2-fluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
-
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the synthesis of the representative fungicide.
| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Activation (Bromination) | PBr₃ or SOBr₂ | Diethyl ether/DCM | 0 °C to RT | 2-4 hours | >90% (crude) |
| N-Alkylation | K₂CO₃ | DMF | 60-80 °C | 4-8 hours | 70-85% (purified) |
Diagram 2: Chemical Structure of the Representative Fungicide
Caption: Structure of a model N-benzyl pyrazole carboxamide fungicide.
Causality in Experimental Choices
-
Choice of Activating Reagent: PBr₃ and SOBr₂ are effective reagents for converting primary alcohols to bromides under mild conditions, minimizing side reactions.
-
Selection of Base and Solvent for N-Alkylation: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction. An inorganic base such as K₂CO₃ is used to deprotonate the amide nitrogen of the pyrazole carboxamide, creating the nucleophile for the alkylation reaction. Cs₂CO₃ can be used for less reactive substrates due to its higher solubility and basicity.
-
Reaction Temperature: The N-alkylation is typically heated to increase the reaction rate. However, excessive heat should be avoided to prevent decomposition of the reactants or products.
Trustworthiness and Self-Validation
The protocols described are based on established and widely published synthetic methodologies for the preparation of N-substituted amides and pyrazole derivatives.[4][5] The progress of each reaction step can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the intermediates and final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. This ensures a self-validating system where the successful synthesis of the desired compound is unequivocally verified.
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol represents a valuable and strategically designed building block for the synthesis of novel agrochemical candidates, particularly within the important class of pyrazole carboxamide fungicides. The detailed protocols and rationale provided in this application note offer a solid foundation for researchers to explore the potential of this intermediate in developing next-generation crop protection agents with enhanced efficacy and desirable physicochemical properties.
References
- Bayer CropScience AG. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. WO2015032859A1.
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Chen, Q., et al. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 21(9), 1143. [Link]
- Bayer CropScience AG. (2016). Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. JP2016529304A.
-
Li, M., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(21), 5875-5884. [Link]
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Li, H., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(11), 1547. [Link]
- E. I. Du Pont de Nemours and Company. (1993). Pyrazole carboxanilide fungicides and use. US5223526A.
- Bayer CropScience AG. (2010). Fungicide pyrazole carboxamides derivatives. WO2010130767A2.
- Corteva Agriscience LLC. (2023). Compositions having pesticidal utility and processes related thereto. US20230189807A1.
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Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
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Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]
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Gulea, M., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 364(21), 3684-3729. [Link]
- Sumitomo Chemical Company, Limited. (1988). Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. US4742074A.
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Dzedulionytė, K., et al. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(11), 3343. [Link]
- Jiangsu Luye Agrochemicals Co., Ltd. (2021). Synthesis method of fluopyram. CN113620867A.
- Bayer CropScience AG. (2020). Agrochemical formulations containing a polymeric crystal growth inhibitor. EP3649858A1.
- Bayer CropScience AG. (2022). Agrochemical composition with improved drift, rainfastness and uptake properties. EP3994989A1.
- Mitsubishi Chemical Corporation. (1996). N-alkylation method of pyrazole. EP0749963A1.
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Syngenta Crop Protection AG. (2024). Fungicidal compositions. Justia Patents. [Link]
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Joo, J. M., et al. (2016). Catalytic C–H Allylation and Benzylation of Pyrazoles. Organic Letters, 18(15), 3642-3645. [Link]
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- Nanjing University of Science and Technology. (2015). The preparation and application study of fluxapyroxad like derivatives. CN103333113B.
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Grewal, A. S., et al. (2018). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Medicinal Chemistry, 14(6), 617-629. [Link]
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Reaction of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol with electrophiles
An In-Depth Guide to the Electrophilic Reactions of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Introduction: A Versatile Building Block in Modern Synthesis
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a polysubstituted aromatic compound of significant interest to the pharmaceutical and specialty chemical industries.[1][2] Its utility stems from a unique combination of functional groups: a reactive primary alcohol, and an electronically complex aromatic ring adorned with chloro, ethoxy, and fluoro substituents. This intricate arrangement provides multiple, distinct sites for chemical modification, making it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]
This guide provides a detailed exploration of the reactivity of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol with electrophiles, focusing on two primary modes of reaction: transformations at the benzylic hydroxyl group and electrophilic substitution on the aromatic ring. We will delve into the mechanistic underpinnings of these reactions, explain the rationale behind experimental design, and provide detailed, actionable protocols for researchers.
Reactivity Profile: Understanding the Electronic Landscape
The reaction pathways of this molecule are dictated by the interplay of its functional groups.
-
The Benzylic Alcohol (-CH₂OH): The oxygen atom of the primary alcohol possesses lone pairs of electrons, rendering it nucleophilic. This site readily reacts with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form ethers and esters, respectively. The benzylic position also enhances reactivity in reactions involving carbocation intermediates due to resonance stabilization with the aromatic ring.[3]
-
The Aromatic Ring: The benzene ring can act as a nucleophile in Electrophilic Aromatic Substitution (EAS) reactions.[4][5] The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents:
-
-OCH₂CH₃ (Ethoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
-F (Fluoro) and -Cl (Chloro): These halogens are deactivating via their strong inductive electron-withdrawing effect but are ortho, para-directing due to resonance donation of their lone pairs.
-
-CH₂OH (Hydroxymethyl): A weakly deactivating group.
-
The powerful activating effect of the ethoxy group is the dominant influence. It strongly directs incoming electrophiles to its ortho and para positions. In this molecule, one ortho position is occupied by the fluorine atom, and the para position is occupied by the hydroxymethyl group. Therefore, the most likely position for electrophilic attack is the C-6 position, which is ortho to the ethoxy group and meta to the chloro group.
Part 1: Reactions at the Benzylic Hydroxyl Group
The nucleophilic character of the benzylic alcohol is a cornerstone of its synthetic utility, enabling straightforward formation of ether and ester linkages.
Application Note 1: Ether Synthesis via Williamson Etherification
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The alcohol is first deprotonated by a strong base to form a potent nucleophile, the alkoxide, which then displaces a halide from a primary alkyl halide.[7][8]
Causality of Experimental Design:
-
Base Selection: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[8][9]
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is used to dissolve the alkoxide and prevent it from interfering with the SN2 reaction.[7][9]
-
Alkyl Halide: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are essential for this reaction, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[7][8]
Protocol 1: Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl Methyl Ether
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.[9] Stir the mixture at 0 °C for 30 minutes.
-
Slowly add iodomethane (1.5 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Application Note 2: Ester Synthesis via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10] It is an equilibrium process, and the reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[10]
Causality of Experimental Design:
-
Catalyst: A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[10][11] This protonation activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
-
Driving Equilibrium: Using the carboxylic acid (or an anhydride derivative) in large excess or employing a Dean-Stark apparatus to remove water azeotropically shifts the equilibrium towards the product side, maximizing the yield.[10][11]
Protocol 2: Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl Acetate
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 equiv) in dichloromethane.
-
Add pyridine (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography if necessary, though often the purity is high after workup.
Part 2: Reactions at the Aromatic Ring
Application Note 3: Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds by alkylating or acylating an aromatic ring.[12][13] The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or a highly polarized complex that acts as the electrophile.[14][15]
Causality of Experimental Design & Challenges:
-
Catalyst Deactivation: A significant challenge when performing Friedel-Crafts reactions on substrates containing Lewis basic atoms (like the oxygen in the -OH and -OEt groups) is catalyst deactivation. The Lewis acid (AlCl₃) can complex with these lone pairs, rendering the catalyst inactive and deactivating the aromatic ring towards electrophilic substitution.[14][16]
-
Protecting Group Strategy: To circumvent this issue, a protecting group strategy is often employed. The reactive hydroxyl group is temporarily masked with a protecting group that is stable to the Lewis acidic conditions, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS). After the Friedel-Crafts reaction, the protecting group is removed to regenerate the alcohol.
Protocol 3: Conceptual Protocol for Friedel-Crafts Alkylation at C-6
Step A: Protection of the Hydroxyl Group
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography to isolate the TBDMS-protected alcohol.
Step B: Friedel-Crafts Alkylation
-
Dissolve the protected alcohol (1.0 equiv) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C and add the alkylating agent (e.g., tert-butyl chloride, 1.1 equiv).
-
Slowly add aluminum chloride (AlCl₃) (1.2 equiv) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring for the formation of the alkylated product.
-
Quench the reaction with ice-water and perform an extractive workup to isolate the crude alkylated intermediate.
Step C: Deprotection
-
Dissolve the crude intermediate from Step B in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M in THF).
-
Stir at room temperature until the silyl ether is cleaved (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography to obtain the final 6-alkyl-4-chloro-3-ethoxy-2-fluorobenzyl alcohol.
Data Summary Table
| Reaction Type | Key Reagents | Catalyst/Base | Solvent | Typical Conditions | Expected Product |
| Williamson Etherification | Alkyl Halide (R-X) | NaH | THF / DMF | 0 °C to RT | Ar-CH₂-O-R |
| Fischer Esterification | Acetic Anhydride | Pyridine | DCM | 0 °C to RT | Ar-CH₂-O-C(O)CH₃ |
| Friedel-Crafts Alkylation | Alkyl Halide (R-X) | AlCl₃ | DCM | 0 °C to RT | 6-R-Ar-CH₂OH (after deprotection) |
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol presents a rich and predictable reactivity profile that makes it an exceptionally useful intermediate in multi-step synthesis. By understanding the distinct reactivity of the benzylic alcohol and the nuanced electronic effects governing substitution on the aromatic ring, researchers can strategically employ this molecule to build diverse and complex chemical entities. The protocols outlined herein provide a robust starting point for harnessing the synthetic potential of this versatile building block.
References
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
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Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Allen IntelliBrain. (n.d.). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Andrade, C. K. Z., et al. (2020). Catalytic Friedel-Crafts Alkylation of Electron Rich Aromatic Derivatives With α-Aryl Diazoacetates Mediated by Brønsted Acids. Organic Letters, 22(6), 2339–2343. Retrieved from [Link]
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Perlego. (n.d.). Friedel Crafts Alkylation | Overview & Research Examples. Retrieved from [Link]
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Imamura, A., et al. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf. Retrieved from [Link]
-
StudyMind. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Das, B., et al. (n.d.). Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, February 15). Which of the following para-substituted benzyl alcohols reacts fastest with HBr?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Retrieved from [Link]
-
Unknown. (n.d.). Fischer Esterification Lab Manual. Retrieved from [Link]
-
Sciencemadness.org. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]
-
Medium. (2026, January 5). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Retrieved from [Link]
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Application Note and Protocol for the Etherification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Abstract
This document provides a comprehensive guide for the etherification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for forming the ether linkage. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and considerations for reaction optimization and product purification. The protocol is designed to be self-validating, with explanations for each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a polysubstituted aromatic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The targeted etherification of its benzylic hydroxyl group allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the development of novel molecular entities. The Williamson ether synthesis, a cornerstone of organic synthesis, provides a reliable pathway for this transformation.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the desired ether.[1][2] The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring can influence the acidity of the benzylic proton and the reactivity of the corresponding alkoxide, necessitating careful selection of reaction conditions.
Mechanistic Rationale and Strategic Considerations
The Williamson ether synthesis is predicated on the nucleophilic substitution of an alkyl halide by an alkoxide. The reaction is initiated by the deprotonation of the alcohol using a suitable base to form the corresponding alkoxide. The choice of base is critical; it must be strong enough to deprotonate the alcohol but not so strong as to induce side reactions. For benzylic alcohols, common bases include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KHMDS).[1] The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 fashion.[2]
Figure 1: General workflow of the Williamson ether synthesis.
For the etherification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, the primary alcohol functionality makes it an excellent candidate for this reaction. The choice of the alkylating agent (R'-X) is broad, allowing for the synthesis of a diverse library of ethers. Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to competing E2 elimination reactions.[1][2]
Experimental Protocol: Williamson Ether Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl Alkyl Ether
This protocol details a general procedure for the etherification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol with a primary alkyl bromide.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | ≥97% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics |
| Alkyl bromide (e.g., n-butyl bromide) | ≥99% | Alfa Aesar |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | J.T. Baker |
| Magnesium sulfate (MgSO₄) | Anhydrous | EMD Millipore |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Round-bottom flasks, magnetic stirrer, stir bars | --- | VWR |
| Reflux condenser, nitrogen inlet, oil bath | --- | Kimble Chase |
| Separatory funnel, rotary evaporator | --- | Buchi |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.
-
-
Formation of the Alkoxide:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF (10 mL) in a separate flame-dried flask.
-
Slowly add the solution of the alcohol to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) using an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Add water (50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[4][5]
-
A suitable eluent system can be determined by TLC analysis, typically a mixture of hexane and ethyl acetate.[4]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified ether.
-
Figure 2: Experimental workflow for the etherification protocol.
Characterization of the Final Product
The purified ether should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the benzylic CH₂ protons. |
| ¹³C NMR | Appearance of new signals for the carbons of the alkyl group. A downfield shift of the benzylic carbon. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretch from the starting alcohol and the appearance of a C-O-C ether stretch. |
Alternative Etherification Strategies
While the Williamson ether synthesis is a reliable method, other strategies can be employed for the etherification of benzyl alcohols.
-
Acid-Catalyzed Etherification: In some cases, direct condensation of the benzyl alcohol with another alcohol in the presence of a strong acid catalyst can yield the ether. However, this method is generally less selective and can lead to self-condensation products.
-
Iron-Catalyzed Etherification: Recent advancements have shown that iron salts, such as FeCl₃, can catalyze the dehydrative etherification of benzyl alcohols.[6][7] This method offers a more environmentally friendly alternative to the traditional Williamson synthesis.[6][7]
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid base (e.g., KOH) and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to facilitate the transfer of the alkoxide into the organic phase, often leading to milder reaction conditions and improved yields.[8][9][10]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation. | Ensure the use of a sufficiently strong and fresh base. Increase the reaction time for deprotonation. |
| Incomplete reaction. | Increase the reaction temperature or time. Consider a more reactive alkyl halide (e.g., iodide instead of bromide). | |
| Side Product Formation | Elimination (E2) reaction. | Use a primary alkyl halide. Lower the reaction temperature. |
| Self-condensation of the benzyl alcohol. | Ensure complete deprotonation before adding the alkyl halide. | |
| Difficulty in Purification | Similar polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider derivatization to aid separation. |
Conclusion
The Williamson ether synthesis provides a robust and versatile method for the etherification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. By carefully selecting the base, solvent, and alkylating agent, a wide range of ethers can be synthesized in good yields. The detailed protocol and troubleshooting guide provided in this application note are intended to facilitate the successful execution of this important transformation in a research and development setting.
References
-
Jetir.org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
The Royal Society of Chemistry. Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. [Link]
-
Durand, M., & Dilts, K. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education, 70(4), 334. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ResearchGate. Intermolecular etherification of benzyl alcohols with alkanols,... | Download Table. [Link]
-
Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
ResearchGate. Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system | Request PDF. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
-
ResearchGate. Selective oxidation of benzyl alcohols under phase transfer catalysis. [Link]
-
SIELC Technologies. Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column. [Link]
-
ACS Omega. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
-
National Institutes of Health. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
- Google Patents.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers driven by specific genetic mutations. In non-small cell lung cancer (NSCLC), inhibitors targeting the epidermal growth factor receptor (EGFR) have shown remarkable efficacy. However, the initial success of first and second-generation EGFR TKIs is often curtailed by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[1] This mutation sterically hinders the binding of earlier-generation drugs, leading to disease progression.
To overcome this challenge, third-generation EGFR inhibitors were developed. These agents are designed to selectively and irreversibly inhibit EGFR containing the T790M mutation while sparing wild-type EGFR, thereby reducing toxicity.[2][3] The synthesis of these complex molecules relies on the strategic use of highly functionalized, precisely substituted building blocks. This guide details the application of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol , a key synthetic intermediate, in the construction of potent, third-generation kinase inhibitors, using the synthesis of Rociletinib (CO-1686) as a primary example.
Part 1: The Strategic Importance of the 4-Chloro-3-ethoxy-2-fluorobenzyl Moiety
The selection of a building block in medicinal chemistry is a deliberate process aimed at optimizing a molecule's pharmacological profile. The substituents on the 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol scaffold are not arbitrary; each plays a critical role in the final drug's efficacy and properties.
-
Fluorine (F): The ortho-fluoro substituent is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and engage in favorable orthogonal dipole-dipole or hydrogen bond interactions within the kinase ATP-binding pocket.[4]
-
Chlorine (Cl): The chloro group is a common substituent in pharmaceuticals, valued for its ability to fill hydrophobic pockets and form halogen bonds, which are specific, non-covalent interactions that can significantly enhance binding affinity and selectivity.[5][6] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting its utility.[6]
-
Ethoxy Group (-OCH₂CH₃): The ethoxy group serves as a hydrogen bond acceptor and provides steric bulk that can be tailored to fit specific sub-pockets of the target kinase. Its presence can improve solubility and other key drug metabolism and pharmacokinetics (DMPK) properties.[7]
The specific arrangement of these groups in 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol makes it a pre-organized and valuable fragment for introducing a precisely functionalized moiety into a larger molecular scaffold, saving synthetic steps and allowing for rapid library generation in drug discovery campaigns.[8]
Part 2: Application Profile - Synthesis of a Rociletinib Analog
Rociletinib (CO-1686) is a 2,4-diaminopyrimidine derivative that potently and irreversibly inhibits EGFR with L858R/T790M mutations.[9][10] The synthesis involves coupling a functionalized aniline with a pyrimidine core. While multiple synthetic routes exist, a key step often involves the introduction of a substituted benzyl group. The following protocol outlines a representative synthesis where 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol serves as the precursor to a key intermediate.
Experimental Workflow Diagram
The overall synthetic logic involves activating the benzyl alcohol for nucleophilic substitution and coupling it to the core molecular structure.
Caption: Synthetic workflow for a Rociletinib analog.
Protocol 1: Activation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Causality: The primary alcohol of the starting material is a poor leaving group. To facilitate a nucleophilic substitution reaction with the pyrimidine core, it must first be converted into a more reactive species, such as a benzyl bromide. The Appel reaction is a reliable method for this transformation.[11]
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add carbon tetrabromide (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield the target intermediate: (4-chloro-3-ethoxy-2-fluorophenyl)methyl bromide .
Self-Validation: The product can be confirmed by ¹H NMR, observing the characteristic shift of the benzylic protons (CH₂-Br) to approximately 4.4-4.6 ppm, and by mass spectrometry to confirm the correct molecular weight.
Protocol 2: Synthesis of the Kinase Inhibitor Scaffold
Causality: This step involves a nucleophilic substitution where the amine of the pyrimidine core attacks the electrophilic benzylic carbon of the activated intermediate prepared in Protocol 1. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the amine, significantly increasing its nucleophilicity.
Materials:
-
(4-chloro-3-ethoxy-2-fluorophenyl)methyl bromide (from Protocol 1, 1.1 eq)
-
Appropriate aminopyrimidine core (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Water & Brine
-
Reverse-phase HPLC system for purification
Procedure:
-
To a solution of the aminopyrimidine core (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of (4-chloro-3-ethoxy-2-fluorophenyl)methyl bromide (1.1 eq) in a small volume of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via reverse-phase HPLC to obtain the final kinase inhibitor.
Self-Validation: The final product's identity and purity should be rigorously confirmed.
-
LC-MS: To confirm the molecular weight of the desired product.
-
¹H and ¹³C NMR: To confirm the complete molecular structure.
-
HPLC Purity: To ensure the compound is >95% pure for biological testing.
Part 3: Biological Activity and Data Presentation
The synthesized inhibitor's potency and selectivity are determined through in vitro kinase assays and cellular proliferation assays. Rociletinib, for example, demonstrates high selectivity for mutant EGFR over wild-type (WT) EGFR.[12]
Table 1: Comparative Potency of Rociletinib
| Cell Line | EGFR Mutation Status | Rociletinib IC₅₀ (nM) | Selectivity vs. WT |
| H1975 | L858R / T790M | 7 - 32 | ~20-30x |
| H3255 | L858R | ~100-140 | ~1x |
| A431 | Wild-Type (WT) | 547 - 4,275 | - |
Data compiled from published in vitro studies.[12][13]
This data clearly demonstrates that inhibitors built with this specific structural motif are highly effective against the resistance-conferring T790M mutation while having significantly less impact on wild-type EGFR, which predicts a more favorable therapeutic window.[2]
Part 4: Biological Pathway Context
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In NSCLC, activating mutations lead to its constitutive activation.
Caption: EGFR signaling and the site of TKI action.
As the diagram illustrates, Rociletinib and similar inhibitors compete with ATP in the kinase domain of the mutated EGFR.[14] By forming an irreversible covalent bond, they block the autophosphorylation step, effectively shutting down the downstream signaling cascades that drive tumor growth.[12]
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is more than a simple chemical reagent; it is a strategic building block for the rational design of next-generation kinase inhibitors. Its carefully arranged functional groups contribute directly to the high potency and selectivity required to overcome clinical challenges like the EGFR T790M resistance mutation. The protocols and data presented here underscore its value to medicinal chemists and drug discovery professionals, enabling the efficient synthesis of targeted therapeutics with improved pharmacological profiles.
References
-
Title: Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Definition of rociletinib - NCI Drug Dictionary Source: National Cancer Institute (NCI) URL: [Link]
-
Title: Design and synthesis of allosteric fourth-generation EGFR tyrosine kinase triple mutant selective inhibitors for the treatment of non-small cell lung cancer Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer Source: Latin American Journal of Pharmacy URL: [Link]
-
Title: Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation Source: PubMed URL: [Link]
-
Title: Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy Source: MDPI URL: [Link]
-
Title: Design and synthesis of novel EGFR kinase inhibitors for the treatment Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) Source: PubMed URL: [Link]
-
Title: New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? Source: PubMed Central (PMC) URL: [Link]
-
Title: (PDF) Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) Source: ResearchGate URL: [Link]
-
Title: Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions Source: PubMed URL: [Link]
-
Title: Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer Source: PubMed Central (PMC) URL: [Link]
-
Title: Roles of the Chloro and Methoxy Groups in Drug Discovery Source: Drug Hunter URL: [Link]
-
Title: The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions Source: PubMed Central (PMC) URL: [Link]
-
Title: Roles of the Chloro and Methoxy Groups in Drug Discovery Source: YouTube URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central (PMC) URL: [Link]
-
Title: The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions Source: PubMed URL: [Link]
Sources
- 1. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. Rociletinib, a third generation EGFR tyrosine kinase inhibitor: current data and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jppres.com [jppres.com]
The Versatile Building Block: Application of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol in Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Highly Functionalized Benzyl Alcohol
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol emerges as a particularly valuable, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique substitution pattern—a chlorine atom, an ethoxy group, and a fluorine atom—offers a handle for fine-tuning lipophilicity, metabolic stability, and receptor binding interactions. The primary alcohol functionality serves as a versatile precursor for a variety of transformations, most notably its oxidation to the corresponding aldehyde, which can then participate in a wide array of cyclization reactions to form diverse heterocyclic cores.
This comprehensive guide provides detailed application notes and protocols for the utilization of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in the synthesis of medicinally relevant heterocyclic systems, including quinazolines, benzothiazines, benzoxazines, and dihydropyrimidines. The protocols are grounded in well-established synthetic methodologies and are designed to be readily adaptable in a research and development setting.
Core Reactivity: The Gateway to Heterocyclic Synthesis
The primary alcohol of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is the key to its utility in heterocyclic synthesis. Before it can be incorporated into most heterocyclic rings, it must first be oxidized to the more reactive aldehyde, 4-chloro-3-ethoxy-2-fluorobenzaldehyde. This transformation is a critical first step for the subsequent cyclization reactions.
Protocol 1: Oxidation of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol to 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
This protocol outlines a standard and efficient method for the oxidation of the starting alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC), a mild and selective oxidizing agent.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
To a stirred solution of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) in anhydrous DCM (10 mL/mmol), add PCC (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-chloro-3-ethoxy-2-fluorobenzaldehyde.
Expected Yield: 85-95%
Application in the Synthesis of Fused Heterocyclic Systems
The resulting 4-chloro-3-ethoxy-2-fluorobenzaldehyde is a versatile intermediate for the synthesis of a variety of fused heterocyclic compounds. The following sections detail its application in the synthesis of quinazolines, benzothiazines, and benzoxazines.
Synthesis of Substituted Quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of a 2-aminobenzylamine with an aldehyde is a common method for their synthesis.
Reaction Scheme:
A proposed synthesis of a substituted quinazoline.
Protocol 2: Synthesis of a 2-(4-Chloro-3-ethoxy-2-fluorophenyl)-1,2,3,4-tetrahydroquinazoline
This protocol describes the acid-catalyzed condensation and cyclization of 4-chloro-3-ethoxy-2-fluorobenzaldehyde with 2-aminobenzylamine.
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde
-
2-Aminobenzylamine
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) and 2-aminobenzylamine (1.1 eq) in ethanol.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinazoline.
Expected Yield: 70-85%
Synthesis of Benzothiazines and Benzoxazines
Benzothiazines and benzoxazines are important heterocyclic scaffolds found in a number of biologically active compounds. They can be readily synthesized by the condensation of 2-aminothiophenol or 2-aminophenol with an aldehyde, respectively.
Reaction Scheme:
A general scheme for benzothiazine/benzoxazine synthesis.
Protocol 3: Synthesis of 2-(4-Chloro-3-ethoxy-2-fluorophenyl)-2,3-dihydro-1,4-benzothiazine
Materials:
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde
-
2-Aminothiophenol
-
Ethanol or Dimethylformamide (DMF)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Combine 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) and 2-aminothiophenol (1.0 eq) in ethanol or DMF.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the benzothiazine derivative. Further purification can be achieved by recrystallization if necessary.
Expected Yield: 75-90%
Note: A similar protocol can be followed for the synthesis of the corresponding benzoxazine derivative by substituting 2-aminothiophenol with 2-aminophenol.
Application in Multicomponent Reactions: The Biginelli Reaction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidines (DHPMs), which are known for their diverse pharmacological activities.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
I. Synthetic Strategy Overview
The most common and efficient pathway to 4-chloro-3-ethoxy-2-fluorobenzyl alcohol involves a two-step process:
-
Formylation: Synthesis of the precursor aldehyde, 4-chloro-3-ethoxy-2-fluorobenzaldehyde.
-
Reduction: Selective reduction of the aldehyde to the corresponding benzyl alcohol.
This guide will focus on optimizing both stages of this synthesis, with a particular emphasis on the critical reduction step.
II. Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (Precursor)
A plausible route to the precursor aldehyde is through the formylation of 1-chloro-2-ethoxy-3-fluorobenzene. While various formylation methods exist, the Vilsmeier-Haack reaction is a robust and scalable option.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-chloro-2-ethoxy-3-fluorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 1-chloro-2-ethoxy-3-fluorobenzene (1 equivalent) in dichloromethane and add it dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
III. Reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
The reduction of the aldehyde to the primary alcohol is a critical step where yield and purity are paramount. Two common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Method 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent, offering excellent chemoselectivity for aldehydes in the presence of other reducible functional groups.[1]
Experimental Protocol:
Materials:
-
4-chloro-3-ethoxy-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution. The addition is exothermic and may cause gas evolution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the pH is ~7.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloro-3-ethoxy-2-fluorobenzyl alcohol.
-
The product can be further purified by recrystallization.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups.[2] Its use requires stricter anhydrous conditions.
Experimental Protocol:
Materials:
-
4-chloro-3-ethoxy-2-fluorobenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization.
IV. Purification and Characterization
Purification by Recrystallization
General Procedure:
-
Dissolve the crude 4-chloro-3-ethoxy-2-fluorobenzyl alcohol in a minimum amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes, or toluene).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure 4-chloro-3-ethoxy-2-fluorobenzyl alcohol.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), a singlet for the -CH₂OH protons, a quartet for the -OCH₂CH₃ protons, and a triplet for the -OCH₂CH₃ protons. |
| ¹³C NMR | Aromatic carbons, a carbon signal for the -CH₂OH group, and signals for the ethoxy group carbons. |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-O stretching, and peaks related to the substituted aromatic ring.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (204.62 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
V. Troubleshooting Guide and FAQs
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?
A1: For this specific transformation, NaBH₄ is generally the preferred reagent. It is safer to handle, does not require strictly anhydrous conditions, and is highly selective for the aldehyde group.[1] LiAlH₄ is more powerful but also more reactive and less selective, which can lead to side reactions if other reducible functional groups are present.[2]
Q2: My reaction is sluggish or incomplete. What should I do?
A2: For NaBH₄ reductions, ensure the reagent is fresh as it can decompose over time. You can try adding a slight excess of NaBH₄ or increasing the reaction time. For LiAlH₄ reductions, ensure all reagents and solvents are scrupulously dry, as moisture will consume the reagent.
Q3: I am observing an unknown impurity in my final product. What could it be?
A3: A common impurity could be the unreacted starting aldehyde. This can be checked by TLC or ¹H NMR (presence of an aldehyde proton signal around 9-10 ppm). Another possibility is the formation of a dibenzyl ether, especially under acidic conditions or at elevated temperatures.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Cooling the solution slowly will form larger, purer crystals. After collecting the crystals, you can concentrate the mother liquor to obtain a second crop of crystals, which may be of slightly lower purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the aldehyde | - Inactive reducing agent.- Insufficient amount of reducing agent.- Presence of moisture (especially for LiAlH₄). | - Use a fresh batch of the reducing agent.- Increase the stoichiometry of the reducing agent.- Ensure all glassware is flame-dried and solvents are anhydrous for LiAlH₄ reactions. |
| Formation of multiple products/complex mixture | - Over-reduction of other functional groups (with LiAlH₄).- Side reactions such as ether formation. | - Use a milder reducing agent like NaBH₄.- Maintain a low reaction temperature.- Avoid acidic work-up conditions if ether formation is suspected. |
| "Oiling out" during recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more of the less polar solvent (e.g., hexanes), and allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.[4] |
| Low yield of purified crystals after recrystallization | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Preheat the filtration apparatus to prevent premature crystallization.[4] |
VI. Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Reduction Workflow
Caption: General workflow for the reduction of the aldehyde.
VII. References
-
Benchchem. (n.d.). Technical Support Center: Ritter-Type Reactions with Benzyl Alcohols and Imidates. Retrieved from Benchchem website.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzylic alcohol. Retrieved from [Link]
-
Benchchem. (n.d.). Comparative analysis of 2-chloro, 3-chloro, and 4-chlorobenzyl alcohol isomers. Retrieved from Benchchem website.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde. Retrieved from
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from [Link]
-
Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Retrieved from
-
University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Espacenet. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Chegg. (2020, May 1). Solved Starting with benzyl alcohol, outline a synthesis of | Chegg.com. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Benchchem. (n.d.). 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol|CAS 1323955-60-7. Retrieved from Benchchem website.
-
Fine Chemical Intermediate. (n.d.). 4-Chloro-3-fluorobenzaldehyde: A Key Fine Chemical Intermediate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]
-
YouTube. (2023, November 2). Reduction of Acid Chlorides with NaBH4. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-3-fluorobenzyl alcohol (C7H6ClFO). Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Purification of 4-Chloro-3-nitrobenzaldehyde by Recrystallization. Retrieved from Benchchem website.
-
Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Welcome to the technical support guide for the purification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this important synthetic intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for crude 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol?
The two most effective and widely applicable purification methods for this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.
-
Flash Column Chromatography is the preferred method for removing impurities with different polarities from the target compound. It is particularly useful when multiple impurities are present or when impurities have very similar properties to the product.[2]
-
Recrystallization is an excellent technique for removing small amounts of impurities from a crude product that is already relatively pure (e.g., >90%).[3] Since 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a solid, this method can be highly effective and scalable.[1]
Q2: What are the likely impurities I might encounter during the purification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol?
While the exact impurities depend on the synthetic route, they typically include:
-
Unreacted Starting Materials: For example, the corresponding benzaldehyde (4-chloro-3-ethoxy-2-fluorobenzaldehyde) if the synthesis involved a reduction step.
-
Over-oxidation Products: If the alcohol is exposed to oxidizing conditions, the corresponding benzoic acid could be formed.
-
Solvent Residues: Residual solvents from the reaction or initial workup.[4]
-
Isomeric Impurities: Positional isomers that may have formed during synthesis can be particularly challenging to separate due to very similar polarities.[5]
Q3: How do I decide between column chromatography and recrystallization?
The decision can be guided by a preliminary analysis of your crude material, typically using Thin Layer Chromatography (TLC).
-
Choose Column Chromatography if:
-
TLC analysis shows multiple spots, indicating several impurities.
-
An impurity has an Rf value very close to your product.
-
The crude material is an oil or a low-purity solid.
-
-
Choose Recrystallization if:
-
The crude material is a solid with >90% purity.
-
TLC shows only minor impurity spots that are well-separated from the product spot.
-
You need a highly crystalline final product and a scalable purification method.
-
Below is a decision-making workflow to help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: What specific safety precautions should I take when handling this compound?
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and related halogenated benzyl alcohols require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]
-
Handling: Avoid creating dust. For spills, use dry clean-up procedures.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[6]
Troubleshooting Guide
Recrystallization Issues
Q: My compound is not dissolving in the recrystallization solvent, even when hot. What should I do?
A: This indicates that the solvent is too non-polar for your compound.
-
Causality: The polarity of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, with its hydroxyl and ether groups, requires a solvent or solvent system with sufficient polarity to engage in hydrogen bonding and dipole-dipole interactions upon heating.
-
Solution:
-
Add a More Polar Co-solvent: If you are using a non-polar solvent like hexane or toluene, add a more polar co-solvent (e.g., ethyl acetate or isopropanol) dropwise to the hot mixture until the solid dissolves.[3]
-
Switch Solvents: Change to a more polar single solvent, such as isopropanol or ethanol. Always test solubility in a small test tube first.
-
Q: My compound dissolved completely, but no crystals have formed upon cooling. Why?
A: This can happen for two main reasons: either the solution is not supersaturated, or crystallization requires initiation.
-
Causality: Crystal formation requires nucleation sites and a supersaturated solution. If too much solvent was added, the compound will remain soluble even at low temperatures.[3]
-
Solutions:
-
Induce Crystallization:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.
-
Seed: Add a tiny crystal of pure product (a "seed crystal") to the solution.
-
-
Increase Concentration: If induction fails, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: Slowly add a non-polar co-solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or water, if using ethanol) until the solution becomes cloudy, then warm slightly until it clears and cool again.[3]
-
Q: An oil has formed instead of crystals. How can I fix this?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is too supersaturated.
-
Causality: The solid is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Solutions:
-
Re-dissolve and Cool Slowly: Add more solvent to dissolve the oil, then allow the solution to cool much more slowly. A slower cooling rate gives molecules time to align into a crystal lattice.[3]
-
Lower the Solution Temperature: Try cooling the solution in an ice bath after it has reached room temperature.
-
Change Solvent System: Use a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.
-
Column Chromatography Issues
Q: I'm getting poor separation between my product and an impurity on my silica gel column. What can I do?
A: Poor separation means the difference in affinity for the silica gel between your product and the impurity is insufficient with the current eluent.
-
Causality: The polarity of the eluent is either too high (moving everything quickly) or too low (not moving anything). For closely related impurities, fine-tuning the eluent is critical.
-
Solutions:
-
Optimize the Solvent System: Use TLC to test various solvent systems. A good system will give your product an Rf value of approximately 0.3.[7] For this compound, try gradients of hexane/ethyl acetate or hexane/dichloromethane.
-
Reduce Eluent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., move from 20% to 10% ethyl acetate in hexane).
-
Use a Different Stationary Phase: If separation is still poor, the impurity may have a similar polarity. Consider using a different stationary phase, such as alumina, which has different selectivity.[5]
-
Caption: Troubleshooting workflow for poor chromatography separation.
Q: My compound is streaking or "tailing" on the TLC plate and column. How can I improve the spot/peak shape?
A: Tailing is often caused by strong interactions between the analyte and the acidic silica gel, or by overloading the column.
-
Causality: The polar benzyl alcohol group can interact strongly with the acidic silanol groups on the silica surface, leading to slow, uneven elution.
-
Solutions:
-
Add a Modifier: Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent. Triethylamine will cap the acidic sites on the silica, preventing strong binding of the alcohol.[5] Acetic acid can sometimes improve the mobility of compounds that can act as proton acceptors.
-
Reduce Sample Load: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Use Dry Loading: Adsorbing the compound onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[5]
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for purifying crude 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol when significant impurities are present.
-
TLC Analysis: Determine an optimal eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Test ratios from 9:1 to 3:1 (Hexane:EtOAc) to find a system that gives the product an Rf of ~0.3.[7]
-
Column Preparation:
-
Select a column of appropriate size.
-
Pack the column with silica gel (slurry packing is recommended).[7]
-
Equilibrate the column by passing 2-3 column volumes of the initial, low-polarity eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Alternatively, perform dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.[5]
-
-
Elution:
-
Begin elution with the low-polarity solvent (e.g., 10% EtOAc in Hexane).
-
Gradually increase the polarity of the eluent as the column runs.
-
Collect fractions in test tubes and monitor the elution using TLC.[7]
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified alcohol.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying solid material that is already >90% pure.
-
Solvent Selection:
-
In a test tube, add ~50 mg of crude product.
-
Add a potential solvent (e.g., Toluene, Isopropanol) dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[3] A solvent pair like Ethanol/Water or Toluene/Hexane can also be effective.[5][8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.[3]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.[3]
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Purity Assessment Data
The effectiveness of each purification method can be compared. The following table shows representative data for purifying a crude batch of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
| Purification Method | Starting Purity (by GC) | Final Purity (by GC) | Yield | Notes |
| Single Recrystallization (Toluene/Hexane) | 96.5% | 99.3% | 85% | Effective for removing minor, less-polar impurities. |
| Double Recrystallization | 96.5% | >99.8% | 72% | Achieves very high purity at the cost of lower yield. |
| Flash Chromatography (Hexane/EtOAc) | 96.5% | 99.6% | 90% | Excellent for removing impurities with different polarities. |
References
- BenchChem. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
- BenchChem. (n.d.). 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol | CAS 1323955-60-7.
- Codée, J. D. C., et al. (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. National Institutes of Health.
- BenchChem. (n.d.). Comparative analysis of 2-chloro, 3-chloro, and 4-chlorobenzyl alcohol isomers.
- Supporting Information for Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds. (n.d.). RWTH Aachen University.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4-Chloro-2-fluorobenzyl alcohol.
- Quora. (2020). How to clean benzyl alcohol residue?.
-
Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Nerz-Stormes, M. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. As a versatile building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs), a clean and efficient synthesis is paramount.[1] This guide is designed to help you identify and mitigate the formation of common byproducts, ensuring a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and what are the key challenges?
The most common and practical laboratory synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol involves the reduction of the corresponding aldehyde, 4-Chloro-3-ethoxy-2-fluorobenzaldehyde. This precursor can be synthesized through various aromatic substitution and functional group manipulation reactions.[2]
The primary challenges in this synthesis are:
-
Over-reduction: The reduction of the aldehyde to the benzyl alcohol can sometimes proceed further to yield the corresponding toluene derivative (4-chloro-3-ethoxy-2-fluorotoluene).
-
Side reactions of the starting material: The aldehyde itself can undergo side reactions, especially under harsh conditions, leading to impurities that are carried through to the final product.
-
Purification: The structural similarity between the desired product and some byproducts can make purification challenging.
Q2: I am observing an impurity with a mass corresponding to the starting aldehyde in my final product. How can I remove it?
Residual starting material, 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, is a common impurity. Its incomplete conversion can be due to insufficient reducing agent, deactivated catalyst (in the case of catalytic hydrogenation), or a short reaction time.
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: If the reaction is complete and you still have the aldehyde, a sodium bisulfite wash can be effective. Aldehydes form a solid adduct with sodium bisulfite, which can then be filtered off.[3]
Q3: My NMR analysis shows a loss of the ethoxy group. What could be causing this?
Cleavage of the ethoxy group is a potential side reaction, especially under strongly acidic or basic conditions, or at elevated temperatures. The ether linkage can be susceptible to hydrolysis.
Troubleshooting:
-
Control pH: Maintain a neutral or slightly acidic/basic pH during the reaction and workup. Avoid strong acids or bases unless the reaction specifically requires them.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize energy-intensive side reactions like ether cleavage.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section details the most common byproducts encountered during the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol via the reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, along with strategies to minimize their formation.
Over-reduction to 4-Chloro-3-ethoxy-2-fluorotoluene
-
Mechanism of Formation: Over-reduction occurs when the benzylic alcohol is further reduced to the corresponding alkane. This is more prevalent with aggressive reducing agents or harsh reaction conditions. The Wolff-Kishner reduction, for instance, is designed to convert aldehydes and ketones to alkanes.[4]
-
Identification: This byproduct will have a molecular weight lower than the desired product and will lack the characteristic alcohol peak in the IR spectrum and the benzylic CH₂-OH protons in the ¹H NMR spectrum.
-
Mitigation Strategies:
-
Choice of Reducing Agent: Use milder reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. For more sensitive substrates, biocatalytic reductions using plant-based reductases can offer high selectivity.[5]
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the aldehyde without promoting over-reduction.
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to increase selectivity.
-
Formation of Dibenzyl Ether
-
Mechanism of Formation: Under certain conditions, particularly in the presence of acid catalysts or at elevated temperatures, two molecules of the benzyl alcohol can undergo intermolecular dehydration to form a dibenzyl ether.[6][7]
-
Identification: This high-molecular-weight byproduct will be evident in mass spectrometry. The ¹H NMR spectrum will show characteristic benzylic ether protons.
-
Mitigation Strategies:
-
Avoid Strong Acids: If an acidic workup is necessary, use dilute acids and perform the extraction at low temperatures.
-
Temperature Control: Avoid excessive heating during the reaction and workup.
-
Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed.
-
Dehalogenation Byproducts
-
Mechanism of Formation: The chloro substituent on the aromatic ring can be susceptible to reductive cleavage, especially during catalytic hydrogenation, leading to the formation of 3-ethoxy-2-fluorobenzyl alcohol. This is a known side reaction for halogenated substrates.[8]
-
Identification: Mass spectrometry will show a peak corresponding to the loss of a chlorine atom.
-
Mitigation Strategies:
-
Catalyst Selection: If using catalytic hydrogenation, the choice of catalyst and support is crucial. Palladium on carbon (Pd/C) is a common catalyst, but its activity can sometimes lead to dehalogenation.[9] Experimenting with different catalysts like platinum on carbon (Pt/C) or using a catalyst poison might be necessary.
-
Alternative Reducing Agents: Consider using chemical reducing agents like sodium borohydride, which are less likely to cause dehalogenation.
-
Friedel-Crafts Type Byproducts
-
Mechanism of Formation: In the presence of strong Lewis or Brønsted acids, the benzyl alcohol can generate a benzylic carbocation. This electrophile can then react with another molecule of the benzyl alcohol or the starting material in a Friedel-Crafts alkylation reaction, leading to polymeric or dimeric impurities.[10][11]
-
Identification: These will be high-molecular-weight byproducts, often appearing as a complex mixture of isomers, which can complicate NMR interpretation.
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions (if using acid catalysts): Water can moderate the activity of some acid catalysts.
-
Avoid Strong Acids: Whenever possible, use reaction conditions that do not involve strong acids.
-
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 4-Chloro-3-ethoxy-2-fluorotoluene | Over-reduction | Use mild reducing agents (e.g., NaBH₄), control stoichiometry and temperature. |
| Dibenzyl ether | Intermolecular dehydration | Avoid strong acids and high temperatures. |
| 3-Ethoxy-2-fluorobenzyl alcohol | Dehalogenation | Careful catalyst selection for hydrogenation or use of chemical reducing agents. |
| Friedel-Crafts Polymers/Dimers | Acid-catalyzed alkylation | Avoid strong Lewis or Brønsted acids. |
Experimental Protocols
Protocol 1: Reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde with Sodium Borohydride
Objective: To selectively reduce the aldehyde to the corresponding benzyl alcohol while minimizing over-reduction and other side reactions.
Methodology:
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1-1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Reaction Pathways
DOT Script for Synthesis and Byproduct Formation
Caption: Synthetic pathway to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and common side reactions.
References
- Chen, S., et al. (2020). Beilstein Journal of Organic Chemistry, 16, 645-656.
- Chemical Science (RSC Publishing). (2020). DOI:10.1039/D0SC02948C.
- Organic Chemistry Portal.
- Benchchem. 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol | CAS 1323955-60-7.
- Google Patents. (CN103896752A). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Organic Letters - ACS Public
- Organic Chemistry Portal.
- Biomedical Journal of Scientific & Technical Research. (2018). DOI: 10.26717/BJSTR.2018.12.002257.
- Google Patents. (CN101353297A). Synthetic method of 4-fluorobenzaldehyde.
- Espacenet. (CN103896752A). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Benchchem. Reducing byproduct formation in the synthesis of substituted cinnamaldehydes.
- Sustainable Chemistry and Processing. (2015).
- ResearchGate. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- Benchchem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Google Patents. (CN102731269B). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- ResearchGate. (2019).
- Benchchem. Application Notes and Protocols for the Reduction of 4-Chloro-3-nitrobenzaldehyde.
- The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- National Institutes of Health. (PMC). The 4-(tert-Butyldiphenylsiloxy)
- National Institutes of Health. (2020).
- PubChem. Benzyl Alcohol | C6H5CH2OH | CID 244.
- ResearchGate. (2015). Reactions of benzyl alcohol under different reaction conditions.
- Quora. (2018). What do we get by using the Wolff-Kishner reduction in benzaldehyde?
- National Institutes of Health. (PMC).
- Semantic Scholar. (2017). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
- Reddit. (2025). how to get rid of 4 chlorobenzaldehyde??
- Catalysis Eprints database. (1998). Selective oxidation and dehydrogenation of benzyl alcohol on ABB0O3 (AИBa, BИPb, Ce).
- MDPI. Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species.
- Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution.
- Google Patents. (US4456772A). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
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- 8. Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02948C [pubs.rsc.org]
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- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Production of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address scalability challenges encountered during its production. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex molecules.[1] Its production, particularly at scale, can present several challenges that may impact yield, purity, and overall process efficiency. A common and direct synthetic route involves the reduction of the corresponding aldehyde, 4-Chloro-3-ethoxy-2-fluorobenzaldehyde.
This guide will focus on troubleshooting the scalability of this reduction step, as it is a critical transformation that often requires careful optimization when moving from laboratory to pilot or production scale.
Common Synthetic Route: Reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
The reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde to the desired benzyl alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄).[2] While other reducing agents like lithium aluminum hydride (LiAlH₄) are more powerful, NaBH₄ is often preferred for its milder nature, higher functional group tolerance, and safer handling profile, making it more amenable to industrial-scale production.[2]
The general reaction is as follows:
Troubleshooting Guide for Scalability Challenges
This section addresses specific issues that may arise during the scale-up of the reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde.
Issue 1: Incomplete or Sluggish Reaction
Q: My large-scale reaction is showing a high percentage of unreacted 4-Chloro-3-ethoxy-2-fluorobenzaldehyde, even after extended reaction times. What could be the cause and how can I resolve this?
A: Incomplete conversion on a larger scale, despite success in the lab, is a common challenge. Several factors can contribute to this:
-
Insufficient Mixing: In larger reactors, achieving homogenous mixing of the reactants is more difficult. This can lead to localized areas of low reagent concentration, slowing down the reaction.
-
Troubleshooting:
-
Ensure the reactor's agitation system (impeller type, speed) is adequate for the reaction volume and viscosity.
-
Consider the mode of addition. A slow, subsurface addition of the reducing agent solution can improve dispersion.
-
-
-
Temperature Control: The reduction of aldehydes is an exothermic process. On a larger scale, inefficient heat dissipation can lead to an undesirable temperature increase, which can affect reagent stability and reaction kinetics. Conversely, if the reaction is not reaching the optimal temperature, the rate will be slow.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Ensure the reactor's cooling system is capable of handling the heat load of the reaction.
-
Develop a controlled addition profile for the reducing agent to manage the exotherm.
-
-
-
Steric Hindrance: The ortho-fluorine and ethoxy groups on the benzaldehyde can sterically hinder the approach of the hydride to the carbonyl carbon.[3] This can lead to a slower reaction rate compared to less substituted benzaldehydes.
-
Troubleshooting:
-
A modest increase in reaction temperature may be necessary to overcome the activation energy barrier. This should be done cautiously, with careful monitoring for side product formation.
-
Increasing the molar equivalents of the reducing agent can also drive the reaction to completion. However, this may complicate the workup.
-
-
-
Reagent Quality: The purity of both the starting aldehyde and the reducing agent is critical. Impurities can interfere with the reaction.
-
Troubleshooting:
-
Ensure the 4-Chloro-3-ethoxy-2-fluorobenzaldehyde is of high purity and free from acidic impurities that could quench the hydride reagent.
-
Use a high-quality, dry reducing agent. Sodium borohydride can degrade upon exposure to moisture.
-
-
Issue 2: Formation of Impurities
Q: I am observing significant levels of unknown impurities in my scaled-up batches. What are the likely side reactions and how can I mitigate them?
A: Impurity formation is a major concern in scaling up, as it can complicate purification and impact the final product quality.
-
Over-reduction: While less common with NaBH₄ compared to stronger reducing agents, over-reduction of the aromatic ring or cleavage of the ethoxy group can occur under harsh conditions (e.g., excessively high temperatures or prolonged reaction times).
-
Troubleshooting:
-
Maintain strict temperature control.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) and quench the reaction promptly upon completion.
-
-
-
Dehalogenation: The presence of halogen substituents on the aromatic ring introduces the possibility of reductive dehalogenation, where the chlorine or fluorine atom is replaced by hydrogen. This is more likely with more reactive reducing systems but can occur with NaBH₄, especially in the presence of transition metal impurities.
-
Troubleshooting:
-
Ensure the reactor and raw materials are free from catalytic metal contaminants.
-
Use the mildest reaction conditions that afford a complete reaction.
-
-
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid. While NaBH₄ is not a strong base, the reaction conditions or impurities could potentially promote this side reaction.
-
Troubleshooting:
-
Ensure the pH of the reaction mixture is controlled.
-
Use purified starting materials.
-
-
-
Impurity Profile of Starting Material: It is crucial to understand the impurity profile of the starting 4-Chloro-3-ethoxy-2-fluorobenzaldehyde. Some impurities may be carried through the process or react to form new byproducts.[4][5]
-
Troubleshooting:
-
Characterize the starting material thoroughly.
-
If necessary, purify the aldehyde before the reduction step.
-
-
Issue 3: Difficult Workup and Purification
Q: The workup of my large-scale reaction is problematic, with emulsion formation and difficulty in isolating the product. How can I improve the workup and purification process?
A: Workup and purification are often significant hurdles in scaling up.
-
Quenching of Excess Hydride: The quenching of unreacted sodium borohydride with acid generates hydrogen gas, which can be a safety hazard on a large scale. The quench also produces borate salts.
-
Troubleshooting:
-
Perform the quench slowly and under controlled temperature conditions in a well-ventilated area.
-
Ensure the reactor is equipped with adequate pressure relief systems.
-
A carefully controlled addition of a weak acid (e.g., acetic acid) or even water can be used for the quench.
-
-
-
Emulsion Formation: The presence of borate salts and the nature of the product can lead to stable emulsions during the aqueous workup and extraction.
-
Troubleshooting:
-
Addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Allowing for longer separation times in the reactor or using a dedicated liquid-liquid separator may be necessary.
-
Filtering the reaction mixture before extraction to remove insoluble borate salts can be beneficial.
-
-
-
Product Isolation and Purification: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a solid at room temperature.[1] Crystallization is a common purification method.
-
Troubleshooting:
-
Solvent Selection: A systematic solvent screen is recommended to find an optimal solvent or solvent system for crystallization that provides good recovery and effectively rejects impurities.
-
Cooling Profile: On a large scale, the cooling rate during crystallization must be carefully controlled to ensure consistent crystal size and purity. A slow, controlled cooling profile is generally preferred.
-
Seeding: Seeding the crystallization with pure product can help to control crystal growth and prevent the formation of fines or oils.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the production of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol?
A1: Safety is paramount in any chemical process, and scaling up introduces new considerations.
-
Hydrogen Evolution: The quenching of excess sodium borohydride generates flammable hydrogen gas. Ensure adequate ventilation and the absence of ignition sources. The process should be designed to handle the volume of gas produced safely.
-
Exothermic Reaction: The reduction is exothermic. A robust cooling system and a controlled addition of the reducing agent are essential to prevent a runaway reaction. A thorough process safety review, including a calorimetery study, is highly recommended before scaling up.
-
Material Handling: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and its precursor can be irritating to the skin and eyes.[6] Appropriate personal protective equipment (PPE) should be worn.[7] For fluorinated organic compounds, it is also important to consider the potential for the release of harmful decomposition products in case of a fire, such as hydrogen fluoride.[8]
Q2: Can I use a different reducing agent for this transformation?
A2: Yes, other reducing agents can be used. For example, catalytic hydrogenation is a common industrial method for the reduction of benzaldehydes. This method avoids the use of stoichiometric metal hydrides and the associated workup issues. However, it requires specialized high-pressure equipment and a suitable catalyst. The catalyst selection would need to be optimized to avoid dehalogenation.
Q3: How does the substitution pattern on the aromatic ring affect the reaction?
A3: The substituents have a significant electronic and steric effect.
-
Fluorine (ortho): The strongly electronegative fluorine atom can influence the reactivity of the carbonyl group. Its position ortho to the aldehyde also contributes to steric hindrance.[3]
-
Ethoxy (meta): The ethoxy group is an electron-donating group, which can slightly deactivate the aldehyde towards nucleophilic attack.
-
Chlorine (para): The chlorine atom is an electron-withdrawing group, which can activate the aldehyde.
The combination of these effects results in a moderately reactive substrate where steric factors can play a significant role in the reaction kinetics, especially on a larger scale.
Visualizing the Workflow
Experimental Workflow for the Reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde
Caption: A typical experimental workflow for the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) |
| Solvent Volume | 5-10 mL/g of substrate | 3-7 L/kg of substrate (concentration is often increased) |
| NaBH₄ Equivalents | 1.0 - 1.5 eq | 1.1 - 2.0 eq (may need to be increased to ensure completion) |
| Reaction Temperature | 0 - 25 °C | 10 - 40 °C (may be higher to improve rate, but requires careful control) |
| Addition Time | 10 - 30 minutes | 1 - 4 hours (controlled to manage exotherm) |
| Reaction Time | 1 - 4 hours | 4 - 12 hours (often longer due to mass transfer limitations) |
| Typical Yield | >90% | 80 - 90% (yields can be lower on scale without optimization) |
References
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). Available from: [Link]
-
Reddit. What are the byproducts of reduction with borohydride? (2018). Available from: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021). Available from: [Link]
-
YouTube. Selection of starting material for synthetic processes based on ICH Q11. (2019). Available from: [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Benzyl Alcohol: Properties, Safety, and Procurement for Industrial Use. (2026). Available from: [Link]
-
Heijnen, D., Helbert, H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. Available from: [Link]
-
Beyond Benign. Greener Grignard Reaction. Available from: [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Available from: [Link]
-
ResearchGate. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025). Available from: [Link]
-
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Available from: [Link]
-
PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Available from: [Link]
-
VTechWorks. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Available from: [Link]
-
PubMed. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Available from: [Link]
-
PubMed. Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. (2001). Available from: [Link]
- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
PubMed. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Available from: [Link]
-
ResearchGate. Safety Assessment of Benzyl Alcohol, Benzoic Acid and its Salts, and Benzyl Benzoate. (2017). Available from: [Link]
- Google Patents. CN101182285A - The manufacture method of p-chlorobenzyl alcohol.
-
PubMed. Trapped Intermediate of a Meerwein-Pondorf-Verley Reduction of Hydroxy Benzaldehyde to a Dialkoxide by Titanium Alkoxides. (2020). Available from: [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
ResearchGate. Final Report on the Safety Assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. (2001). Available from: [Link]
- Google Patents. EP0047622B1 - Preparation of dichlorobenzyl alcohol.
-
Cheméo. Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Available from: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). Available from: [Link]
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- 8. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Purification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Welcome to the technical support center for the purification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical building block in high purity. The intricate substitution pattern of this molecule presents unique purification challenges, and this document aims to address them with scientifically grounded and field-proven insights.
Understanding the Importance of Purity
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of even minor impurities can have a significant impact on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, robust purification protocols are not just a matter of good laboratory practice but a critical step in ensuring the safety and efficacy of therapeutic agents.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in a question-and-answer format, providing both the "why" and the "how-to" for resolving these issues.
Q1: My final product is an oil and won't crystallize. What are the likely causes and how can I induce crystallization?
A1: The failure of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol to crystallize is a common issue, often indicative of residual impurities that disrupt the crystal lattice formation.
Causality:
-
Residual Solvents: The presence of reaction solvents (e.g., THF, toluene) or extraction solvents (e.g., dichloromethane, ethyl acetate) can lower the melting point of the compound, leading to an oily product.
-
Starting Material Contamination: Incomplete reaction can leave unreacted 4-chloro-3-ethoxy-2-fluorobenzaldehyde, which can act as a crystallization inhibitor.
-
Side-Product Impurities: Over-reduction of the aldehyde can lead to the formation of 4-chloro-3-ethoxy-2-fluorotoluene. The structural similarity of this impurity can interfere with crystallization.
Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure all solvents are removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid in the removal of higher-boiling point solvents.
-
Solvent-Induced Precipitation: If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane or pentane) dropwise until turbidity is observed. This can often force the product to precipitate out.
-
Recrystallization with a Seed Crystal: If a small amount of pure, solid material is available, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[1]
-
Scratching: Scratching the inside of the flask at the air-solvent interface with a glass rod can create nucleation sites for crystal growth.[1]
Q2: My recrystallized product has a low melting point and a broad melting range. What does this indicate and how can I improve the purity?
A2: A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.
Causality:
-
Inappropriate Recrystallization Solvent: The chosen solvent system may not be effective at selectively dissolving the impurities while leaving the desired product to crystallize.
-
Co-precipitation of Impurities: If the impurities have similar solubility profiles to the product, they may co-precipitate during recrystallization.
Troubleshooting Steps:
-
Solvent System Screening: A systematic approach to finding the ideal recrystallization solvent is crucial. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[2][3]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2]
-
Activated Carbon Treatment: If colored impurities are present, adding a small amount of activated carbon to the hot solution before filtration can help to remove them.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a highly effective alternative for separating compounds with different polarities.
Q3: My HPLC or GC analysis shows multiple peaks. How can I identify the impurities and select the appropriate purification method?
A3: The presence of multiple peaks in your chromatogram confirms the presence of impurities. Identifying these impurities is key to selecting the most effective purification strategy.
Plausible Impurities Based on a Likely Synthetic Route:
A plausible synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol involves the reduction of the corresponding benzaldehyde.
Caption: Plausible synthesis and potential impurities.
Identification and Purification Strategy:
| Potential Impurity | Likely Origin | Identification (vs. Product) | Recommended Purification Method |
| 4-Chloro-3-ethoxy-2-fluorobenzaldehyde | Incomplete reduction of the starting material. | More polar on TLC/HPLC. | Column Chromatography: The aldehyde is more polar than the alcohol and will have a lower Rf value. Recrystallization: May be effective if the concentration of the aldehyde is low. |
| 4-Chloro-3-ethoxy-2-fluorotoluene | Over-reduction of the benzyl alcohol. | Less polar on TLC/HPLC. | Column Chromatography: The toluene derivative is significantly less polar and will have a higher Rf value. |
| 4-Chloro-3-ethoxy-2-fluorobenzoic acid | Oxidation of the starting aldehyde or the final alcohol product. | More polar than the alcohol; acidic. | Liquid-Liquid Extraction: Wash the organic solution with a mild aqueous base (e.g., saturated NaHCO₃ solution). The acidic impurity will be deprotonated and move to the aqueous layer. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and a minimal amount of the chosen hot recrystallization solvent (or solvent mixture) to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating the desired product from both more and less polar impurities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good starting point for halogenated aromatic compounds is a mixture of hexane and ethyl acetate.[4] Adjust the ratio to achieve a good separation of the product spot from impurity spots (a target Rf of ~0.3 for the product is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
FAQs: Frequently Asked Questions
Q: What are the best analytical techniques to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and can also be used to detect impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q: Are there any specific safety precautions I should take when working with 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and its potential impurities? A: Yes, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Halogenated organic compounds should be handled with care as they can be irritants and may have other toxicological properties.[9] Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents used.
Q: Can I use extraction to remove any of the likely impurities? A: Yes, a simple acid-base extraction can be very effective for removing acidic impurities like 4-chloro-3-ethoxy-2-fluorobenzoic acid. By washing an ethereal or ethyl acetate solution of your crude product with a weak base such as sodium bicarbonate solution, the acidic impurity will be converted to its salt and extracted into the aqueous layer.
Visualization of Purification Workflow
Caption: Decision workflow for purification.
References
-
The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (2019). Publisso. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
GC determination of related substances of benzyl alcohol injection. (n.d.). ResearchGate. Retrieved from [Link]
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Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved from [Link]
-
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (n.d.). Semantic Scholar. Retrieved from [Link]
-
HPLC Methods for analysis of Benzyl alcohol. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). PubMed. Retrieved from [Link]
- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.
-
How to Carry Out a Recrystallization. (2013). YouTube. Retrieved from [Link]
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- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Stability of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol under reaction conditions
Technical Support Center: 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Introduction
Welcome to the technical support guide for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7). This document is designed for researchers, chemists, and drug development professionals who utilize this polysubstituted aromatic alcohol as a synthetic intermediate.[1][2] Given its specific substitution pattern, understanding its stability profile under various reaction conditions is critical for successful experimental outcomes, minimizing side-product formation, and ensuring reaction scalability.
This guide moves beyond a simple datasheet to provide in-depth, field-proven insights into the compound's expected reactivity. Since specific literature on this exact molecule is limited, our analysis is grounded in the well-established principles of physical organic chemistry and extensive data on the reactivity of analogous substituted benzyl alcohols. We will explore common challenges, troubleshoot potential issues, and offer validated protocols to help you navigate your synthetic pathways with confidence.
Part 1: Frequently Asked Questions - General Stability & Handling
This section addresses the most common initial queries regarding the storage and intrinsic stability of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first step in ensuring reagent stability. Based on safety and stability data for similar fluorinated and chlorinated benzyl alcohols, the following conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area, ideally at room temperature.[3][4] Avoid exposure to excessive heat or direct sunlight, which can accelerate degradation.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Benzyl alcohols can undergo slow oxidation in the presence of air, leading to the formation of the corresponding benzaldehyde and benzoic acid impurities over time.[6][7]
-
Container: Keep the compound in a tightly sealed container to prevent moisture ingress and oxidation.[8][9] Original packaging is ideal.[9]
-
Peroxide Formation: Like many compounds containing benzylic C-H bonds, there is a potential for peroxide formation upon prolonged storage and exposure to air.[5] It is good practice to date the container upon opening and consider testing for peroxides if the material has been stored for an extended period (>1 year), especially before distillation or concentration.[5]
Q2: How do the electronic properties of the ring substituents influence the alcohol's reactivity?
A2: The stability and reactivity of the benzylic alcohol are governed by the interplay of the substituents' electronic effects:
-
Fluorine (F) at C2: Strongly electron-withdrawing via induction, which can slightly destabilize a developing positive charge (carbocation) at the benzylic position. This can slow down reactions proceeding through an SN1-type mechanism.
-
Ethoxy (OEt) at C3: Strongly electron-donating through resonance, which helps stabilize a benzylic carbocation. This effect often outweighs the inductive withdrawal of the oxygen atom.
-
Chlorine (Cl) at C4: Primarily electron-withdrawing via induction, but also weakly electron-donating through resonance. Its net effect is typically deactivating.
The cumulative effect suggests that the benzylic position is moderately activated towards reactions involving carbocationic intermediates compared to an unsubstituted benzyl alcohol, but is also susceptible to oxidative pathways. The rates of oxidation for substituted benzyl alcohols are highly dependent on the electronic nature of the substituents.[10]
Q3: Is this compound prone to degradation during sample preparation for analysis?
A3: Yes, certain sample preparation techniques can induce degradation. Notably, the use of sonication to dissolve samples in solvents like benzyl alcohol has been shown to generate degradation products such as benzene, toluene, and benzaldehyde.[11][12] This degradation is attributed to the high localized heat generated by cavitation, not the quality of the solvent or the type of sonicator.[11][12] Therefore, it is advisable to dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol using gentle warming or vortexing rather than sonication to maintain its integrity before analysis.
Part 2: Troubleshooting Guide for Common Reactions
This section is structured to help you diagnose and solve specific problems encountered during experiments.
Issue 1: Over-oxidation to Carboxylic Acid during Aldehyde Synthesis
-
Problem: You are attempting to oxidize the alcohol to the corresponding aldehyde, but you observe significant formation of 4-chloro-3-ethoxy-2-fluorobenzoic acid, or a complex mixture.
-
Probable Cause: The aldehyde intermediate, once formed, is often more susceptible to oxidation than the starting alcohol. Many common, powerful oxidants (e.g., potassium permanganate, acidified dichromate) can readily facilitate this second oxidation step.[13][14]
-
Strategic Solutions:
-
Select a Milder Oxidant: Employ oxidants known for their selectivity towards primary benzylic alcohols. Activated manganese(IV) dioxide (MnO₂) is an excellent choice for selectively oxidizing benzylic alcohols via a radical mechanism, often stopping cleanly at the aldehyde stage.[15]
-
Control Stoichiometry and Temperature: Use a precise stoichiometry of the oxidizing agent (e.g., 1.05-1.1 equivalents for reagents like PCC or Dess-Martin periodinane). Running the reaction at lower temperatures can also help control the reaction rate and improve selectivity.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or in-situ LC-MS to monitor the disappearance of the starting material and the appearance of the aldehyde. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Issue 2: Decomposition or Dimerization under Acidic Conditions
-
Problem: When subjecting the alcohol to acidic conditions (e.g., for a substitution or protection reaction), you observe low yields and the formation of a higher molecular weight byproduct, identified as a dibenzyl ether.
-
Probable Cause: The benzylic hydroxyl group can be protonated by acid, turning it into a good leaving group (H₂O). The resulting benzylic carbocation is susceptible to nucleophilic attack by another molecule of the starting alcohol, leading to the formation of a symmetrical dibenzyl ether.[6][7] This process is an acid-catalyzed dehydration.
-
Strategic Solutions:
-
Activate the Alcohol Differently: For nucleophilic substitution, first convert the alcohol into a better leaving group under neutral or basic conditions (e.g., a tosylate, mesylate, or halide). This avoids the generation of the carbocation intermediate in the presence of excess alcohol.
-
Use Milder Acidic Conditions: If acid is unavoidable, use the weakest possible acid catalyst that achieves the desired transformation. Consider using a Lewis acid instead of a Brønsted acid.
-
Control Concentration: Run the reaction at a lower concentration to disfavor the bimolecular ether formation pathway. If possible, add the alcohol slowly to a solution containing the acid and the other reactant.
-
Issue 3: Product Degradation During Aqueous Work-up or Silica Gel Chromatography
-
Problem: In-situ analysis shows a clean reaction, but the isolated yield is low after aqueous work-up and/or column chromatography.
-
Probable Cause: Residual acidic or basic catalysts from the reaction can cause decomposition upon heating during solvent evaporation. Furthermore, standard silica gel is acidic and can catalyze the degradation of sensitive compounds, including dehydration of benzylic alcohols.
-
Strategic Solutions:
-
Thorough Neutralization: During the work-up, ensure the organic layer is washed with a mild base (e.g., saturated NaHCO₃ solution) to remove acid, or a mild acid (e.g., dilute NH₄Cl solution) to remove base, followed by a brine wash to a neutral pH.
-
Use Deactivated Silica: If chromatography is necessary, consider using silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent) to neutralize its acidic sites.
-
Alternative Purification: Explore non-chromatographic purification methods such as recrystallization or distillation (if the product is thermally stable) to avoid contact with silica gel altogether.
-
Part 3: Experimental Protocols & Data
Protocol 1: Stress Test for Stability Assessment under Acidic Conditions
This protocol provides a self-validating system to quickly assess the stability of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol to a specific acidic reagent before committing to a large-scale reaction.
Objective: To determine the rate of degradation, if any, of the title compound at a given pH and temperature.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in a suitable, inert solvent (e.g., Acetonitrile or THF).
-
Reaction Setup: In three separate vials, add 1 mL of your chosen reaction solvent and the acidic reagent to mimic your planned reaction conditions (e.g., 0.1 M HCl in THF/H₂O). Label them T=0, T=1h, and T=4h.
-
Initiation: Add 100 µL of the stock solution to each vial, cap tightly, and start a timer. Place the T=1h and T=4h vials at the intended reaction temperature.
-
Time Point Sampling:
-
Immediately quench the T=0 vial by adding 1 mL of saturated NaHCO₃ solution. Extract with 1 mL of ethyl acetate. This is your baseline.
-
At the 1-hour and 4-hour marks, quench the respective vials in the same manner.
-
-
Analysis: Analyze the organic extracts from all three time points by GC-MS or LC-MS. Compare the peak area of the starting material across the samples. Significant reduction in the peak area over time indicates instability. Identify any new peaks to understand the decomposition pathway.
Table 1: Predicted Compatibility with Common Reagents
This table summarizes the expected stability and primary transformation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol with various classes of reagents, based on established benzyl alcohol chemistry.
| Reagent Class | Specific Examples | Expected Outcome & Stability Notes | Supporting Citations |
| Strong Oxidants | KMnO₄, K₂Cr₂O₇/H₂SO₄ | Unstable. Rapid oxidation is expected, likely leading to the carboxylic acid. Low selectivity for the aldehyde. | [14] |
| Mild Oxidants | PCC, PDC, DMP, MnO₂ | Controlled Instability. Oxidation to the aldehyde is the primary pathway. MnO₂ is highly selective for benzylic alcohols. | [15] |
| Reducing Agents | LiAlH₄, NaBH₄ | Stable. The benzylic alcohol is generally stable to hydride reagents. Other functional groups may be reduced. | |
| Strong Reductants | HI / Red Phosphorus | Unstable. Reduction of the benzylic alcohol to the corresponding methylene group (4-Chloro-3-ethoxy-2-fluorotoluene) is likely. | [16] |
| Strong Brønsted Acids | H₂SO₄, HCl, TFA | Potentially Unstable. Prone to acid-catalyzed dehydration to form dibenzyl ether, especially with heat. Polymerization is also possible. | [6][7] |
| Strong Bases | NaOH, KOH, NaH | Generally Stable. The alcohol functional group is stable. NaH will deprotonate to form the alkoxide for subsequent reactions. | [17] |
| Halogenating Agents | SOCl₂, PBr₃ | Unstable. The hydroxyl group will be converted to the corresponding benzyl chloride or bromide. | |
| Photochemical | UV Light | Potentially Unstable. Photosolvolysis to a benzyl cation intermediate can occur, especially in protic solvents. | [18] |
Part 4: Visualization of Pathways & Workflows
Diagram 1: Key Reaction & Degradation Pathways
This diagram illustrates the primary chemical transformations that 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol may undergo under different reaction conditions.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Applied Materials & Interfaces. [Link]
-
Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. (n.d.). National Institutes of Health. [Link]
-
Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023). The Journal of Organic Chemistry. [Link]
-
CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. (n.d.). TSI Journals. [Link]
-
Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. (n.d.). Royal Society of Chemistry. [Link]
-
Radical Oxidation of Allylic and Benzylic Alcohols. (2025). JoVE. [Link]
-
Schematic and simplified reaction mechanism of benzyl alcohol oxidation... (n.d.). ResearchGate. [Link]
-
Reactivity of substituted 1°/2°/3° benzyl alcohols a. (n.d.). ResearchGate. [Link]
-
Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2025). ResearchGate. [Link]
-
Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. (n.d.). Canadian Journal of Chemistry. [Link]
-
Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. (n.d.). National Institutes of Health. [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). ResearchGate. [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). National Institutes of Health. [Link]
-
Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry. [Link]
-
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (n.d.). J-STAGE. [Link]
-
SAFETY DATA SHEET - 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. (2025). Thermo Fisher Scientific. [Link]
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). PubMed. [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). MDPI. [Link]
-
The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]
-
Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. (2023). Laboratorium Discounter. [Link]
- The manufacture method of p-chlorobenzyl alcohol. (n.d.).
- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).
-
The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. (n.d.). The Royal Society of Chemistry. [Link]
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- 3. 56456-49-6 CAS MSDS (4-Chloro-2-fluorobenzyl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 14. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
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Troubleshooting guide for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol reactions
Welcome to the technical support resource for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile chemical intermediate. The advice herein is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction to 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a substituted aromatic alcohol with the molecular formula C₉H₁₀ClFO₂. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom on the phenyl ring, makes it a valuable building block in organic synthesis, particularly for creating complex molecules in the pharmaceutical and agrochemical industries.[1][2] The reactivity of this molecule is primarily dictated by the hydroxyl group and the substituted aromatic ring.
Understanding the electronic effects of the substituents is key to predicting its behavior. The fluorine and chlorine atoms are electron-withdrawing, which can influence the acidity of the alcohol and the reactivity of the benzene ring.[2] Conversely, the ethoxy group is electron-donating. These competing effects necessitate careful consideration of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the use of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in various chemical transformations.
Storage and Stability
Question: My sample of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol has developed a yellowish tint and an almond-like smell. What is happening and is it still usable?
Answer: This is a classic sign of oxidation. The benzyl alcohol is likely oxidizing to the corresponding benzaldehyde derivative.[3] Like many benzyl alcohols, this compound can be sensitive to air and light over time.[3]
-
Causality: The benzylic carbon is susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. The resulting aldehyde is often yellow and can have a characteristic almond-like odor, similar to benzaldehyde itself.
-
Troubleshooting:
-
Confirm Identity: Before use, it is advisable to check the purity of the alcohol via TLC, GC-MS, or ¹H NMR to quantify the extent of oxidation.
-
Purification: If the oxidation is minor, you may be able to purify the alcohol by flash column chromatography.
-
Prevention: To ensure stability, store 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C.[1]
-
Oxidation to the Aldehyde
Question: I am trying to oxidize 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol to the corresponding aldehyde, but I am getting low yields and a significant amount of carboxylic acid byproduct. How can I improve the selectivity?
Answer: Over-oxidation is a common issue when converting primary alcohols to aldehydes. The choice of oxidizing agent is critical for stopping the reaction at the aldehyde stage.[4][5]
-
Causality: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will readily oxidize the intermediate aldehyde to a carboxylic acid.[5][6] Milder, more selective reagents are necessary for this transformation.
-
Troubleshooting & Recommended Protocols:
Reagent Typical Conditions Advantages Disadvantages PCC CH₂Cl₂, room temperature Readily available, reliable Chromium waste is toxic DMP CH₂Cl₂, room temperature High yields, non-acidic, less toxic than Cr reagents[4] Can be explosive at high temperatures TEMPO/NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), with NaHCO₃, 0°C to rt Catalytic, environmentally benign ("bleach") Requires careful pH control Detailed Protocol (DMP Oxidation):
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
DOT Diagram: Oxidation Troubleshooting Logic
Caption: Troubleshooting workflow for aldehyde synthesis.
-
Nucleophilic Substitution Reactions
Question: I am attempting to convert the alcohol to 4-Chloro-3-ethoxy-2-fluorobenzyl bromide using PBr₃, but the reaction is messy and yields are poor. What are the likely side reactions?
Answer: The conversion of benzyl alcohols to benzyl halides can be complicated by the formation of dibenzyl ether as a major byproduct, especially under acidic conditions.[3]
-
Causality: The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack. However, another molecule of the starting alcohol can act as a nucleophile, attacking the protonated intermediate to form a symmetrical ether.[3] The electron-donating ethoxy group on the ring can stabilize a potential benzylic carbocation, making Sₙ1-type side reactions more likely.
-
Troubleshooting & Alternative Protocols:
-
Milder Conditions: Instead of strong acid-generating reagents like PBr₃, consider using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This reaction, known as the Appel reaction, proceeds under milder, neutral conditions, which minimizes ether formation.[7]
-
Temperature Control: Keep the reaction temperature low to disfavor side reactions.
Detailed Protocol (Appel Reaction):
-
Dissolve 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C.
-
Slowly add a solution of PPh₃ (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify directly by flash column chromatography to obtain the desired benzyl bromide.
-
Suzuki-Miyaura Cross-Coupling
Question: I have successfully converted my benzyl alcohol to the corresponding benzyl bromide. Now I want to perform a Suzuki-Miyaura cross-coupling reaction. What are the key parameters to consider for this substrate?
Answer: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with benzyl halides depends heavily on the choice of catalyst, ligand, and base to avoid competing side reactions.[8][9]
-
Causality: The primary challenge with sp³-hybridized halides like benzyl bromide in Suzuki couplings is the competition between the desired cross-coupling and β-hydride elimination or homocoupling of the boronic acid. The choice of a suitable palladium catalyst and ligand system is crucial to favor the reductive elimination step that forms the desired product.[8]
-
Key Parameters for Optimization:
-
Catalyst: A palladium(0) source is typically used. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve yields for challenging substrates.[10]
-
Base: A mild base is generally required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used.[8] Strong bases can promote side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
DOT Diagram: Suzuki-Miyaura Workflow
Caption: Key components of a Suzuki-Miyaura reaction.
Safety Considerations
-
Benzyl Alcohol Toxicity: Benzyl alcohol, the parent compound, can cause allergic reactions.[11][12] While data for this specific derivative is limited, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use in Medicinal Products: It is important to note that benzyl alcohol as an excipient has been associated with "gasping syndrome" in neonates and should not be used in this population.[11][12] High concentrations can lead to toxic effects.[13] These concerns are critical for professionals in drug development when considering derivatives for final formulations.
References
-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. [Link]
-
RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
RSC Publishing. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. [Link]
-
PubMed Central. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC - NIH. [Link]
-
European Medicines Agency. Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. [Link]
-
iupr.ru. Toxicology of benzyl alcohol in pharmaceutical manufacturing. [Link]
-
ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
-
General Administration for Pharmaceutical Vigilance. Safety Alert March 2024 - Benzyl alcohol containing products. [Link]
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PubMed Central. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC - NIH. [Link]
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Patsnap Synapse. What is the mechanism of Benzyl Alcohol?. [Link]
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ResearchGate. Reactions of benzyl alcohol under different reaction conditions a. [Link]
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PubMed Central. Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
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European Medicines Agency. Overview of comments received on the draft 'Questions and answers on benzyl alcohol'. [Link]
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Medium. Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. [Link]
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Master Organic Chemistry. Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. [Link]
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Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
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Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]
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YouTube. Oxidation of Alcohols: Primary, Secondary and Tertiary. [Link]
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PubMed Central. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH. [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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ResearchGate. 2,2‐Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction | Request PDF. [Link]
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The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
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Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]
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Technical Support Center: Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
Welcome to the technical support guide for the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol (CAS 1323955-60-7)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding catalyst and reagent selection for this specific synthesis, providing insights grounded in established chemical principles to streamline your experimental workflow.
Section 1: Synthesis Strategy & Key Considerations
The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol typically proceeds via the reduction of a suitable precursor. The two most common starting materials are the corresponding aldehyde (4-Chloro-3-ethoxy-2-fluorobenzaldehyde) or carboxylic acid (4-Chloro-3-ethoxy-2-fluorobenzoic acid). The choice of precursor fundamentally dictates the selection of the reducing agent or catalyst system.
Caption: Overview of synthetic routes to the target alcohol.
Section 2: FAQs for Aldehyde Reduction Route
This section focuses on the reduction of 4-Chloro-3-ethoxy-2-fluorobenzaldehyde.
Question 1: What is the recommended reducing agent for converting the aldehyde to the alcohol, and why?
For the reduction of an aldehyde to a primary alcohol, Sodium Borohydride (NaBH₄) is the preferred reagent for lab-scale synthesis.[2][3]
Causality and Expertise:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[3][4] It will not reduce more stable functional groups like esters, amides, or the carboxylic acid itself. Crucially, it will not affect the aromatic ring or the chloro, fluoro, and ethoxy substituents under standard conditions.
-
Operational Simplicity: The reaction is typically performed in alcoholic solvents (methanol or ethanol) at room temperature or below (0°C).[5] It does not require special high-pressure equipment, making it highly accessible.
-
Safety and Handling: Compared to more potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is safer to handle as it reacts slowly with protic solvents like methanol and water.[3]
Question 2: I am observing incomplete conversion. How can I troubleshoot this?
Incomplete conversion in a NaBH₄ reduction is uncommon but can occur. Here is a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete NaBH₄ reduction.
Expert Insights:
-
Reagent Quality: NaBH₄ can slowly decompose upon exposure to atmospheric moisture. Use a freshly opened bottle or reagent from a desiccator.
-
Stoichiometry: While one equivalent of NaBH₄ provides four hydride equivalents, a slight excess is standard practice to ensure the reaction goes to completion.
-
Solubility: The starting aldehyde's solubility in the chosen alcohol might be limited. If you observe suspended solids, consider a co-solvent like THF to ensure a homogeneous reaction mixture.
Question 3: Can I use catalytic hydrogenation for the aldehyde reduction?
Yes, catalytic hydrogenation is a viable alternative, particularly for larger-scale operations. However, catalyst selection is critical to avoid unwanted side reactions.
Recommended Catalysts:
-
Palladium on Carbon (Pd/C): Effective for aldehyde reduction. However, there is a significant risk of hydrodechlorination (loss of the chlorine atom). This reaction is often run at low hydrogen pressure (1-5 atm) and room temperature to minimize this side reaction.
-
Platinum on Carbon (Pt/C): Also effective, but can be more prone to ring hydrogenation (reduction of the benzene ring) under harsh conditions (high pressure/temperature).
Trustworthiness through Self-Validation: To validate your catalyst choice, run a small-scale test reaction and analyze the crude product by GC-MS or LC-MS. Look for mass peaks corresponding to the dechlorinated product or the fully saturated (cyclohexyl) product. This preliminary screen will save significant time and material.
Section 3: FAQs for Carboxylic Acid Reduction Route
The reduction of 4-Chloro-3-ethoxy-2-fluorobenzoic acid directly to the benzyl alcohol is more challenging than the aldehyde reduction and requires more forceful conditions or specialized reagents.
Question 1: Standard reagents like NaBH₄ are ineffective for reducing my carboxylic acid. What catalyst system should I use?
Carboxylic acids are resistant to reduction by NaBH₄. Catalytic hydrogenation is a more appropriate method, but requires careful catalyst selection to achieve the desired chemoselectivity (reduction of -COOH over the aromatic ring or C-Cl bond).
| Catalyst System | Support | Typical Conditions | Advantages | Potential Issues & Mitigation |
| Ruthenium (Ru) [6][7] | Carbon (C) | 100-150°C, 50-70 bar H₂ | Good activity for carboxylic acid reduction. | Risk of ring hydrogenation. Use of a binary solvent system (e.g., dioxane/water) can improve selectivity for the desired alcohol.[7] |
| Platinum-Tin (Pt-Sn) [8] | Titania (TiO₂) or Alumina (Al₂O₃) | 150-200°C, 40-60 bar H₂ | High selectivity for the benzyl alcohol product. The tin promoter helps suppress hydrogenolysis.[8] | Catalyst preparation can be complex. Ensure proper dispersion of both metals. |
| Rhodium (Rh) [9] | Carbon (C) | 50-80°C, 10-20 bar H₂ | High activity at lower temperatures and pressures compared to Ru.[9] | Can be prone to hydrodechlorination. Careful optimization of pressure and temperature is required. |
Expert Recommendation: For this multi-substituted system, a bimetallic catalyst like Ru-Sn or Pt-Sn is often the best starting point. The second metal (the promoter) modifies the electronic properties of the primary catalyst, often increasing selectivity towards the desired product and minimizing side reactions like hydrogenolysis of the C-Cl bond or over-reduction of the aromatic ring.[8]
Question 2: My catalytic hydrogenation is leading to significant hydrodechlorination. How can I prevent this?
Hydrodechlorination is a common side reaction in the hydrogenation of chlorinated aromatic compounds.
Strategies to Minimize Dechlorination:
-
Catalyst Choice: Avoid catalysts known for high hydrogenolysis activity, such as Palladium (Pd) on its own. Rhodium and Ruthenium are generally better choices, especially with promoters.[8][9]
-
Addition of an Inhibitor: Introducing a controlled amount of a basic reagent (e.g., an amine like triethylamine or a salt like sodium acetate) can selectively poison the catalyst sites responsible for hydrogenolysis without completely halting the desired reduction. The optimal amount must be determined empirically (typically 0.1-1.0 mol% relative to the substrate).
-
Lower Hydrogen Pressure: Reducing the H₂ pressure decreases the surface concentration of hydrogen on the catalyst, which can disfavor the hydrogenolysis pathway.
-
Solvent Choice: The solvent can influence catalyst behavior. Experiment with different solvents (e.g., ethanol, ethyl acetate, dioxane) to find the optimal balance.
Experimental Protocol: Screening for Optimal Hydrogenation Catalyst
This protocol outlines a parallel screening approach to identify the best catalyst for reducing 4-Chloro-3-ethoxy-2-fluorobenzoic acid.
-
Setup: Prepare multiple small-scale (e.g., 50-100 mg) reactions in parallel high-pressure reactor vials.
-
Reactant Loading: To each vial, add the carboxylic acid substrate, 5-10 wt% of the selected catalyst (e.g., 5% Ru/C, 5% Pt-Sn/TiO₂, 5% Rh/C), and the chosen solvent (e.g., 1-2 mL of ethanol).
-
Conditions: Pressurize all vials with H₂ to a set pressure (e.g., 40 bar) and heat to a set temperature (e.g., 120°C).
-
Time Course: Allow the reactions to proceed for a set time (e.g., 8-12 hours).
-
Analysis: After cooling and depressurizing, filter off the catalyst. Analyze a small aliquot of the crude reaction mixture from each vial by LC-MS.
-
Evaluation: Compare the product-to-starting material ratio and the relative abundance of byproducts (dechlorinated product, ring-saturated product) across the different catalysts to identify the lead candidate for optimization.
References
-
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. ResearchGate. [Link]
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Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
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Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
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Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. PubMed. [Link]
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Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]
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The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. [Link]
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(PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]
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(Failed) Making Benzyl Alcohol by Cannizzaro Reaction. YouTube. [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]
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4-Chloro-3-ethoxy-2-fluorobenzoic acid. AOBChem. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol in the Context of Substituted Benzyl Alcohols for Advanced Synthesis
Introduction
In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, benzyl alcohol is a cornerstone building block.[1][2] Its simple, robust structure, featuring a reactive hydroxyl group tethered to an aromatic ring, provides a versatile scaffold for molecular elaboration.[2] However, the true power of this scaffold is unlocked through the strategic substitution of the benzene ring. By appending various functional groups, we can meticulously modulate the molecule's electronic properties, steric profile, lipophilicity, and metabolic stability. This targeted modification is fundamental to modern drug design and the engineering of high-performance materials.[3][4]
This guide provides an in-depth comparison of a highly functionalized intermediate, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol , against a backdrop of other common substituted benzyl alcohols. We will dissect how its unique polysubstitution pattern—featuring a blend of electron-donating and electron-withdrawing groups—creates a distinct reactivity and property profile. This analysis aims to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the optimal benzyl alcohol derivative for their specific synthetic challenges.
Section 1: A Comparative Analysis of Physicochemical Properties
The identity and position of substituents on the benzyl ring directly influence the bulk physical properties of the alcohol. These characteristics are critical not only for reaction setup (e.g., solvent choice) but also for the properties of the final product, such as solubility and crystal packing. The following table summarizes key data for our target compound and several representative benzyl alcohols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | pKa (Predicted/Relative) | Key Structural Features |
| Benzyl Alcohol | C₇H₈O | 108.14[1] | Colorless Liquid[1] | ~15.4[5] | Unsubstituted aromatic ring |
| 4-Chlorobenzyl Alcohol | C₇H₇ClO | 142.58[6] | Colorless Solid[7] | Lower than Benzyl Alcohol | Electron-withdrawing halogen |
| 4-Fluorobenzyl Alcohol | C₇H₇FO | 126.13[8] | Not specified | Lower than Benzyl Alcohol | Highly electronegative halogen |
| 4-Methoxybenzyl Alcohol | C₈H₁₀O₂ | 138.16[7] | Colorless Liquid/Solid | Higher than Benzyl Alcohol | Strong electron-donating ether |
| 2,4-Dichlorobenzyl Alcohol | C₇H₆Cl₂O | 177.03 | Not specified | Significantly Lower | Two electron-withdrawing halogens |
| 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | C₉H₁₀ClFO₂ | 204.63 [9] | Solid [9] | Lowest (among listed) | Polysubstituted: EWGs & EDG |
Expert Analysis: The data reveals clear trends. Halogenation, as seen with the chloro- and fluoro- derivatives, increases molecular weight and tends to result in a solid physical state at room temperature due to improved crystal lattice packing. More importantly, electron-withdrawing groups (EWGs) like chlorine and fluorine increase the acidity (lower the pKa) of the benzylic proton by stabilizing the corresponding alkoxide anion through induction. Conversely, an electron-donating group (EDG) like the methoxy substituent decreases acidity.[10]
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol stands out due to its high molecular weight and complex substitution. The combined inductive effect of the ortho-fluorine and para-chlorine atoms is expected to make its hydroxyl group significantly more acidic than that of benzyl alcohol or even 4-chlorobenzyl alcohol, enhancing its capacity as a hydrogen bond donor.[11][12]
Section 2: The Electronic Landscape and Resulting Reactivity
The synthetic utility of a benzyl alcohol is dictated by the reactivity of both the hydroxyl group and the aromatic ring. These are, in turn, governed by the electronic effects of the substituents.
Fundamental Reactivity:
-
Hydroxyl Group: The -CH₂OH moiety is a primary alcohol and readily undergoes oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids, and etherification.[2][3]
-
Aromatic Ring: The ring can participate in electrophilic aromatic substitution (EAS), though its reactivity is modulated by the attached groups.[3]
Impact of Substituents:
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) are deactivating for electrophilic aromatic substitution and are generally ortho, para-directing. They increase the electrophilicity of the benzylic carbon, potentially influencing nucleophilic substitution rates at that position. Kinetically, EWGs tend to slow down reactions where the rate-determining step involves the formation of a positive charge, such as in many oxidation reactions.[13]
-
Electron-Donating Groups (EDGs): Alkoxy groups (e.g., ethoxy) are strongly activating for electrophilic aromatic substitution and are also ortho, para-directing.[5] They accelerate oxidation reactions by stabilizing the transition state.[13]
Dissecting 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol: This molecule presents a fascinating case of competing electronic effects. The interplay between the substituents creates a unique electronic landscape on the aromatic ring.
-
2-Fluoro (ortho): Exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is dominant over its weaker resonance donation (+R). Its position can also lead to intramolecular hydrogen bonding with the hydroxyl group, influencing conformational preferences and acidity.[12]
-
3-Ethoxy (meta): Exerts a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). However, from the meta position, its resonance effect does not directly activate the benzylic carbon's position (C1).
-
4-Chloro (para): Exerts a moderate electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).
The net result is a highly polarized molecule. The strong inductive pull of the ortho-fluorine atom significantly increases the acidity of the hydroxyl group and influences the reactivity of the adjacent benzylic carbon.
Caption: Electronic effects in 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Section 3: Applications in Drug Discovery and Materials Science
The choice of a substituted benzyl alcohol directly impacts the properties of the target molecule.
-
General Applications: Substituted benzyl alcohols are vital intermediates for a vast range of Active Pharmaceutical Ingredients (APIs), agrochemicals, flavors, and fragrances.[3]
-
Role of Halogenation: Fluorine substitution is a widely used strategy in medicinal chemistry to block metabolic oxidation sites, increase binding affinity (through interactions with C-H donors), and modulate pKa.[4] Chlorine is often used to increase lipophilicity, which can enhance membrane permeability. The antibacterial and antifungal properties of chlorinated benzyl alcohols like 2,4-dichlorobenzyl alcohol have been well-documented.[14]
-
Utility of the 4-Chloro-3-ethoxy-2-fluorobenzyl Moiety: This specific scaffold is not a general-purpose building block but rather a specialized intermediate. Its dense and varied functionalization makes it an ideal candidate for introducing a highly tailored phenyl ring into a target molecule. It offers a unique combination of lipophilicity (Cl, OEt), hydrogen bonding potential (F, O), and metabolic stability (F). This makes it particularly valuable for developing molecules that require precise and multi-point interactions with a biological target, such as enzyme inhibitors or receptor modulators.
Section 4: Experimental Protocols and Comparative Data
To provide a practical context, we describe two protocols: a general synthesis and a comparative reactivity experiment.
Protocol 1: General Synthesis of a Substituted Benzyl Alcohol via Aldehyde Reduction
This protocol details the reduction of a substituted benzaldehyde to its corresponding benzyl alcohol using sodium borohydride. It is a reliable and scalable method applicable to a wide range of substrates, including the precursor to 4-chloro-3-ethoxy-2-fluorobenzyl alcohol.
Objective: To synthesize a substituted benzyl alcohol from its corresponding aldehyde.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve the substituted benzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Causality Note: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Acidification: Cautiously add 1 M HCl dropwise to neutralize the solution and decompose the borate esters. Adjust the pH to ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of MeOH).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl alcohol, which can be purified further by column chromatography or recrystallization if necessary.
Caption: Workflow for the reduction of a substituted benzaldehyde.
Protocol 2: Comparative Oxidation Reactivity Study
This experiment illustrates the impact of electronic effects on the rate of oxidation.
Objective: To qualitatively compare the oxidation rates of various substituted benzyl alcohols.
Materials:
-
Benzyl Alcohol, 4-Methoxybenzyl Alcohol, 4-Chlorobenzyl Alcohol, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
-
Manganese dioxide (MnO₂, activated) (5.0 eq)
-
Dichloromethane (DCM)
-
TLC plates, beakers, stir plates
Procedure:
-
Set up four separate, identical reactions. In each beaker, dissolve 0.1 mmol of one of the test benzyl alcohols in 5 mL of DCM.
-
To each beaker, add activated MnO₂ (5.0 eq) simultaneously while stirring vigorously.
-
At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture, filter it through a small plug of celite, and spot it on a TLC plate.
-
Develop the TLC plates and visualize the spots corresponding to the starting material (alcohol) and the product (aldehyde).
-
Compare the rate of disappearance of the starting material spot for each reaction.
Expected Results & Interpretation: The reactivity will be directly correlated with the electron-donating ability of the ring substituents. The electron-rich 4-methoxybenzyl alcohol will be oxidized most rapidly, while the electron-poor halogenated derivatives will react more slowly.
| Compound | Key Substituents | Electronic Effect | Expected Relative Rate |
| 4-Methoxybenzyl Alcohol | -OCH₃ (para) | Strongly Donating | ++++ (Fastest) |
| Benzyl Alcohol | None | Neutral Baseline | +++ |
| 4-Chlorobenzyl Alcohol | -Cl (para) | Withdrawing | ++ |
| 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | -F (ortho), -Cl (para) | Strongly Withdrawing | + (Slowest) |
Causality Note: Oxidation mechanisms often involve a step that is sensitive to the electron density at the benzylic carbon. Electron-donating groups stabilize any partial positive charge that develops during this step, accelerating the reaction.[13][15]
Conclusion
4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a testament to the power of strategic molecular design. While simple substituted benzyl alcohols like 4-chlorobenzyl or 4-methoxybenzyl alcohol serve as workhorses for introducing basic electronic modifications, this polysubstituted analogue provides a far more nuanced tool. Its unique convergence of inductive and resonance effects, coupled with the specific steric and physicochemical properties imparted by its substituents, makes it a high-value intermediate for constructing complex, highly functionalized target molecules. Understanding the comparative reactivity and properties outlined in this guide enables the modern scientist to move beyond generic building blocks and make informed, purpose-driven decisions in the art of chemical synthesis.
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Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. J. Chem. Soc., Perkin Trans. 2, 1751-1756. (URL: [Link])
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Global Chemical Network. (2026, January 5). Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. (URL: [Link])
-
Suryavanshi, P. A., & Mahire, V. H. (2020). Molecular Interaction Studies of Benzyl Alcohols with Methacrylates in Carbon Tetrachloride using Frequency Domain Technique. Oriental Journal of Chemistry, 36(4). (URL: [Link])
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Muthusamy, R., et al. (2015). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. (URL: [Link])
-
ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. Retrieved January 19, 2026, from (URL: [Link])
-
Carter, D. V., et al. (1958). The Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology, 10(1). (URL: [Link])
-
Kalviri, H. (2009). Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids. ResearchGate. (URL: [Link])
-
Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. (URL: [Link])
-
Quora. (2019). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. (URL: [Link])
-
F. J. A. Ferrer, et al. (2014). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. (URL: [Link])
-
Sharma, P., et al. (2013). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. European Chemical Bulletin, 2(10), 816-824. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved January 19, 2026, from (URL: [Link])
-
PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved January 19, 2026, from (URL: [Link])
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ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved January 19, 2026, from (URL: [Link])
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Samiraschem. (n.d.). Benzyl Alcohol Structure. Retrieved January 19, 2026, from (URL: [Link])
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The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... (URL: [Link])
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Zhu, H., et al. (2018). 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities. RSC Advances, 8(34), 19159-19166. (URL: [Link])
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PubChem. (n.d.). 4-Fluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved January 19, 2026, from (URL: [Link])
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Wierzbicki, M., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. (URL: [Link])
-
Manabe, S., & Ito, Y. (2007). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry, 72(21), 8189–8192. (URL: [Link])
-
Dr. Anjali Singh. (2020, May 4). Benzyl Alcohol | Structure and Uses | In easy and simple way | Phenylmethanol [Video]. YouTube. (URL: [Link])
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PubChem. (n.d.). 4-Chlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved January 19, 2026, from (URL: [Link])
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Chabanel, A., et al. (1989). Effects of benzyl alcohol on erythrocyte shape, membrane hemileaflet fluidity and membrane viscoelasticity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 980(1), 125-133. (URL: [Link])
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3M. (2024, June 5). Safety Data Sheet. (URL: [Link])
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NIST. (n.d.). 4-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved January 19, 2026, from (URL: [Link])
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Baran, P. S., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18416–18421. (URL: [Link])
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved January 19, 2026, from (URL: [Link])
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West, C., et al. (2015). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 11, 2196–2201. (URL: [Link])
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ResearchGate. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. (URL: [Link])
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E-Learning & E-Content. (2022, March 31). Conventional and Green Synthesis of Benzyl Alcohol [Video]. YouTube. (URL: [Link])
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The Latent Potential of a Halogenated Scaffold: A Comparative Guide to the Biological Activities of Compounds Derived from 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Chloro-3-ethoxy-2-fluorobenzyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical determinant of a candidate molecule's ultimate success. The strategic incorporation of halogens and alkoxy groups into aromatic systems can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. The 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol scaffold is a prime example of a building block with significant, yet largely untapped, potential. Its unique substitution pattern—a chlorine atom at position 4, an ethoxy group at position 3, and a fluorine atom at position 2—offers a nuanced interplay of electronic and steric effects that can be exploited for the rational design of novel therapeutic agents.
This guide provides a comparative analysis of the potential biological activities of compounds derived from 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. While direct studies on a wide range of derivatives from this specific starting material are not extensively documented in publicly accessible literature, by examining the bioactivities of structurally related compounds, we can infer and project the most promising avenues for research and development. This guide will serve as a foundational resource for researchers looking to leverage this versatile scaffold, offering insights into potential anticancer, antimicrobial, and other therapeutic applications, supported by established experimental protocols and comparative data from analogous chemical series. The presence of chlorine in pharmaceuticals is well-established, with over 250 FDA-approved chloro-containing drugs on the market, underscoring the value of this halogen in modulating biological activity.[1][2]
Comparative Analysis of Potential Biological Activities
The unique electronic signature of the 4-chloro-3-ethoxy-2-fluorobenzyl moiety suggests its potential to serve as a pharmacophore in several therapeutic areas. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance binding interactions with biological targets, while the ethoxy group can modulate lipophilicity and metabolic stability.[3]
Anticancer Activity: Targeting Kinases and Cellular Proliferation
The substitution pattern on the benzyl ring is reminiscent of moieties found in known kinase inhibitors. For instance, derivatives of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine have been synthesized and shown to be potent dual inhibitors of epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases, with IC50 values in the nanomolar range.[4] This suggests that the 4-chloro-3-ethoxy-2-fluorobenzyl scaffold could be a valuable starting point for the development of new anticancer agents.
Hypothetical Derivative Class: Ether-linked pyrimidine derivatives.
Rationale: The benzyl alcohol can be converted to a benzyl halide and subsequently used to alkylate a phenolic pyrimidine core, mimicking the synthesis of known EGFR/ErbB-2 inhibitors. The 2-fluoro substituent could enhance binding affinity, while the 3-ethoxy group could improve solubility and metabolic profile.
Comparative Data from Analogous Compounds:
| Compound Class | Target(s) | Representative IC50 (nM) | Cancer Cell Line(s) | Reference |
| 4-Anilino-6-phenoxypyrimidines | EGFR/ErbB-2 | 37/29 | A431, SKOV-3 | [4] |
| Fluoroaryl-substituted FL118 analogues | Topoisomerase I | 9 - 26 | A549, HepG2, HeLa, HCT116 | [5] |
| Salicylanilide Derivatives | Various | Not specified | Various | [6] |
Antimicrobial Activity: A Scaffold for Novel Antibacterial and Antifungal Agents
Halogenated aromatic compounds have a long history as effective antimicrobial agents. The presence of both chlorine and fluorine in the 4-chloro-3-ethoxy-2-fluorobenzyl scaffold suggests a strong potential for antimicrobial activity. While direct derivatives have not been extensively tested, preliminary studies on 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol itself show moderate antibacterial properties.[3] Furthermore, related chloro- and fluoro-substituted thiazolidinones have demonstrated promising antibacterial activity.[7]
Hypothetical Derivative Class: Thiazolidinone and oxadiazole derivatives.
Rationale: The benzyl alcohol can be oxidized to the corresponding aldehyde, which can then undergo condensation reactions with various heterocyclic systems, such as thiazolidinones or hydrazides (to form oxadiazoles), to generate a diverse library of compounds for antimicrobial screening.
Comparative Data from Analogous Compounds:
| Compound Class | Organism(s) | Representative MIC (µg/mL) | Reference |
| 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol | S. aureus, E. coli | 50 | [3] |
| Chloro- and fluoro-substituted 4-thiazolidinones | B. subtilis, S. aureus, P. aeruginosa, E. coli | Not specified | [7] |
| Pyrazole-linked 1,2,4-oxadiazole benzamides | Mythimna separate | Lethal activity at 500 mg/L | [8] |
Experimental Protocols
Synthesis Workflow: From Benzyl Alcohol to Bioactive Derivatives
The following workflow illustrates a general strategy for the diversification of the 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol scaffold.
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A Researcher's Guide to Spectroscopic Differentiation of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol Isomers
In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation. Positional isomers—molecules with identical formulas but different substituent arrangements on a core structure—can exhibit dramatically different pharmacological, toxicological, and material properties. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance.
This guide provides a comprehensive comparison of key spectroscopic techniques for the positive identification and differentiation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and two of its positional isomers. As experimental data for these specific, complex molecules are not widely published, this document will focus on the causal relationships between structure and spectral output, presenting predicted data based on foundational spectroscopic principles. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow.
Isomers Under Investigation:
-
Isomer A: (4-chloro-3-ethoxy-2-fluorophenyl)methanol[1]
-
Isomer B: (2-chloro-3-ethoxy-4-fluorophenyl)methanol
-
Isomer C: (3-chloro-4-ethoxy-2-fluorophenyl)methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Structural Analysis
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[2][3] By analyzing the chemical shifts, coupling constants, and signal integrations, a complete picture of the molecular framework can be assembled.[4] For distinguishing the isomers , ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Experimental Protocol: 1D and 2D NMR Analysis
A systematic approach combining various 1D and 2D NMR experiments is crucial for unambiguous structure elucidation.[5]
-
Sample Preparation: Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube.[5] The choice of solvent is critical to avoid masking analyte signals.
-
Initial 1D Scans:
-
Acquire a standard ¹H NMR spectrum to identify the number and environment of protons.[4]
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.[4][5]
-
Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and will be a key differentiator.
-
-
Spectral Editing (DEPT): Perform DEPT-135 experiments to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.[5]
-
2D Correlation Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation).[2][4] This is invaluable for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is essential for piecing together the full molecular structure, especially around quaternary carbons.
-
Caption: Workflow for comprehensive NMR-based structure elucidation.
Predicted NMR Data & Comparative Analysis
The key to differentiating the isomers lies in the distinct electronic effects of the F, Cl, and OEt substituents, which influence the chemical shifts (δ) and spin-spin coupling constants (J).
Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts (δ in ppm) and Key Coupling Constants (J in Hz)
| Isomer | Aromatic H (δ) | -CH₂OH (δ) | -OCH₂CH₃ (δ) | -OCH₂CH₃ (δ) | ¹⁹F (δ) | Key Couplings (Predicted) |
| A: 4-Cl, 3-OEt, 2-F | ~7.1-7.3 (2H, m) | ~4.1 (q) | ~1.4 (t) | ~ -130 to -140 | ³J(H₅-F) ~ 8 Hz, ⁴J(CH₂-F) ~ 2 Hz | |
| B: 2-Cl, 3-OEt, 4-F | ~7.0-7.4 (2H, m) | ~4.8 (s) | ~4.2 (q) | ~1.5 (t) | ~ -110 to -120 | ³J(H₅-F) ~ 9 Hz, ⁴J(H₆-F) ~ 5 Hz |
| C: 3-Cl, 4-OEt, 2-F | ~6.9-7.2 (2H, m) | ~4.1 (q) | ~1.4 (t) | ~ -135 to -145 | ³J(H₅-F) ~ 7 Hz, ⁴J(H₆-F) ~ 2 Hz |
-
¹H NMR Analysis:
-
Benzylic Protons (-CH₂OH): The most telling signal. In Isomers A and C, the fluorine at position 2 will cause a small through-space or four-bond coupling (⁴J) to the benzylic protons, splitting the signal into a doublet. In Isomer B, the fluorine is too distant, and the signal should appear as a singlet.
-
Aromatic Protons: The splitting patterns of the two aromatic protons will be unique for each isomer due to different coupling partners (H-H and H-F couplings). COSY and ¹H-¹⁹F heteronuclear correlation experiments would be definitive here.
-
-
¹⁹F NMR Analysis: The ¹⁹F chemical shift is highly sensitive to the para substituent. In Isomer B, the chlorine is ortho and the ethoxy is meta, while in A and C, the chlorine is para or meta respectively. These differing electronic environments will result in distinct and easily distinguishable ¹⁹F chemical shifts.
-
¹³C NMR Analysis: Carbon-fluorine couplings (¹J, ²J, ³J) are large and diagnostic. The carbon directly attached to fluorine (C-F) will show a very large splitting (~240-250 Hz). The pattern of smaller couplings on the other aromatic carbons will provide a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
FTIR spectroscopy is a rapid and non-destructive technique that identifies molecular functional groups based on their absorption of infrared radiation.[6] While all three isomers share the same functional groups (alcohol, ether, aromatic ring, C-Cl, C-F), the precise position of their vibrational bands, particularly in the "fingerprint" region (below 1500 cm⁻¹), will differ due to the unique overall molecular dipole and symmetry of each isomer.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet FTIR
-
Instrument Preparation: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 15-30 minutes to ensure wavelength accuracy.[8]
-
Background Scan: Perform a background scan of the empty sample compartment to measure the contribution of atmospheric CO₂ and water vapor.[9][10] This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
For Solids (KBr Pellet): Mix ~1-2 mg of the solid sample with ~200 mg of dry KBr powder.[9] Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.[11]
-
For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.
-
-
Sample Scan: Place the sample (pellet or on the ATR crystal) in the spectrometer and acquire the spectrum.[8] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Caption: Standard workflow for FTIR sample analysis.
Predicted IR Data & Comparative Analysis
Key vibrational bands will help confirm the presence of functional groups, while subtle shifts in the fingerprint region can help differentiate the isomers.
Table 2: Predicted Characteristic Infrared Absorption Frequencies (cm⁻¹)
| Vibration | Expected Range (cm⁻¹) | Isomer-Specific Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) | Present in all isomers, indicating the alcohol group. |
| C-H Stretch (Aromatic) | 3000 - 3100[12][13][14] | Present in all isomers. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Present in all isomers from the ethoxy and CH₂OH groups. |
| C=C Stretch (Aromatic) | 1450 - 1600[12][14] | A series of peaks will be present. The pattern and intensity can vary slightly with substitution. |
| C-O Stretch (Alcohol) | 1000 - 1260 | A strong band confirming the primary alcohol. |
| C-O-C Stretch (Ether) | 1000 - 1300 | A strong, characteristic band for the aryl-alkyl ether linkage. |
| C-F Stretch | 1000 - 1400[15] | A very strong, intense absorption. Its exact position will be sensitive to the electronic environment. |
| C-Cl Stretch | 600 - 800[15] | A strong band, but may be in a crowded region. |
| C-H Out-of-Plane Bend | 690 - 900[12][14] | The pattern of these strong bands is highly diagnostic of the aromatic substitution pattern.[7] This region will likely show the most significant differences between the isomers. |
The most diagnostic region will be the C-H out-of-plane bending bands. The number and position of adjacent hydrogen atoms on the ring dictate the absorption pattern in this area.[7] Since each isomer has a different arrangement of substituents, the pattern of two adjacent hydrogens will produce a unique set of absorptions, providing a clear fingerprint for each molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[16] Electron Impact (EI) ionization is a "hard" ionization technique that causes extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[17][18]
Experimental Protocol: Electron Impact Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method, providing both separation of any potential impurities and a clean mass spectrum for the analyte.
-
Instrument Setup: The mass spectrometer is typically operated under a high vacuum with an electron energy of 70 eV to ensure standardized, library-comparable fragmentation patterns.[17]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, where it is vaporized and swept onto the chromatographic column by the carrier gas (usually Helium).
-
Separation: The sample travels through the GC column (e.g., a 30m DB-5ms column), and components are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Analysis: As the analyte elutes from the column, it enters the MS ion source, where it is bombarded with electrons (EI). The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[16][17]
Caption: General workflow for GC-MS analysis.
Predicted MS Data & Comparative Analysis
All three isomers have the same molecular formula (C₉H₁₀ClFO₂) and therefore the same nominal molecular weight of 204.6 g/mol . The key to differentiation lies in the relative abundances of the fragment ions.
Table 3: Predicted Key Fragments (m/z) in Electron Impact Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Expected Presence & Significance |
| 204/206 | [M]⁺ (Molecular Ion) | Present for all isomers. The ~3:1 ratio of the M and M+2 peaks confirms the presence of one chlorine atom. |
| 187/189 | [M - OH]⁺ | Loss of the hydroxyl radical. Likely a common fragment for all isomers. |
| 175/177 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, resulting in the substituted phenyl cation. This is a very stable and likely abundant ion for all isomers. |
| 147/149 | [M - CH₂OH - CO]⁺ | Subsequent loss of carbon monoxide from the phenyl cation. The stability of this fragment may vary slightly with substitution pattern. |
| Variable | Benzylic vs. Ring Cleavage | The relative position of the electron-donating ethoxy group and electron-withdrawing halogens will influence the preferred fragmentation pathways. For example, cleavage of the ethoxy group (loss of C₂H₅ or OC₂H₅) might be more or less favorable depending on the stability of the resulting cation, providing a differential fingerprint. |
While the molecular ion peak will confirm the elemental composition, the relative intensities of the fragment ions will be the primary differentiator. The stability of the various fragment ions is dictated by the substituent positions. For instance, the electronic stabilization provided by the ethoxy group to a positive charge on the ring will differ in each isomer, altering the abundance of fragments that rely on charge localization on the aromatic ring. These subtle but reproducible differences in the fragmentation "fingerprint" can be used for positive identification when compared against a reference standard.
Conclusion
Differentiating positional isomers like those of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol requires a multi-faceted spectroscopic approach. No single technique provides a complete picture, but together they form a powerful, self-validating system.
-
NMR Spectroscopy is the most definitive technique, with the ¹H NMR signal of the benzylic protons and the ¹⁹F NMR chemical shift offering the clearest and most direct points of differentiation.
-
Infrared Spectroscopy provides rapid confirmation of functional groups and, crucially, offers a unique fingerprint for each isomer in the C-H out-of-plane bending region (900-690 cm⁻¹).
-
Mass Spectrometry confirms the molecular weight and elemental formula (via isotopic patterns) and provides a unique fragmentation pattern that, while potentially similar, will have reproducible differences in fragment ion abundances.
By systematically applying these three core spectroscopic methods and understanding the causal links between molecular structure and spectral output, researchers can confidently and accurately characterize these and other complex isomeric compounds, ensuring the integrity and reliability of their scientific endeavors.
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Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available from: [Link]
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A Researcher's Guide to the Structural Validation of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural characterization of novel compounds is paramount. Substituted benzyl alcohols, such as 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol and its derivatives, are valuable synthetic intermediates.[1] Their utility as building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a rigorous and multi-faceted approach to structural validation. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of these intricate molecules, supported by detailed experimental protocols and the underlying scientific principles.
The Imperative of Unambiguous Structural Elucidation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For halogenated and alkoxy-substituted aromatic compounds, subtle changes in substituent position can lead to dramatic differences in reactivity, efficacy, and safety. Therefore, relying on a single analytical method is often insufficient. A robust validation strategy integrates data from multiple orthogonal techniques to provide a comprehensive and irrefutable structural assignment. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
Each analytical technique offers unique insights into the molecular structure of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol derivatives. The choice of methods and the interpretation of the resulting data are critical for a conclusive structural determination.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F) | Provides detailed information about the molecular skeleton and the relative positions of atoms. Non-destructive. | Does not directly provide molecular weight. Can be complex to interpret for molecules with significant signal overlap. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity. Provides the exact molecular formula (High-Resolution MS). Characteristic isotopic patterns for halogens aid in confirmation. | Does not provide information on stereochemistry. Isomers may have identical mass spectra. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute configuration | Considered the "gold standard" for structural determination. Provides definitive proof of structure.[2][3] | Requires a suitable single crystal, which can be challenging to obtain.[4] |
Experimental Workflows for Structural Validation
A logical and efficient workflow is essential for the timely and accurate characterization of newly synthesized 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol derivatives. The following diagram illustrates a typical workflow, integrating the key analytical techniques.
Caption: A typical workflow for the structural validation of a new chemical entity.
In-Depth Methodologies and Expected Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds like 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.[5][6]
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the signals corresponds to the number of protons of each type.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the functional groups.
-
¹⁹F NMR: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[6][7] The large chemical shift range of fluorine provides excellent signal dispersion.[8][9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for piecing together the molecular structure.
-
Expected NMR Data for 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity | Key Correlations (2D NMR) |
| ¹H (Ar-H) | 6.8 - 7.5 | Doublets, Triplets | COSY to other aromatic protons; HMBC to aromatic carbons. |
| ¹H (-CH₂OH) | ~4.5 | Singlet or Doublet (if coupled to OH) | HSQC to the benzylic carbon; HMBC to aromatic carbons. |
| ¹H (-OCH₂CH₃) | ~4.0 | Quartet | HSQC to the ethoxy methylene carbon; COSY to the ethoxy methyl protons. |
| ¹H (-OCH₂CH₃) | ~1.4 | Triplet | HSQC to the ethoxy methyl carbon; COSY to the ethoxy methylene protons. |
| ¹³C (Aromatic) | 110 - 160 | Singlets (in proton-decoupled) | HMBC from aromatic and benzylic protons. |
| ¹³C (-CH₂OH) | ~60 | Singlet | HSQC to benzylic protons. |
| ¹³C (-OCH₂CH₃) | ~65 | Singlet | HSQC to ethoxy methylene protons. |
| ¹³C (-OCH₂CH₃) | ~15 | Singlet | HSQC to ethoxy methyl protons. |
| ¹⁹F | -110 to -140 | Singlet or Multiplet (if coupled to H) | HMBC to nearby protons and carbons. |
Experimental Protocol: 2D NMR (HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Acquire standard ¹H and ¹³C spectra first to determine the chemical shift ranges.
-
-
HMBC Experiment Parameters:
-
Select a standard HMBC pulse sequence.
-
Set the spectral widths for both ¹H and ¹³C dimensions to encompass all signals.
-
Optimize the long-range coupling delay (typically set to correspond to a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.
-
Set the number of scans and increments to achieve adequate signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and Fourier transform the data in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
Analyze the cross-peaks to establish long-range H-C connectivities.
-
Mass Spectrometry (MS): Unveiling the Molecular Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula. For halogenated compounds, MS offers a distinct advantage due to the characteristic isotopic patterns of chlorine and bromine.[10][11]
Causality Behind Experimental Choices:
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. The resulting fragmentation pattern can serve as a "fingerprint" for the molecule and provide structural clues.[12]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): "Soft" ionization techniques that typically produce the intact molecular ion (or a protonated/adducted version), making it easier to determine the molecular weight.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Expected Mass Spectrum for 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol:
-
Molecular Ion (M⁺): The presence of chlorine, which has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in two molecular ion peaks: M⁺ and (M+2)⁺.[10][11] The relative intensity of these peaks will be approximately 3:1.
-
Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of water (H₂O) and the formation of a stable tropylium-like cation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimize ionization of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental formula that corresponds to the measured mass.
-
Compare the calculated isotopic pattern for the proposed formula with the experimentally observed pattern.
-
Caption: Expected isotopic pattern for a molecule containing one chlorine atom.
Single Crystal X-ray Crystallography: The Definitive Proof
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule.[13] It provides precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers.[2][14]
Causality Behind Experimental Choices:
-
Single Crystal Requirement: The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.[2]
-
Heavy Atom Presence: The presence of a "heavy" atom like chlorine can be advantageous for determining the absolute configuration.[14]
Expected Outcome for 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol:
A successful crystallographic analysis will yield a 3D model of the molecule, confirming the connectivity and the relative positions of all atoms. This provides incontrovertible evidence for the proposed structure.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Crystal Mounting:
-
Select a suitable, defect-free crystal and mount it on a goniometer head.
-
-
Data Collection:
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Conclusion
The structural validation of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR and Mass Spectrometry provide essential information regarding connectivity and molecular formula, Single Crystal X-ray Crystallography offers the ultimate, unambiguous proof of structure. By employing the rigorous experimental protocols outlined in this guide, researchers can ensure the scientific integrity of their work and confidently advance their discoveries in drug development and materials science.
References
-
Waske, P. A., & Restorp, P. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Soong, R., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(28), 6131-6139. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Helm, M. D. (2000). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 379-413). Georg Thieme Verlag.
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Springer. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
Sources
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- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Analytical Characterization of 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of reliable and reproducible science. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, a substituted benzyl alcohol with a unique arrangement of electron-withdrawing and donating groups, serves as a valuable building block in medicinal chemistry and materials science.[1] Its purity and structural integrity are paramount for the successful synthesis of complex target molecules. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, grounded in established principles and field-proven insights.
The Analytical Imperative for a Multifunctional Building Block
The molecular structure of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol—featuring chloro, fluoro, ethoxy, and alcohol functionalities—necessitates a multi-pronged analytical approach. Each functional group presents distinct spectroscopic handles that can be leveraged for unambiguous identification and purity assessment. A single technique is rarely sufficient; instead, an orthogonal approach, where different methods provide complementary information, ensures the highest confidence in the material's quality. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Expertise & Experience: Why a Multi-Nuclear NMR Approach is Crucial
The presence of fluorine makes ¹⁹F NMR an exceptionally powerful tool.[2][3] Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[2] Its large chemical shift dispersion and sensitivity to the electronic environment make it an exquisite probe for confirming the substitution pattern on the aromatic ring.[3] Coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides invaluable connectivity information that helps to piece the structure together definitively.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals to observe are the aromatic protons, the benzylic CH₂ protons, and the ethoxy group's CH₂ and CH₃ protons. The chemical shifts and splitting patterns will confirm the substitution pattern.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment (e.g., carbons attached to electronegative atoms like O, F, Cl will be downfield).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected for the one fluorine atom in the molecule. Its chemical shift is highly characteristic of its position on the fluorinated aromatic ring.[4][5]
-
2D NMR (Optional but Recommended): For unequivocal assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed to establish connectivities between different parts of the molecule.
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | J-Coupling (Hz) |
| ¹H | -CH₂OH | ~4.7 | Singlet (or Triplet if coupled to OH) | - |
| ¹H | Ar-H | ~6.9-7.3 | Doublet, Doublet of Doublets | J(H,F), J(H,H) |
| ¹H | -OCH₂CH₃ | ~4.1 | Quartet | J(H,H) ≈ 7 |
| ¹H | -OCH₂CH₃ | ~1.4 | Triplet | J(H,H) ≈ 7 |
| ¹H | -OH | Variable (typically 1.5-3.0) | Broad Singlet | - |
| ¹³C | C-OH | ~60-65 | - | - |
| ¹³C | Ar-C | ~110-160 | - | J(C,F) couplings are key |
| ¹³C | -OCH₂CH₃ | ~65 | - | - |
| ¹³C | -OCH₂CH₃ | ~15 | - | - |
| ¹⁹F | Ar-F | -120 to -140 | Singlet (proton decoupled) | - |
Note: These are estimated values based on typical ranges for similar structures. Actual values must be determined experimentally.
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation analysis. This is a crucial technique for confirming the molecular formula and identifying potential impurities.
Expertise & Experience: Choosing the Right Ionization Technique
For a moderately polar molecule like 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, Electrospray Ionization (ESI) is an excellent "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. For fragmentation analysis, Electron Ionization (EI) is a higher-energy technique that produces a characteristic pattern of fragment ions, which can be pieced together like a puzzle to confirm the structure. The presence of chlorine is particularly diagnostic in MS due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak.[6]
Experimental Protocol: LC-MS (ESI) and GC-MS (EI)
-
LC-MS (ESI) for Molecular Weight:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used.[7]
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Look for the molecular ion adducts. The mass accuracy of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) can confirm the elemental composition.
-
-
GC-MS (EI) for Fragmentation Pattern:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatography: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The GC separates the analyte from volatile impurities.
-
MS Acquisition: Acquire the mass spectrum in EI mode (typically at 70 eV). Analyze the fragmentation pattern.
-
Data Presentation: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Interpretation |
| ESI-MS (High Res) | [M+H]⁺ | 205.0435 | Protonated molecule (C₉H₁₁³⁵ClFO₂) |
| ESI-MS (High Res) | [M+H]⁺ | 207.0405 | Isotope peak for ³⁷Cl |
| EI-MS | [M]⁺˙ | 204/206 | Molecular ion |
| EI-MS | [M-OH]⁺ | 187/189 | Loss of hydroxyl radical |
| EI-MS | [M-CH₂OH]⁺ | 173/175 | Alpha-cleavage, loss of hydroxymethyl radical[8] |
| EI-MS | [M-C₂H₅O]⁺ | 159/161 | Loss of ethoxy radical |
Note: The m/z values are for the most abundant isotopes. The presence of the M/M+2 pattern in a ~3:1 ratio is a strong indicator of a single chlorine atom.
Visualization: Mass Spectrometry Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
A Researcher's Guide to the Comparative Reactivity of Fluorinated Benzyl Alcohols in Organic Synthesis
In the landscape of modern organic synthesis, particularly within drug development and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties. Benzyl alcohols, as foundational aromatic building blocks, are frequently subjected to fluorination to modulate lipophilicity, metabolic stability, and binding affinity. However, the very electronic perturbations that make fluorine a valuable tool also significantly impact the reactivity of the adjacent benzylic alcohol functional group.
This guide provides an in-depth comparison of the reactivity of fluorinated benzyl alcohols against their non-fluorinated parent structures. We will move beyond simple procedural descriptions to explore the underlying electronic principles governing these differences, supported by experimental data and detailed protocols. Our focus is on three ubiquitous transformations: etherification, oxidation, and esterification, providing researchers with the predictive understanding needed to optimize reaction conditions and anticipate outcomes.
The Electronic Influence of Aromatic Fluorination
The reactivity of a benzyl alcohol is dictated by the electronic environment of the aromatic ring, the benzylic carbon, and the hydroxyl group. Fluorine introduces a powerful duality of electronic effects:
-
Strong Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect deactivates the aromatic ring towards electrophilic substitution and, more importantly for this discussion, significantly influences the stability of any positive charge developed at the benzylic position.
-
Weak Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect is most pronounced when fluorine is at the ortho or para positions. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this resonance donation is weak and often overshadowed by the potent inductive withdrawal.
This interplay is critical. In reactions involving carbocationic intermediates, the inductive effect dominates, destabilizing the transition state. In reactions sensitive to bond strengths or the nucleophilicity of the hydroxyl group, the net electron-withdrawing character is the key determinant of reactivity.
Comparative Reactivity in Etherification
The formation of benzyl ethers is a cornerstone of protecting group chemistry and the synthesis of complex molecular frameworks. Many acid-catalyzed or metal-catalyzed etherification protocols proceed through an SN1-type mechanism, which hinges on the formation and stability of a benzylic carbocation.
Causality and Experimental Insights
The formation of a positive charge at the benzylic carbon is the rate-limiting step in these pathways. Electron-donating groups on the aromatic ring stabilize this carbocation, accelerating the reaction. Conversely, electron-withdrawing groups, such as fluorine or trifluoromethyl, strongly destabilize this intermediate, leading to a significant decrease in reactivity.[1][2]
Experimental studies using iron(III) chloride as a catalyst for the self-etherification of benzyl alcohols clearly demonstrate this principle. While benzyl alcohols with electron-donating or neutral substituents provide the corresponding symmetrical ethers in good to excellent yields, those bearing electron-withdrawing groups are notably less reactive.[1][2]
Data Presentation: Symmetrical Etherification Yields
| Substrate | Substituent Type | Reported Yield (%) | Reference |
| Benzyl Alcohol | Neutral | 90-93% | [1][2] |
| 4-Methoxybenzyl Alcohol | Electron-Donating | High | [3] |
| 2-Trifluoromethylbenzyl Alcohol | Electron-Withdrawing | 56% | [1][2] |
| 4-Chlorobenzyl Alcohol | Electron-Withdrawing | 65% | [1][2] |
Experimental Workflow: Comparative Etherification
Caption: Workflow for comparing etherification reactivity.
Protocol: Iron-Catalyzed Symmetrical Etherification
This protocol is adapted from the work of D. H. Dethe et al., as published in ACS Omega.[1][2]
-
Preparation: In two separate oven-dried reaction vials equipped with magnetic stir bars, add the respective benzyl alcohol (2.0 mmol): benzyl alcohol in Vial 1 and 2-(trifluoromethyl)benzyl alcohol in Vial 2.
-
Reagent Addition: To each vial, add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.05 mmol, 13.5 mg) and propylene carbonate (1.0 mL).
-
Reaction: Seal the vials and place them in a preheated oil bath at 120 °C. Stir the reactions and monitor their progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After 24-48 hours, or upon consumption of the starting material, cool the reactions to room temperature. Dilute the mixtures with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude residue by column chromatography on silica gel. Determine the isolated yield of the corresponding symmetrical ether and compare the results. The lower yield for the fluorinated substrate validates the destabilizing effect of the CF₃ group.
Comparative Reactivity in Oxidation
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. The mechanism often involves the cleavage of the benzylic C-H bond in the rate-determining step.
Causality and Experimental Insights
The electron-withdrawing nature of fluorine substituents impacts oxidation reactivity in two primary ways:
-
C-H Bond Strength: The inductive effect strengthens the benzylic C-H bond, making it more difficult to break during hydride abstraction or radical hydrogen abstraction steps.
-
Acidity of the O-H Bond: Fluorination increases the acidity of the alcohol proton. While this might facilitate deprotonation in some base-mediated pathways, it can hinder the formation of intermediates like chromate esters in acid-catalyzed oxidations by making the oxygen less basic.
Kinetic studies on the oxidation of para-substituted benzyl alcohols by acidified dichromate have established a clear reactivity trend where electron-donating groups accelerate the reaction and electron-withdrawing groups retard it.[4] The observed order of reactivity is p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂.[4] Fluorine, with an electronic effect similar to chlorine, is expected to decrease the oxidation rate compared to unsubstituted benzyl alcohol. This trend holds for various oxidation systems, including catalytic aerobic oxidations where electron-withdrawing groups are often detrimental to catalyst performance.[5]
Data Presentation: Relative Oxidation Rates
| Substituent (para-) | Substituent Type | Relative Rate Constant (k_rel) | Reference |
| -OCH₃ | Electron-Donating | High | [4] |
| -CH₃ | Electron-Donating | Moderate-High | [4] |
| -H | Neutral | 1.00 (Reference) | [4] |
| -Cl | Electron-Withdrawing | Low | [4] |
| -NO₂ | Strongly Electron-Withdrawing | Very Low | [4] |
Proposed Mechanism: Influence of Fluorine on Oxidation
Caption: Fluorine's effect on the rate-determining step in oxidation.
Protocol: Comparative Oxidation with Oxone®/NaBr
This protocol is based on the method described by B. S. Koo et al.[6]
-
Preparation: In two separate round-bottom flasks, prepare solutions of the alcohol (1.0 mmol) in a 1:1 mixture of acetonitrile/water (10 mL). Use benzyl alcohol in Flask 1 and 4-fluorobenzyl alcohol in Flask 2.
-
Reagent Addition: To each flask, add sodium bromide (NaBr, 2.0 mmol, 206 mg). Stir the mixtures at room temperature for 5 minutes.
-
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate, 1.0 mmol, 615 mg) to each flask in one portion.
-
Reaction Monitoring: Stir the reactions vigorously at room temperature. Monitor the progress by TLC, observing the disappearance of the starting alcohol and the appearance of the less polar aldehyde product. Note the time required for complete conversion in each case. The reaction of 4-fluorobenzyl alcohol is expected to be slower.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).
-
Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR to confirm conversion and compare the reaction times and cleanliness.
Comparative Reactivity in Esterification
Ester formation from an alcohol and an acyl chloride is a classic nucleophilic acyl substitution. The reaction rate is primarily dependent on the nucleophilicity of the alcohol's hydroxyl group.
Causality and Experimental Insights
The strong inductive effect of fluorine substituents withdraws electron density from the entire molecule, including the hydroxyl oxygen. This reduction in electron density makes the oxygen atom a weaker nucleophile. Consequently, fluorinated benzyl alcohols are expected to react more slowly with electrophiles like acyl chlorides compared to their non-fluorinated counterparts.[7]
While the reaction will typically still proceed to completion, especially with a highly reactive acyl chloride, the difference in nucleophilicity may require longer reaction times or slightly more forcing conditions to achieve comparable yields.
Experimental Workflow: Comparative Esterification
Caption: Workflow for comparing esterification reactivity.
Protocol: Acylation with Benzoyl Chloride
-
Preparation: In two separate flame-dried flasks under a nitrogen atmosphere, dissolve the respective alcohol (1.0 mmol) and pyridine (2.0 mmol, 160 µL) in anhydrous dichloromethane (DCM, 5 mL). Use benzyl alcohol in Flask 1 and 4-fluorobenzyl alcohol in Flask 2.
-
Cooling: Cool both flasks to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add benzoyl chloride (1.1 mmol, 128 µL) dropwise to each flask with vigorous stirring.
-
Reaction: Allow the reactions to warm to room temperature and stir. Monitor the reactions every 30 minutes by TLC. It is anticipated that the reaction in Flask 1 will reach completion faster than the reaction in Flask 2.
-
Workup: Once the starting alcohol is consumed, dilute the reaction mixture with DCM (10 mL). Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary. Compare the isolated yields and the time required for each reaction to complete.
Conclusion
The presence of fluorine on the aromatic ring of a benzyl alcohol is not an electronically neutral modification. It consistently reduces the reactivity of the alcohol functional group across a range of common synthetic transformations.
-
Etherification (SN1-type): Reactivity is decreased due to the inductive destabilization of the key benzylic carbocation intermediate.
-
Oxidation: Reactivity is decreased as the electron-withdrawing fluorine strengthens the benzylic C-H bond, raising the activation energy for its cleavage.
-
Esterification: Reactivity is decreased because the inductive effect reduces the electron density on the hydroxyl oxygen, lowering its nucleophilicity.
For the synthetic chemist, this guide serves as a predictive tool. When working with fluorinated benzyl alcohols, one should anticipate the need for more forcing conditions, longer reaction times, or more potent catalytic systems to achieve transformations that are trivial for the parent benzyl alcohol. This fundamental understanding of electronic effects is paramount to navigating the fascinating and complex world of organofluorine chemistry.
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A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Commercial 4-Chloro-3-ethoxy-2-fluorobenzyl Alcohol
Introduction: Beyond the Percentage – A Holistic Approach to Intermediate Purity
For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable downstream synthesis. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups, offers multiple avenues for molecular elaboration. However, this complexity also presents challenges in ensuring its purity.
This guide provides an in-depth, technically-grounded comparison of methodologies for the purity analysis of commercial 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. We will move beyond a simple percentage purity and delve into a multi-faceted analytical strategy designed to identify and quantify a wide range of potential impurities, from process-related byproducts to residual solvents and elemental contaminants. The protocols and insights provided herein are designed to be a self-validating system, ensuring the trustworthiness and integrity of your analytical results, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3]
Understanding the Impurity Landscape
A robust purity analysis begins with a theoretical understanding of what impurities might be present. The synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, like many multi-step organic syntheses, can introduce several classes of impurities.
-
Process-Related Impurities: These are byproducts of the synthetic route. A common method for producing benzyl alcohols is the reduction of the corresponding benzaldehyde.[4] Therefore, unreacted starting material or over-oxidation products are plausible impurities.
-
4-Chloro-3-ethoxy-2-fluorobenzaldehyde: Incomplete reduction of the aldehyde starting material.
-
4-Chloro-3-ethoxy-2-fluorobenzoic acid: Over-oxidation of the alcohol or aldehyde.
-
Bis(4-chloro-3-ethoxy-2-fluorobenzyl) ether: Formed via acid-catalyzed self-condensation of the alcohol.
-
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[5][6] Their presence is governed by the ICH Q3C guidelines.[7][8]
-
Elemental Impurities: Trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.[9][10] These are regulated under ICH Q3D guidelines.[1][11]
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. A comprehensive assessment relies on the orthogonal application of several methods, each providing unique and complementary information. The following workflow is proposed as a robust strategy for the analysis of commercial 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
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A Comparative Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis, the strategic construction of highly functionalized aromatic building blocks is paramount. 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, with its unique substitution pattern, represents a key intermediate for the development of novel therapeutic agents. This guide provides an in-depth technical comparison of synthetic routes to this valuable compound, offering researchers, scientists, and drug development professionals a critical evaluation of methodologies, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of Polysubstituted Benzyl Alcohols
Substituted benzyl alcohols are foundational scaffolds in medicinal chemistry. The specific arrangement of chloro, ethoxy, and fluoro groups on the benzyl alcohol framework of the target molecule offers multiple points for further chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of derivative compounds. The presence of a fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the ethoxy group can modulate lipophilicity. The chloro substituent provides an additional site for cross-coupling reactions. Given its potential, the efficient and scalable synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is a topic of significant interest.
This guide will benchmark a plausible and robust multi-step synthesis (Benchmark Route) against a more convergent organometallic approach (Alternative Route), providing a comprehensive analysis of their respective strengths and weaknesses.
Benchmark Synthesis: A Multi-Step Approach Via Nitration and Reduction
This benchmark route employs a classical, linear synthesis strategy starting from a commercially available, highly substituted aniline derivative. This pathway is characterized by well-established and generally reliable chemical transformations.
Overall Synthetic Workflow
Caption: Workflow for the benchmark synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Step 1: Diazotization and Sandmeyer Reaction of 2,3-Difluoro-6-nitroaniline
The synthesis commences with the conversion of the amino group of 2,3-difluoro-6-nitroaniline to a chloro group via a Sandmeyer reaction. The amine is first diazotized using sodium nitrite in the presence of a strong acid, followed by reaction with a copper(I) chloride catalyst.[1][2]
Protocol:
-
To a stirred solution of 2,3-difluoro-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-chloro-2,3-difluoro-4-nitrobenzene.
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is standard for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chloride ion.[1]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The next step involves a regioselective nucleophilic aromatic substitution of the fluorine atom at the 3-position with an ethoxy group. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[3][4] In 1-chloro-2,3-difluoro-4-nitrobenzene, the fluorine at the 3-position is ortho to the nitro group, making it susceptible to substitution.
Protocol:
-
To a solution of 1-chloro-2,3-difluoro-4-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford 4-chloro-3-ethoxy-2-fluoro-nitrobenzene.
Causality of Experimental Choices: DMF is a suitable polar aprotic solvent that can dissolve both the substrate and the sodium ethoxide. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.
Step 3: Catalytic Hydrogenation of the Nitro Group
The nitro group is then reduced to an amine via catalytic hydrogenation. This is a common and efficient method for this transformation, often providing high yields and clean products.[5][6]
Protocol:
-
To a solution of 4-chloro-3-ethoxy-2-fluoro-nitrobenzene (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-chloro-3-ethoxy-2-fluoroaniline, which is often used in the next step without further purification.
Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen, making it a mild and convenient procedure.
Step 4: Vilsmeier-Haack Formylation
The aniline is converted to the corresponding benzaldehyde via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to introduce a formyl group onto an electron-rich aromatic ring.[7][8]
Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 eq) to anhydrous DMF (10 eq), maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add a solution of 4-chloro-3-ethoxy-2-fluoroaniline (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.
-
Purify the crude 4-chloro-3-ethoxy-2-fluorobenzaldehyde by column chromatography.
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a classic method for the formylation of activated aromatic rings. The amino group of the aniline is a strong activating group, directing the formylation to the para position.
Step 5: Reduction of the Aldehyde
The final step is the reduction of the benzaldehyde to the target benzyl alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[8][9]
Protocol:
-
To a solution of 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-chloro-3-ethoxy-2-fluorobenzyl alcohol by column chromatography or recrystallization to yield the final product.
Causality of Experimental Choices: Sodium borohydride is a chemoselective reducing agent that will reduce aldehydes and ketones but not other functional groups like esters or nitro groups, making it ideal for this final step.[9]
Alternative Route: A Convergent Organometallic Approach
This alternative route offers a more convergent synthesis, potentially reducing the number of steps. It relies on the formation of an organometallic intermediate followed by reaction with an electrophile to introduce the hydroxymethyl group.
Overall Synthetic Workflow
Caption: Workflow for the alternative organometallic synthesis.
Step 1: Synthesis of the Aryl Bromide Precursor
A suitable starting material for this route is 1-bromo-4-chloro-2-fluoro-3-ethoxybenzene. This could be synthesized from 4-chloro-2-fluoro-3-ethoxyaniline (an intermediate from the benchmark route) via a Sandmeyer-type bromination reaction.
Protocol (Hypothetical, based on similar transformations):
-
Diazotize 4-chloro-2-fluoro-3-ethoxyaniline as described in the benchmark route.
-
React the resulting diazonium salt with a solution of copper(I) bromide in hydrobromic acid.
-
Work-up and purify as in the Sandmeyer chlorination to obtain 1-bromo-4-chloro-2-fluoro-3-ethoxybenzene.
Step 2: Metal-Halogen Exchange and Reaction with Formaldehyde
The aryl bromide is then converted to an organolithium or Grignard reagent, which subsequently reacts with formaldehyde to yield the target benzyl alcohol.
Protocol:
-
To a solution of 1-bromo-4-chloro-2-fluoro-3-ethoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.
-
Bubble dry formaldehyde gas through the solution or add a slight excess of paraformaldehyde.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to yield 4-chloro-3-ethoxy-2-fluorobenzyl alcohol.
Causality of Experimental Choices: The low temperature for the metal-halogen exchange is crucial to prevent side reactions of the highly reactive organolithium species. Formaldehyde is the simplest electrophile to introduce a hydroxymethyl group.
Performance Comparison
| Parameter | Benchmark Route (Multi-Step) | Alternative Route (Organometallic) |
| Number of Steps | 5 (from 2,3-difluoro-6-nitroaniline) | 2 (from 1-bromo-4-chloro-2-fluoro-3-ethoxybenzene) |
| Overall Yield | Moderate (product of 5 steps) | Potentially higher (fewer steps) |
| Scalability | Generally good, uses common reagents | Can be challenging due to cryogenic conditions and reactive intermediates |
| Reagent/Safety Concerns | Diazonium salts can be explosive if isolated. | n-Butyllithium is pyrophoric; formaldehyde is toxic. |
| Purification | Multiple chromatography steps required | Fewer purification steps |
| Starting Material Availability | 2,3-Difluoro-6-nitroaniline is commercially available. | 1-Bromo-4-chloro-2-fluoro-3-ethoxybenzene may need to be synthesized. |
Conclusion and Recommendations
Both the benchmark and alternative routes present viable pathways for the synthesis of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
The Benchmark Route is a robust and well-precedented approach. While it involves multiple steps, each transformation is generally high-yielding and utilizes common laboratory reagents and techniques. This makes it a reliable choice for consistent, albeit longer, production. The primary drawback is the cumulative loss of yield over five steps.
The Alternative Route is more convergent and potentially offers a higher overall yield in fewer steps. However, it requires the handling of pyrophoric and highly reactive organolithium reagents at cryogenic temperatures, which can pose challenges for scalability and safety in a process chemistry setting. The availability of the brominated starting material is also a key consideration.
For academic research and small-scale synthesis where expediency and convergence are prioritized, the organometallic route may be preferable, provided the necessary expertise and equipment are available. For larger-scale production where reliability, safety, and the use of more conventional chemistry are paramount, the multi-step benchmark route is likely the more prudent choice.
Ultimately, the selection of the optimal synthetic route will depend on the specific needs of the research or development program, including the desired scale of production, available resources, and safety considerations.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
As researchers and scientists at the forefront of drug development, our commitment to safety extends beyond the laboratory bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol, ensuring the protection of ourselves, our colleagues, and the environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting a deep understanding of the chemical's properties and potential hazards.
The core principle of chemical waste management is the "cradle-to-grave" responsibility, which holds the generator accountable for the waste from its creation to its ultimate disposal.[1] This guide is designed to empower you with the knowledge to fulfill this responsibility with diligence and scientific rigor.
Hazard Assessment and Initial Precautions
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[4]
-
Avoid Inhalation and Contact: Minimize the generation of dust or vapors.[2][5] Avoid all personal contact, including inhalation and skin contact.[2]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Familiarize yourself with your institution's emergency procedures.[6][7]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. Due to its chemical structure, 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is classified as a halogenated organic waste .[4]
Key Segregation Principles:
-
Dedicated Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" container.[4]
-
Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste. The cost of disposing of halogenated waste is significantly higher, and mixing will classify the entire volume as halogenated.[8]
-
Incompatibility Prevention: Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[9]
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for Organic Compounds
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the collection and temporary storage of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol waste pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Experimental Protocol: Waste Accumulation
-
Container Selection: Obtain a designated, chemically resistant container for halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[3][10]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Chloro-3-ethoxy-2-fluorobenzyl alcohol" and any other constituents.
-
The approximate percentage of each component.
-
The date of accumulation start.
-
The hazard characteristics (e.g., Irritant).
-
-
Waste Transfer: All transfers of waste into the container must be performed in a chemical fume hood to minimize inhalation exposure.[3]
-
Container Management: Keep the waste container closed at all times except when adding waste.[3][8][9]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.[3] Store away from heat and ignition sources.[5][11]
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institutional and local regulations, arrange for pickup by your EHS department or a licensed hazardous waste transporter.[4][10]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills (a few milliliters):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Containment and Absorption: Absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.
-
Collection: Carefully collect the absorbed material and contaminated cleaning materials into a sealed, labeled plastic bag or container for disposal as hazardous waste.[2]
-
Decontamination: Clean the spill area with soap and water.[2]
Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.
-
Restrict Access: Prevent entry to the spill area.
Regulatory Framework
The disposal of hazardous chemicals is governed by a framework of federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[1][12][13][14] Your institution's Chemical Hygiene Plan (CHP) will provide specific procedures that align with these regulations.[13][15][16]
| Regulatory Body | Key Mandate | Relevance to Disposal |
| EPA (RCRA) | Governs the "cradle-to-grave" management of hazardous waste.[1] | Defines hazardous waste, sets standards for generators, transporters, and disposal facilities.[12][14] |
| OSHA | Ensures safe and healthful working conditions.[13][17] | Mandates the development of a Chemical Hygiene Plan (CHP), employee training, and the use of PPE.[13][15][16] |
| DOT | Regulates the transportation of hazardous materials. | Sets requirements for the packaging, labeling, and shipping of chemical waste. |
Final Disposal Methods
The ultimate disposal of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol will be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration. This process breaks down the molecule into less harmful components.
References
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Alfa Aesar. (2011, February 12). 4-Chlorobenzyl alcohol Safety Data Sheet. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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University of New Mexico Department of Chemistry & Chemical Biology. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
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Reed College. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
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Massachusetts Institute of Technology Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzyl Alcohol, 99%. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. As a substituted, halogenated aromatic alcohol, this compound requires a rigorous approach to safety. This guide is built on the foundational principles of chemical hazard assessment, drawing from data on structurally similar molecules to establish best practices. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively, building a culture of trust and proactive risk management.
Hazard Profile Analysis: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol is not publicly available, a robust hazard assessment can be constructed by analyzing its structural components: a benzyl alcohol core, and chloro, fluoro, and ethoxy substitutions.
-
Benzyl Alcohol Core : Compounds in this family are known to be irritants and can be harmful if swallowed or inhaled.[1][2]
-
Halogenation (Chloro- and Fluoro- groups) : The presence of halogens, particularly fluorine, necessitates careful handling.[3] Halogenated organic compounds require specific disposal procedures.[4] Furthermore, related compounds like 4-chloro-2-fluorobenzyl alcohol are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] A similar compound, 4-chloro-3-fluorobenzyl alcohol, is classified as causing serious eye damage.
-
Physical State : Based on analogs like 4-chlorobenzyl alcohol and 4-chloro-3-fluorobenzyl alcohol, this compound is expected to be a combustible solid at room temperature.[6][7]
This analysis leads to the following inferred hazard summary:
| Property | Inferred Hazard/Characteristic | Rationale & Key Considerations |
| Physical State | Solid, likely a powder. | Analogs are crystalline solids.[6][7] Dust generation during handling is a primary exposure risk. |
| Acute Toxicity | Harmful if swallowed or inhaled. | Benzyl alcohols are generally classified this way.[1][2] Inhalation of dust must be avoided.[5] |
| Skin Irritation | Causes skin irritation. | A common hazard for chlorinated and fluorinated benzyl alcohols.[5] |
| Eye Damage | Causes serious eye irritation/damage. | This is a significant risk.[5] Direct contact can lead to severe injury. |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust must be minimized through engineering controls.[5] |
| Flammability | Combustible solid. | Keep away from ignition sources.[6][7] May emit corrosive or toxic fumes (e.g., HCl, HF) upon combustion.[6][7] |
| Environmental | Potentially harmful to aquatic life. | Halogenated organics can persist. Avoid release to the environment.[4] |
The Cornerstone of Safety: Dynamic Risk Assessment
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its selection must be informed by a thorough, experiment-specific risk assessment that considers the quantity of material, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for emergencies.
Caption: Risk assessment is a cyclical process, not a one-time checklist.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol. The causality behind each selection is critical for ensuring compliance and safety.
Eye and Face Protection: The Non-Negotiable First Line
-
Minimum Requirement : Chemical splash goggles that conform to ANSI Z.87.1 standards are required at all times.[8] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.
-
Elevated Risk Procedures : A full-face shield must be worn over chemical splash goggles when handling larger quantities (>10g), performing reactions that have the potential to be exothermic, or when there is a significant splash hazard.[8][9]
Skin and Body Protection: A Comprehensive Barrier
-
Hand Protection : Glove selection is paramount. Because solvents are typically used to handle solid compounds, glove choice must be compatible with both the compound and the solvent.
-
Primary Gloves : Nitrile gloves are a suitable choice for providing a good barrier against a broad range of chemicals for incidental contact.[10][11]
-
Double Gloving : For procedures involving significant immersion risk or when handling highly concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[3] This provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Verification : Always consult the glove manufacturer's compatibility chart to verify the breakthrough time for the specific solvent you are using.[3][9]
-
-
Body Protection :
-
A flame-resistant lab coat must be worn and fully buttoned.[3][9]
-
For large-scale work, a chemical-resistant apron should be worn over the lab coat.[3]
-
Clothing must cover all exposed skin; therefore, long pants and fully-enclosed shoes made of a non-porous material are mandatory.[9][12][13] Polyester and acrylic clothing should be avoided due to their low resistance to chemicals and heat.[9]
-
Respiratory Protection: Engineering Controls First
-
Primary Control : All handling of 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol solid and its solutions must be performed inside a certified chemical fume hood to minimize inhalation of dust and vapors.[4]
-
Secondary Control : If engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required.[3][9] This requires enrollment in a formal respiratory protection program that includes medical evaluation and annual fit-testing.
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict, procedural workflow is essential for minimizing risk.
Caption: Safe Handling Workflow for 4-Chloro-3-ethoxy-2-fluorobenzyl alcohol.
Experimental Protocol: Safe Handling and Disposal
-
Preparation :
-
Before entering the lab, review this guide and any available safety information for the compound and all other reagents.
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as specified in Section 3.
-
-
Handling (Inside Fume Hood) :
-
When weighing the solid, use a spatula and handle containers carefully to avoid generating dust.[5]
-
Clean up any minor spills immediately with a compatible absorbent material.[1][3]
-
Keep the container securely sealed when not in use.[5]
-
Keep away from incompatible materials such as strong acids, acid chlorides, and oxidizing agents.[6][7]
-
-
Disposal Plan :
-
Waste Segregation is Critical : As a halogenated organic compound, all waste must be segregated.[4]
-
Solid Waste : Contaminated items (e.g., weigh boats, gloves, absorbent pads) must be placed in a clearly labeled, sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste : All solutions containing this compound must be disposed of in a designated "Liquid Halogenated Organic Waste" container.[4]
-
NEVER dispose of this chemical down the drain.[4] All waste must be handled by trained waste management personnel in accordance with local and national regulations.[4]
-
-
Decontamination :
-
After handling, decontaminate all surfaces and glassware.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
| Exposure Route | Immediate First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[14] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately if you feel unwell.[1] |
References
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- Safety and handling of fluorinated organic compounds. Benchchem.
- SAFETY DATA SHEET. MilliporeSigma.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Benzyl Alcohol Safety Data Sheet. Greenfield Global.
- Chemical Safety: Personal Protective Equipment.
- SAFETY DATA SHEET BENZYL ALCOHOL TECH. Chemical Suppliers.
- 4-Chloro-2-fluorobenzyl alcohol Safety Data Sheet. Apollo Scientific.
- Benzyl alcohol Safety Data Sheet. Penta chemicals.
- Benzyl alcohol Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Benzyl Alcohol Safety Data Sheet. Columbus Chemical.
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- 4-chloro-3-fluorobenzyl alcohol AldrichCPR. Sigma-Aldrich.
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- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M.
- 4-Chlorobenzyl alcohol Safety Data Sheet. Santa Cruz Biotechnology.
- 4-Chlorobenzyl alcohol - SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
